Vorapaxar Sulfate
Description
Properties
IUPAC Name |
ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-3a,4,4a,5,6,7,8,8a,9,9a-decahydro-1H-benzo[f][2]benzofuran-6-yl]carbamate;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33FN2O4.H2O4S/c1-3-35-29(34)32-23-10-11-24-20(14-23)15-26-27(17(2)36-28(26)33)25(24)12-9-22-8-7-19(16-31-22)18-5-4-6-21(30)13-18;1-5(2,3)4/h4-9,12-13,16-17,20,23-27H,3,10-11,14-15H2,1-2H3,(H,32,34);(H2,1,2,3,4)/b12-9+;/t17-,20+,23-,24-,25+,26-,27+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRYCIGCIAWEIC-CKLVGUEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCC2C(C1)CC3C(C2C=CC4=NC=C(C=C4)C5=CC(=CC=C5)F)C(OC3=O)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N[C@@H]1CC[C@@H]2[C@@H](C1)C[C@@H]3[C@H]([C@H]2/C=C/C4=NC=C(C=C4)C5=CC(=CC=C5)F)[C@H](OC3=O)C.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35FN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60990731 | |
| Record name | Vorapaxar sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705260-08-8 | |
| Record name | Vorapaxar sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=705260-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vorapaxar sulfate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705260088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vorapaxar sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60990731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | vorapaxar sulfate | |
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| Record name | VORAPAXAR SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IN66038E6C | |
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Foundational & Exploratory
Vorapaxar Sulfate: A Technical Guide to its Mechanism of Action on PAR-1 Receptors
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Vorapaxar sulfate is a first-in-class, orally active, selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a critical mediator of thrombin-induced platelet activation. As a synthetic analog of the natural product himbacine, vorapaxar functions as a competitive, reversible antagonist with a very slow dissociation rate, rendering it effectively irreversible in a clinical context.[1][2][3][4] It specifically blocks the action of thrombin on platelets without interfering with other platelet activation pathways, such as those mediated by adenosine diphosphate (ADP) or collagen.[3] This targeted mechanism of action allows for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. This guide provides an in-depth examination of the molecular interactions, signaling pathways, and experimental validation of vorapaxar's mechanism of action on the PAR-1 receptor.
The Protease-Activated Receptor-1 (PAR-1) Signaling Cascade
PAR-1 is a G-protein coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. Unlike typical GPCRs that are activated by reversible ligand binding, PAR-1 is irreversibly activated by the serine protease thrombin.
Mechanism of Activation:
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Thrombin Binding & Cleavage: Thrombin binds to the N-terminal exodomain of the PAR-1 receptor.
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Tethered Ligand Exposure: It then cleaves the receptor at the Arginine 41-Serine 42 bond, unmasking a new N-terminus that begins with the sequence SFLLRN.
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Intramolecular Activation: This newly exposed sequence acts as a "tethered ligand," which binds intramolecularly to the body of the receptor.
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G-Protein Coupling: This binding event induces a conformational change in the receptor, leading to the activation of several heterotrimeric G-proteins, primarily Gαq, Gα12/13, and Gαi.
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Downstream Signaling: Activation of these G-proteins initiates downstream signaling cascades, including an increase in intracellular calcium (Ca2+) concentration and the activation of RhoGEFs, culminating in platelet shape change, granule secretion, and aggregation.
The synthetic peptide SFLLRN, which mimics the tethered ligand, can be used experimentally to activate the receptor independently of thrombin cleavage.
Core Mechanism of this compound
Vorapaxar is a potent, selective, and competitive antagonist of PAR-1. It physically occupies the ligand-binding pocket of the receptor, thereby preventing the intramolecular binding of the tethered ligand that is necessary for receptor activation.
Molecular Interaction:
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Binding Site: Vorapaxar binds to a deep, tunnel-like pocket within the transmembrane bundle of the PAR-1 receptor, close to the extracellular surface. This pocket is the same site that the tethered ligand (SFLLRN) would occupy.
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Kinetics: Vorapaxar exhibits slowly reversible binding with a very slow off-rate. This kinetic profile means that while the binding is technically reversible, it is functionally irreversible over the timescale of physiological and pharmacological responses, contributing to its long duration of action. The effective half-life is 3-4 days.
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Inhibition Type: By directly blocking the tethered ligand binding site, vorapaxar acts as an orthosteric inhibitor. This prevents thrombin- and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation but does not affect aggregation stimulated by other agonists like ADP, collagen, or thromboxane mimetics, highlighting its specificity.
Quantitative Pharmacological Data
The potency and binding characteristics of vorapaxar have been quantified through various in vitro assays.
Table 1: Binding Affinity of Vorapaxar for PAR-1
| Parameter | Value | Cell/Tissue Type | Assay Condition | Reference |
| Ki | 8.1 nM | Human Platelets | Radioligand binding assay | |
| Ki | 1.1 nM | Human Coronary Artery Smooth Muscle Cells (HCASMC) | Inhibition of thrombin-induced Ca²⁺ transient | |
| Ki | 13 nM | Human Coronary Artery Smooth Muscle Cells (HCASMC) | Inhibition of thymidine incorporation |
Table 2: Functional Inhibition by Vorapaxar
| Parameter | Value | Agonist | Assay | Cell/Tissue Type | Reference |
| IC50 | 47 nM | Thrombin | Platelet Aggregation | Human Platelets | |
| IC50 | 25 nM | haTRAP | Platelet Aggregation | Human Platelets | |
| IC50 | 64 nM | haTRAP | Calcium Mobilization | HEK293 cells expressing PAR-1 |
*haTRAP: A high-affinity PAR-1 activating peptide.
Key Experimental Protocols
The characterization of vorapaxar's interaction with PAR-1 relies on a suite of established pharmacological assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of vorapaxar for the PAR-1 receptor.
Methodology:
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Membrane Preparation: Human platelet membranes are prepared from fresh human platelets via centrifugation and homogenization.
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Incubation: A fixed concentration of a radiolabeled PAR-1 agonist, such as [3H]haTRAP (e.g., 10 nM), is incubated with the platelet membranes (e.g., 40 µg).
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Competition: The incubation is performed in the presence of varying concentrations of unlabeled vorapaxar.
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Separation: After incubation (e.g., 1 hour at room temperature), the bound and free radioligand are separated by rapid filtration through a glass fiber filter plate. The filter traps the membranes with the bound radioligand.
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Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
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Data Analysis: The specific binding is calculated by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled agonist) from total binding. The IC50 value is determined from the competition curve and converted to a Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures vorapaxar's ability to inhibit platelet aggregation in response to a PAR-1 agonist.
Methodology:
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Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood samples.
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Pre-incubation: The PRP is pre-incubated with either vehicle or varying concentrations of vorapaxar.
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Agonist Addition: Platelet aggregation is initiated by adding a PAR-1 agonist, such as thrombin or TRAP. Aggregation induced by non-PAR-1 agonists (e.g., ADP, collagen) is also tested to confirm selectivity.
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Measurement: Aggregation is measured using a light aggregometer, which detects the change in light transmission through the PRP sample as platelets clump together.
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Data Analysis: The concentration of vorapaxar that inhibits 50% of the maximal aggregation response (IC50) is calculated.
Calcium Mobilization Assay
This assay assesses the functional consequence of PAR-1 antagonism by measuring changes in intracellular calcium levels.
Methodology:
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Cell Loading: Cells expressing PAR-1 (e.g., platelets, smooth muscle cells, or recombinant HEK293 cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
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Pre-incubation: The loaded cells are pre-incubated with either vehicle or varying concentrations of vorapaxar.
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Stimulation: The cells are stimulated with a PAR-1 agonist (e.g., thrombin or SFLLRN).
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Detection: The change in fluorescence intensity upon agonist addition is measured over time using a fluorometric plate reader or microscope. An increase in fluorescence corresponds to an increase in intracellular calcium.
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Data Analysis: The inhibitory effect of vorapaxar is quantified by comparing the peak fluorescence response in its presence to the response with vehicle alone, allowing for the determination of an IC50 value.
Selectivity and Pleiotropic Effects
Vorapaxar demonstrates high selectivity for the PAR-1 receptor. In preclinical studies, it did not affect platelet aggregation induced by ADP, thromboxane A₂, or collagen, confirming its specific mechanism of action. Beyond its primary antiplatelet effects, research suggests that PAR-1 inhibition with vorapaxar may have pleiotropic effects on the vasculature. Studies in animal models have indicated that vorapaxar can reduce atherosclerotic lesion size and vascular inflammation, suggesting a role independent of its effect on platelets.
Conclusion
This compound operates through a highly specific and potent mechanism as a competitive antagonist of the PAR-1 receptor. Its unique kinetic profile, characterized by a slow off-rate, provides sustained inhibition of thrombin-mediated platelet activation. By binding directly to the orthosteric site, it effectively blocks the receptor's activation by its tethered ligand. This targeted action, validated through extensive in vitro binding and functional assays, distinguishes it from other antiplatelet agents and provides a crucial therapeutic option for the secondary prevention of atherothrombotic events.
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. reference.medscape.com [reference.medscape.com]
The Serendipitous Journey from Rainforest Bark to Cardiovascular Protection: A Technical Guide to the Discovery and Synthesis of Himbacine-Derived Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vorapaxar (Zontivity®) represents a first-in-class antiplatelet therapy, culminating from a remarkable drug discovery journey that began with the isolation of a complex natural product, himbacine, from the bark of the Australian rainforest tree Galbulimima belgraveana. This technical guide provides an in-depth exploration of the discovery of himbacine, the extensive medicinal chemistry campaign that transformed it into the potent and selective Protease-Activated Receptor-1 (PAR-1) antagonist Vorapaxar, and the key synthetic methodologies developed. We will detail the mechanism of action, present key quantitative data in a structured format, provide representative experimental protocols, and visualize the critical pathways and workflows involved in its development.
Discovery of the Himbacine Scaffold
The story of Vorapaxar begins in the rainforests of Australia and Papua New Guinea with the tree Galbulimima belgraveana. Indigenous populations have traditionally used the bark of this tree for its medicinal and psychoactive properties.[1] In the mid-20th century, scientific investigation led to the isolation of a series of complex alkaloids, among them (+)-himbacine.[2][3]
Initially, himbacine was characterized as a potent muscarinic receptor antagonist, and for a time, it was investigated as a potential therapeutic lead for Alzheimer's disease.[2][4] However, a strategic shift in research focus occurred when a synthetic analog of himbacine was identified as a lead compound for a different G protein-coupled receptor (GPCR): the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor. This serendipitous discovery pivoted the research direction towards cardiovascular disease, as PAR-1 is the primary receptor through which thrombin—the most potent activator of platelets—exerts its pro-thrombotic effects.
Lead Optimization: The Chemical Evolution to Vorapaxar
The natural product himbacine provided a complex and rigid tricyclic core, an ideal starting point for structure-activity relationship (SAR) studies. Researchers at Schering-Plough (now Merck & Co.) embarked on a systematic optimization of the himbacine scaffold to enhance PAR-1 affinity and selectivity while improving drug-like properties.
It was quickly established that the ent-himbacine absolute stereochemistry—the non-natural enantiomer—was essential for potent PAR-1 antagonism. The optimization process involved several key modifications:
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Exocyclic Amine Introduction: The nitrogen atom of the C-ring was moved to an exocyclic position, leading to C7-amino substituted tricyclic analogues. This modification was crucial for improving potency and pharmacokinetic properties.
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Carbamate Group Addition: A carbamate group was introduced to reduce in vivo metabolism, thereby increasing the drug's half-life and exposure.
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Aromatic Substitution: A meta-fluorophenyl group was added to maximize binding affinity to the PAR-1 receptor and reduce lipophilicity, which can impact off-target effects and pharmacokinetic profiles.
This meticulous optimization campaign led to the discovery of SCH 530348, later named Vorapaxar, a highly potent and selective, orally active PAR-1 antagonist.
Quantitative Data Summary
The efficacy and pharmacological profile of Vorapaxar have been extensively quantified through in vitro assays and large-scale clinical trials.
Table 1: In Vitro Pharmacology of Vorapaxar
| Parameter | Value | Description | Source |
| Ki (PAR-1) | 8.1 nM | Inhibitor binding affinity for the PAR-1 receptor. | |
| IC50 (Thrombin-induced Platelet Aggregation) | 47 nM | Concentration for 50% inhibition of platelet aggregation induced by thrombin. | |
| IC50 (TRAP-induced Platelet Aggregation) | 25 nM | Concentration for 50% inhibition of platelet aggregation induced by Thrombin Receptor-Activating Peptide. | |
| IC50 (Calcium Mobilization) | 32 nM | Concentration for 50% inhibition of PAR-1 agonist-induced intracellular calcium release. | |
| Binding Characteristics | Competitive, slowly reversible | Describes the nature of Vorapaxar's interaction with the PAR-1 receptor. |
Table 2: Pharmacokinetics of Vorapaxar
| Parameter | Value | Description | Source |
| Bioavailability | ~100% | The proportion of the administered dose that reaches systemic circulation. | |
| Time to Peak Concentration (Tmax) | 1 hour (fasted) | Time to reach maximum plasma concentration after oral administration. | |
| Effective Half-life | 3-4 days | The time it takes for the drug's effective concentration to be reduced by half. | |
| Apparent Terminal Half-life | 8 days | The time it takes for the plasma concentration to reduce by half during the terminal elimination phase. | |
| Metabolism | Primarily via CYP3A4 and CYP2J2 | The primary enzymes responsible for metabolizing Vorapaxar. | |
| Primary Route of Elimination | Feces (~58%) | The main route through which the drug and its metabolites are excreted. |
Table 3: Key Efficacy and Safety Outcomes from the TRA 2°P-TIMI 50 Trial
(For patients with prior Myocardial Infarction or Peripheral Artery Disease without a history of stroke)
| Endpoint (at 3 years) | Vorapaxar Group | Placebo Group | Hazard Ratio (95% CI) | P-value | Source |
| Primary Efficacy Endpoint (CV Death, MI, or Stroke) | 7.9% | 9.5% | 0.80 (0.73 - 0.89) | <0.001 | |
| CV Death, MI, Stroke, or Urgent Coronary Revascularization | 10.1% | 11.8% | 0.83 (0.76 - 0.90) | <0.001 | |
| Ischemic Stroke | Not specified | Not specified | 0.57 (0.43 - 0.75) | <0.001 | |
| Primary Safety Endpoint (GUSTO Moderate or Severe Bleeding) | 3.7% | 2.4% | 1.55 (1.30 - 1.86) | <0.001 | |
| Intracranial Hemorrhage (ICH) | 0.6% | 0.4% | Not specified | 0.10 |
Mechanism of Action and Signaling Pathway
Vorapaxar exerts its antiplatelet effect by selectively and reversibly antagonizing the PAR-1 receptor. However, its long half-life makes it effectively irreversible in a clinical context.
Thrombin, a serine protease, activates PAR-1 by cleaving its N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the receptor's extracellular loop 2 (ECL2), initiating a conformational change. This change activates intracellular G-proteins (primarily Gq, G12/13, and Gi), leading to a signaling cascade that results in platelet shape change, degranulation, and aggregation.
Vorapaxar binds to a site on PAR-1 that is distinct from the thrombin binding site, located in a pocket near the extracellular surface. This binding allosterically prevents the conformational changes required for receptor activation, thereby blocking the downstream signaling cascade initiated by thrombin. Importantly, Vorapaxar does not inhibit platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen, nor does it affect PAR-4, a lower-affinity thrombin receptor that can also contribute to platelet activation at high thrombin concentrations.
Caption: Vorapaxar blocks thrombin-mediated platelet activation.
Experimental Protocols
Protocol 1: Extraction of Himbacine Alkaloids from Galbulimima belgraveana
(This is a representative protocol based on published alkaloid extraction methodologies)
-
Preparation of Plant Material: Obtain dried and milled bark of G. belgraveana. A starting quantity of 10 kg is processed.
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Methanol Extraction: Exhaustively extract the milled bark with cold methanol (3 x 20 L). Combine the methanol extracts.
-
Solvent Evaporation: Concentrate the combined filtrate under reduced pressure to yield a crude extract.
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Acid-Base Partitioning: a. Suspend the crude extract in a 5% aqueous sodium hydroxide (NaOH) solution (3 L). b. Extract the alkaline suspension with diethyl ether (3 x 3 L) to remove non-alkaloidal components. Discard the aqueous alkaline layer. c. Extract the combined ether layers with a 4% aqueous hydrochloric acid (HCl) solution (3 x 3 L). The alkaloids will move into the acidic aqueous layer as hydrochloride salts. d. Wash the acidic extract with diethyl ether (1 x 1 L) to remove residual neutral impurities.
-
Liberation and Extraction of Free Base: a. Basify the acidic aqueous layer to pH 10 with an ammonia solution. This converts the alkaloid salts back to their free base form, causing them to precipitate or become soluble in organic solvents. b. Extract the liberated alkaloids with chloroform (3 x 3 L).
-
Final Isolation: a. Dry the combined chloroform extracts over anhydrous sodium sulfate and filter. b. Evaporate the solvent under reduced pressure to yield a crude mixture of alkaloids as a thick brown oil.
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Purification: Subject the crude alkaloid mixture to column chromatography (e.g., silica gel) with a suitable solvent gradient (e.g., methanol/dichloromethane/ammonia) to isolate individual alkaloids, including himbacine.
Caption: Workflow for the extraction and isolation of himbacine.
Protocol 2: Representative Synthesis of a Key Vorapaxar Intermediate
(Based on synthetic schemes for Vorapaxar analogues)
This protocol outlines the synthesis of a C7-amino substituted tricyclic intermediate, a core step in constructing the Vorapaxar scaffold.
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Wittig Reaction: To a suspension of methyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) at 0°C under a nitrogen atmosphere, add phenyl lithium. Stir the resulting orange-red solution for 30 minutes. Add a solution of the known tricyclic ketone precursor in THF and allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Purify by column chromatography to yield the exocyclic olefin.
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Hydroboration-Oxidation: Dissolve the olefin from the previous step in anhydrous THF. Add 9-borabicyclo[3.3.1]nonane (9-BBN) solution and stir at room temperature for 16 hours. Cool the reaction to 0°C and add aqueous sodium hydroxide followed by slow addition of hydrogen peroxide (30% solution). Stir for 4 hours at room temperature. Extract with ethyl acetate and purify by column chromatography to yield the primary alcohol.
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Mesylation and Azide Displacement: Dissolve the alcohol in dichloromethane (DCM) and cool to 0°C. Add triethylamine followed by methanesulfonyl chloride and stir for 1 hour. Wash the reaction with water and brine, then dry and concentrate. Dissolve the resulting crude mesylate in dimethylformamide (DMF) and add sodium azide. Heat the mixture to 80°C for 4 hours. Cool, dilute with water, and extract with ethyl acetate to yield the azide intermediate.
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Staudinger Reduction: Dissolve the azide in a THF/water mixture. Add trimethylphosphine and stir at room temperature for 12 hours. Concentrate the reaction mixture and purify by column chromatography to yield the desired C7-aminomethyl intermediate.
Protocol 3: PAR-1 Functional Assay (Intracellular Calcium Mobilization)
(Adapted from published protocols for PAR-1 antagonists)
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Cell Culture: Culture a suitable cell line endogenously expressing PAR-1 (e.g., EA.hy926 endothelial cells or human coronary artery smooth muscle cells) in 96-well black-walled, clear-bottom plates until confluent.
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Dye Loading: a. Prepare a dye loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM) in Hank's Balanced Salt Solution (HBSS) with HEPES and probenecid. Probenecid is included to prevent the extrusion of the dye from the cells. b. Aspirate the cell culture medium from the wells and wash once with HBSS. c. Add 50 µL of the dye loading buffer to each well. d. Incubate the plate for 45-60 minutes at 37°C in a 5% CO₂ incubator.
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Compound Incubation (Antagonist Plate): a. Prepare serial dilutions of Vorapaxar (and positive/negative controls) in a separate 96-well plate at 3x the final desired concentration in assay buffer. b. After incubation, wash the cell plate twice with assay buffer, leaving 100 µL of buffer in each well.
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Assay Measurement: a. Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR) or a plate reader equipped with an injector, pre-warmed to 37°C. b. Program the instrument to add 50 µL from the compound plate (containing Vorapaxar) to the cell plate and incubate for a specified time (e.g., 15 minutes) to allow for receptor binding. c. Program a second injection of 50 µL of a PAR-1 agonist (e.g., TFLLRN-NH₂ or thrombin) at a concentration known to elicit a sub-maximal response (e.g., EC₈₀). d. Measure the fluorescence intensity (Excitation: ~485 nm, Emission: ~525 nm) before and after the addition of the agonist. The change in fluorescence corresponds to the intracellular calcium concentration.
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Data Analysis: a. Calculate the change in fluorescence for each well. b. Normalize the data relative to positive (agonist only) and negative (buffer only) controls. c. Plot the normalized response against the logarithm of the Vorapaxar concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion
The development of Vorapaxar is a testament to the power of natural product chemistry as a foundation for modern drug discovery. The journey from the bark of G. belgraveana to a clinically approved cardiovascular drug highlights the critical interplay of ethnobotany, natural product isolation, synthetic chemistry, and rigorous pharmacological and clinical evaluation. The himbacine scaffold provided a unique three-dimensional structure that, through rational design and meticulous optimization, was transformed into a first-in-class PAR-1 antagonist. Vorapaxar's story serves as a compelling case study for researchers in the field, demonstrating a successful pathway from a natural lead to a targeted therapeutic agent that addresses a significant unmet medical need in the secondary prevention of atherothrombotic events.
References
The Structural Basis of Vorapaxar's High-Affinity Binding to the Protease-Activated Receptor-1 (PAR-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural and molecular underpinnings of the interaction between the antiplatelet agent Vorapaxar and its target, the Protease-Activated Receptor-1 (PAR-1). By delving into the high-resolution crystal structure, binding kinetics, and the intricacies of the experimental methodologies used to elucidate this interaction, this document serves as a comprehensive resource for researchers in the fields of structural biology, pharmacology, and drug development.
Introduction
Protease-Activated Receptor-1 (PAR-1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis.[1] Its activation by thrombin, a key enzyme in the coagulation cascade, initiates a signaling cascade that leads to platelet aggregation.[2] Vorapaxar is a potent and selective antagonist of PAR-1, effectively inhibiting thrombin-mediated platelet activation.[3] Understanding the precise molecular interactions between Vorapaxar and PAR-1 is crucial for the development of next-generation antithrombotic therapies with improved efficacy and safety profiles.
The Vorapaxar-PAR-1 Complex: A Structural Overview
The high-resolution crystal structure of the human PAR-1 receptor in complex with Vorapaxar, determined at 2.2 Å resolution, provides a detailed snapshot of their interaction.[4] This structure reveals that Vorapaxar binds to a site on the extracellular side of the receptor, distinct from the canonical ligand-binding pocket of many other GPCRs.[4]
The Vorapaxar binding pocket is located near the extracellular surface and is formed by residues from transmembrane (TM) helices TM3, TM4, TM5, TM6, and TM7, as well as extracellular loops (ECL) 2 and 3. A key feature of this binding mode is the significant role of ECL2, which folds over the top of Vorapaxar, effectively shielding it from the solvent and contributing to its slow dissociation rate.
Several key residues are involved in direct interactions with Vorapaxar, including hydrogen bonds and extensive hydrophobic contacts. Notably, Tyr337 at the top of TM6 forms a strong hydrogen bond with the carbamate moiety of Vorapaxar. The fluorophenyl group of Vorapaxar is nestled in a hydrophobic pocket formed by residues from TM3, TM5, and TM7.
Quantitative Analysis of Vorapaxar-PAR-1 Binding
The interaction between Vorapaxar and PAR-1 has been extensively characterized using various biophysical and pharmacological assays. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Assay Condition | Reference |
| Binding Affinity (Ki) | 8.1 nM | Radioligand binding assay with [3H]-haTRAP on human platelet membranes | |
| Inhibitory Concentration (IC50) | 47 nM | Thrombin-induced platelet aggregation | |
| 25 nM | haTRAP-induced platelet aggregation | ||
| 0.064 µM | haTRAP-induced calcium mobilization in HEK293 cells expressing PAR-1 | ||
| 0.032 µM | TFLLRN-NH2-mediated calcium mobilization in EA.hy926 cells | ||
| Dissociation Constant (Kd) | Low nanomolar range | Saturation, kinetic, and competitive binding studies on intact human platelets |
Table 1: Quantitative Binding and Functional Data for Vorapaxar against PAR-1.
PAR-1 Signaling Pathway and Inhibition by Vorapaxar
PAR-1 activation by thrombin initiates a cascade of intracellular signaling events. This process begins with the cleavage of the N-terminal extracellular domain of PAR-1 by thrombin, exposing a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the extracellular loops of the receptor, inducing a conformational change that activates intracellular G proteins, primarily Gq, G12/13, and Gi. Activation of these G proteins leads to downstream signaling, including an increase in intracellular calcium levels and the activation of Rho/Rho kinase, ultimately resulting in platelet shape change, granule secretion, and aggregation.
Vorapaxar, by binding to the extracellular domain of PAR-1, acts as a competitive antagonist, preventing the tethered ligand from binding and activating the receptor. This blockade of PAR-1 signaling effectively inhibits thrombin-induced platelet aggregation.
Caption: PAR-1 Signaling Pathway and its inhibition by Vorapaxar.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of the Vorapaxar-PAR-1 interaction.
PAR-1 Expression and Purification for Crystallography
This protocol is a synthesized representation based on the methods described by Zhang et al. (2012) and general protocols for GPCR expression and purification.
Caption: Experimental workflow for PAR-1 expression and purification.
-
Construct Engineering: A modified human PAR-1 construct is generated. To facilitate crystallization, the third intracellular loop (ICL3) is replaced with T4 Lysozyme (T4L). An affinity tag (e.g., FLAG tag) is often added to the N-terminus for purification.
-
Protein Expression: The PAR-1 construct is expressed using a baculovirus expression system in insect cells (e.g., Spodoptera frugiperda, Sf9). Cells are grown in suspension culture and infected with the recombinant baculovirus.
-
Membrane Preparation: After a period of expression, the cells are harvested by centrifugation. The cell pellet is resuspended in a hypotonic buffer and lysed. The cell membranes containing the expressed PAR-1 are then isolated by ultracentrifugation.
-
Solubilization: The isolated membranes are solubilized using a mild detergent, such as n-dodecyl-β-D-maltoside (DDM), to extract the receptor from the lipid bilayer. Vorapaxar is added at this stage to stabilize the receptor in its antagonist-bound conformation.
-
Affinity Chromatography: The solubilized protein is purified using affinity chromatography. For a FLAG-tagged protein, an anti-FLAG antibody resin is used. The lysate is incubated with the resin, allowing the tagged PAR-1 to bind.
-
Elution and Tag Removal: The bound receptor is washed to remove non-specific proteins and then eluted from the resin, often by competition with a FLAG peptide. If a cleavage site (e.g., for TEV protease) is included in the construct, the affinity tag can be removed by enzymatic digestion.
-
Size-Exclusion Chromatography (SEC): The eluted protein is further purified by SEC to separate the monomeric PAR-1-Vorapaxar complex from aggregates and other impurities.
-
Concentration: The purified protein complex is concentrated to a suitable concentration for crystallization trials (typically 5-20 mg/mL).
Radioligand Binding Assays
This protocol is based on standard methodologies for GPCR radioligand binding assays.
-
Membrane Preparation: Membranes from cells expressing PAR-1 or from human platelets are prepared as described above. The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).
-
Assay Buffer: A suitable binding buffer is prepared, typically containing a buffer (e.g., 50 mM Tris-HCl, pH 7.4), divalent cations (e.g., 5 mM MgCl2), and a protease inhibitor cocktail.
-
Competition Binding Assay:
-
A fixed concentration of a radiolabeled PAR-1 ligand (e.g., [3H]-haTRAP) is used.
-
A range of concentrations of unlabeled Vorapaxar are prepared.
-
In a 96-well plate, the membranes, radioligand, and varying concentrations of Vorapaxar are incubated together.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled PAR-1 antagonist.
-
-
Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of Vorapaxar, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Functional Assays (Calcium Mobilization)
This protocol describes a common functional assay to measure the effect of Vorapaxar on PAR-1 signaling.
-
Cell Culture: Cells endogenously expressing PAR-1 (e.g., EA.hy926 endothelial cells) or HEK293 cells transiently or stably expressing PAR-1 are cultured in appropriate media.
-
Cell Plating: The cells are seeded into 96-well black-walled, clear-bottom plates and allowed to adhere overnight.
-
Calcium Indicator Loading: The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES). The cells are incubated in the dark to allow for dye uptake and de-esterification.
-
Compound Addition: The dye-loading solution is removed, and the cells are washed. Different concentrations of Vorapaxar or a vehicle control are added to the wells and pre-incubated for a specific period.
-
Agonist Stimulation and Signal Detection: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A PAR-1 agonist (e.g., thrombin or the synthetic peptide SFLLRN or TFLLRN-NH2) is added to the wells, and the fluorescence intensity is measured over time. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
-
Data Analysis: The peak fluorescence response is measured for each well. The data are normalized to the response in the absence of the antagonist, and a dose-response curve is generated to determine the IC50 of Vorapaxar.
Logical Relationship in Structural Determination
The determination of the Vorapaxar-PAR-1 crystal structure involved a series of logical steps, from initial construct design to final structure refinement and validation.
Caption: Logical workflow of the structural determination of the Vorapaxar-PAR-1 complex.
Conclusion
The structural and pharmacological data presented in this guide provide a comprehensive understanding of how Vorapaxar interacts with and inhibits PAR-1. The high-resolution crystal structure has been instrumental in revealing the unique binding mode of this antagonist, which explains its high affinity and slow dissociation kinetics. The detailed experimental protocols offer a practical resource for researchers aiming to study this and other GPCR-ligand interactions. This knowledge is not only fundamental to our understanding of PAR-1 biology but also serves as a critical foundation for the rational design of novel antithrombotic agents with enhanced therapeutic profiles.
References
The Pharmacological Profile of Vorapaxar: A Deep Dive into its Antagonism of the PAR-1 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pharmacological properties of Vorapaxar, a first-in-class, orally active, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1). Vorapaxar's unique mechanism of action in inhibiting thrombin-mediated platelet activation has established it as a significant agent in the management of thrombotic cardiovascular events. This document will detail its binding characteristics, functional activity, and the experimental methodologies used for its characterization, alongside a visual representation of its interaction with the PAR-1 signaling pathway.
Introduction to Vorapaxar and PAR-1
Vorapaxar is a synthetic analog of the natural product himbacine and functions as a potent and selective antagonist of PAR-1, also known as the thrombin receptor.[1][2] PAR-1 is a G-protein coupled receptor (GPCR) highly expressed on human platelets.[2][3] Its activation by the serine protease thrombin is a critical step in the coagulation cascade, leading to platelet aggregation and thrombus formation.[3]
Thrombin activates PAR-1 through a unique proteolytic mechanism. It cleaves the N-terminal extracellular domain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand." This tethered ligand then binds to the receptor's transmembrane domain, initiating intracellular signaling cascades. Vorapaxar exerts its effect by binding to the PAR-1 receptor, thereby preventing the conformational changes induced by the tethered ligand and blocking downstream signaling.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of Vorapaxar.
Table 1: Vorapaxar Binding Affinity for PAR-1
| Parameter | Value | Cell/Tissue Type | Reference |
| Kᵢ (Inhibition Constant) | 8.1 nM | Not Specified |
Table 2: Vorapaxar In Vitro Functional Activity
| Assay | Parameter | Value | Agonist | Cell/Tissue Type | Reference |
| Thrombin-Induced Platelet Aggregation | IC₅₀ | 47 nM | Thrombin | Human Platelets | |
| TRAP-Induced Platelet Aggregation | IC₅₀ | 25 nM | TRAP | Human Platelets | |
| Thrombin-Induced Calcium Mobilization | Kᵢ | 1.1 nM | Thrombin | Human Coronary Artery Smooth Muscle Cells | |
| Thrombin-Stimulated Thymidine Incorporation | Kᵢ | 13 nM | Thrombin | Human Coronary Artery Smooth Muscle Cells |
Key Signaling Pathways and Experimental Workflows
PAR-1 Signaling Pathway and Inhibition by Vorapaxar
The activation of PAR-1 by thrombin initiates a signaling cascade primarily through the Gq and G12/13 families of G-proteins. The diagram below illustrates this pathway and the point of intervention by Vorapaxar.
Caption: PAR-1 signaling pathway and its inhibition by Vorapaxar.
Experimental Workflow for In Vitro Assays
The characterization of Vorapaxar's pharmacological profile relies on a series of well-defined in vitro experiments. The generalized workflow for these assays is depicted below.
Caption: Generalized workflow for in vitro pharmacological profiling.
Detailed Experimental Protocols
Radioligand Binding Assay (for Kᵢ Determination)
Objective: To determine the binding affinity of Vorapaxar for the PAR-1 receptor.
Principle: This competitive binding assay measures the ability of unlabeled Vorapaxar to displace a radiolabeled ligand that specifically binds to the PAR-1 receptor.
Methodology:
-
Membrane Preparation:
-
Human platelets or cells expressing PAR-1 are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
-
Binding Reaction:
-
A fixed concentration of a suitable radioligand (e.g., ³H-labeled PAR-1 agonist) is incubated with the prepared cell membranes.
-
Increasing concentrations of unlabeled Vorapaxar are added to compete for binding to the PAR-1 receptors.
-
Non-specific binding is determined in the presence of a saturating concentration of an unlabeled PAR-1 ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of Vorapaxar.
-
The concentration of Vorapaxar that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.
-
The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (for Functional Antagonism)
Objective: To assess the ability of Vorapaxar to inhibit PAR-1-mediated intracellular calcium mobilization.
Principle: Activation of the Gq-coupled PAR-1 receptor leads to an increase in intracellular calcium concentration. This assay utilizes a fluorescent calcium indicator to measure changes in intracellular calcium levels in response to a PAR-1 agonist in the presence and absence of Vorapaxar.
Methodology:
-
Cell Preparation:
-
Washed human platelets or a suitable cell line expressing PAR-1 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are then washed to remove excess dye and resuspended in an appropriate buffer.
-
-
Assay Procedure:
-
The dye-loaded cells are pre-incubated with varying concentrations of Vorapaxar or a vehicle control.
-
The baseline fluorescence is measured using a fluorometric plate reader or a flow cytometer.
-
A PAR-1 agonist, such as thrombin or a PAR-1 activating peptide (e.g., SFLLRN), is added to stimulate the cells.
-
The change in fluorescence, corresponding to the increase in intracellular calcium, is monitored over time.
-
-
Data Analysis:
-
The peak fluorescence response is determined for each concentration of Vorapaxar.
-
The concentration of Vorapaxar that inhibits 50% of the maximal agonist-induced calcium response (IC₅₀) is calculated.
-
The inhibition constant (Kᵢ) can be derived from the IC₅₀ value.
-
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To evaluate the inhibitory effect of Vorapaxar on platelet aggregation induced by PAR-1 agonists.
Principle: Light transmission aggregometry (LTA) measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Methodology:
-
Sample Preparation:
-
Platelet-rich plasma (PRP) is prepared by centrifuging citrated whole blood at a low speed.
-
Platelet-poor plasma (PPP) is prepared by centrifuging the remaining blood at a high speed and is used as a reference for 100% aggregation.
-
-
Aggregation Measurement:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
The PRP is pre-incubated with various concentrations of Vorapaxar or a vehicle control.
-
A PAR-1 agonist, such as thrombin or thrombin receptor-activating peptide (TRAP), is added to induce aggregation.
-
The change in light transmission is recorded over time as the platelets aggregate.
-
-
Data Analysis:
-
The maximum percentage of aggregation is determined for each concentration of Vorapaxar.
-
The concentration of Vorapaxar that inhibits 50% of the agonist-induced platelet aggregation (IC₅₀) is calculated from the dose-response curve.
-
Conclusion
Vorapaxar is a highly potent and selective antagonist of the PAR-1 receptor. Its pharmacological profile, characterized by low nanomolar binding affinity and effective inhibition of PAR-1 mediated functional responses in platelets and other cell types, underscores its clinical utility in the prevention of atherothrombotic events. The experimental protocols detailed in this guide provide a framework for the continued investigation of Vorapaxar and the development of novel PAR-1 antagonists. The visual representations of the signaling pathway and experimental workflows offer a clear and concise understanding of Vorapaxar's mechanism of action and its characterization.
References
Vorapaxar Sulfate's Role in Thrombin-Induced Platelet Aggregation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of vorapaxar sulfate, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. It details the molecular mechanisms, experimental evaluation, and quantitative efficacy of its role in inhibiting thrombin-induced platelet aggregation.
Introduction: The Thrombin-PAR-1 Axis in Thrombosis
Thrombin is the most potent activator of platelets and plays a critical role in the pathophysiology of atherothrombosis.[1] It exerts its effects primarily by cleaving and activating a family of G-protein coupled receptors known as protease-activated receptors (PARs) on the platelet surface.[1][2] In humans, platelet activation by thrombin is mediated by two receptors: PAR-1 and PAR-4.[3] PAR-1 is responsible for the initial, robust platelet response to low concentrations of thrombin, making it a key target for antiplatelet therapy.[4]
This compound (ZONTIVITY™) is an orally active, selective, and competitive antagonist of the PAR-1 receptor. It is a synthetic analog of the natural product himbacine. By specifically blocking the PAR-1 pathway, vorapaxar inhibits thrombin-induced platelet aggregation without interfering with other platelet activation pathways, such as those initiated by adenosine diphosphate (ADP), collagen, or thromboxane A2. This targeted mechanism represents a distinct approach compared to traditional antiplatelet agents like aspirin or P2Y12 inhibitors. This guide will explore the specific interactions, signaling consequences, and methods for quantifying the effects of vorapaxar.
Mechanism of Action: Selective PAR-1 Antagonism
Thrombin activates PAR-1 through a unique proteolytic mechanism. It cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand." This new terminus folds back and binds to the body of the receptor, initiating intracellular signaling that leads to platelet shape change, degranulation, and aggregation.
Vorapaxar functions as a competitive, reversible antagonist that binds with high affinity to a specific pocket on the PAR-1 receptor. This binding prevents the conformational changes necessary for receptor activation by the tethered ligand, effectively blocking downstream signaling. Although its binding is technically reversible, vorapaxar's long dissociation half-life (approximately 20 hours) and effective half-life (3-4 days) render it a functionally irreversible inhibitor over the lifespan of a platelet.
A key feature of vorapaxar's mechanism is its selectivity. It specifically inhibits platelet aggregation induced by thrombin and thrombin receptor agonist peptide (TRAP), a synthetic peptide that mimics the tethered ligand. Importantly, higher concentrations of thrombin can still activate platelets via the PAR-4 receptor, providing a potential mechanism for preserving some hemostatic function. Furthermore, vorapaxar does not affect thrombin's ability to convert fibrinogen to fibrin, leaving the coagulation cascade intact.
Signaling Pathway Diagram
The following diagram illustrates the thrombin-PAR-1 signaling cascade and the inhibitory action of vorapaxar.
References
- 1. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Vorapaxar Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability profile of Vorapaxar sulfate, a first-in-class protease-activated receptor-1 (PAR-1) antagonist. The information presented herein is intended to support research, development, and quality control activities related to this antiplatelet agent.
Chemical and Physical Properties
This compound is the sulfate salt of Vorapaxar, a synthetic analog of the natural product himbacine.[1] It functions as a reversible, yet functionally irreversible due to its long half-life, antagonist of PAR-1, the primary thrombin receptor on human platelets.[2][3] By inhibiting PAR-1, Vorapaxar effectively blocks thrombin-induced platelet aggregation.[4]
The key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | ethyl N-[(1R,3aR,4aR,6R,8aR,9S,9aS)-9-[(E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethenyl]-1-methyl-3-oxo-dodecahydronaphtho[2,3-c]furan-6-yl]carbamate; sulfuric acid | [3] |
| Molecular Formula | C₂₉H₃₃FN₂O₄·H₂SO₄ | |
| Molecular Weight | 590.7 g/mol | |
| Appearance | White to off-white, slightly hygroscopic, crystalline powder | |
| Melting Point | 132-134 °C | |
| pKa | 4.7 | |
| Solubility | Freely soluble in methanol; slightly soluble in ethanol and acetone; insoluble to practically insoluble in aqueous solutions at pH above 3.0. Highest aqueous solubility at pH 1.0. | |
| LogP | 5.1 |
Mechanism of Action and Signaling Pathway
This compound selectively targets PAR-1 on platelets, preventing its activation by thrombin. Thrombin is a potent platelet activator that cleaves the N-terminal of PAR-1, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling and subsequent platelet activation and aggregation. Vorapaxar competitively inhibits the binding of this tethered ligand to the receptor's active site.
The signaling cascade initiated by PAR-1 activation is complex, involving multiple G proteins. The diagram below illustrates the key pathways involved in thrombin-induced platelet activation via PAR-1.
Caption: PAR-1 signaling pathway in platelets.
Stability Profile and Forced Degradation Studies
Understanding the stability of this compound is critical for its formulation, storage, and handling. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
Summary of Forced Degradation Studies
A study by Mohanrao et al. investigated the degradation behavior of Vorapaxar under various stress conditions as per ICH guidelines. The results indicate that Vorapaxar is susceptible to degradation in acidic, basic, and oxidative environments, while it exhibits relative stability under thermal and photolytic stress.
The table below summarizes the quantitative results from the forced degradation studies.
| Stress Condition | Strength of Stress | Temperature | Duration | % Degradation |
| Acid Hydrolysis | 0.1 N HCl | 60°C | 24 hours | 15.2% |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 24 hours | 12.8% |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | 8.5% |
| Thermal Degradation | - | 80°C | 48 hours | 2.1% |
| Photolytic Degradation | UV Light | Room Temp | 7 days | 1.5% |
Experimental Protocol for Forced Degradation Studies
The following is a detailed methodology for conducting forced degradation studies on this compound, based on the published literature.
3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and acetonitrile) at a concentration of 1 mg/mL.
3.2.2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N NaOH.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at 60°C for 24 hours. After the specified time, neutralize the solution with 0.1 N HCl.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% v/v hydrogen peroxide. Store the solution at room temperature for 24 hours.
-
Thermal Degradation: Place the solid drug powder in a petri dish and expose it to a temperature of 80°C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a photostability chamber for 7 days.
3.2.3. Sample Analysis: After exposure to the respective stress conditions, dilute the samples with a suitable diluent to a final concentration appropriate for the analytical method. Analyze the stressed samples using a validated stability-indicating method, such as UPLC-MS/MS.
The following diagram illustrates the general workflow for the forced degradation studies.
Caption: Experimental workflow for forced degradation studies.
Conclusion
This technical guide has provided a detailed overview of the chemical properties and stability of this compound. The data presented, including its physicochemical characteristics, mechanism of action, and degradation profile under various stress conditions, are essential for the development of stable and effective pharmaceutical formulations. The provided experimental protocols and diagrams offer a practical framework for researchers and scientists working with this novel antiplatelet agent. A thorough understanding of these properties is paramount to ensuring the quality, safety, and efficacy of this compound-containing products.
References
A Deep Dive into Vorapaxar Sulfate's Interaction with the Thrombin Receptor (PAR-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular interactions between vorapaxar sulfate, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, and its target, the thrombin receptor. The document details the mechanism of action, downstream signaling pathways, quantitative pharmacological data, and the experimental protocols used to characterize this interaction.
Introduction: The Role of PAR-1 in Hemostasis and Thrombosis
Thrombin, a serine protease, is a potent activator of platelets and plays a crucial role in hemostasis and thrombosis.[1] It exerts its effects on platelets primarily through the activation of Protease-Activated Receptors (PARs), with PAR-1 being the most prominent on human platelets.[1][2]
PAR-1 is a G-protein coupled receptor (GPCR) that is activated by a unique proteolytic mechanism.[3] Thrombin cleaves the N-terminal exodomain of PAR-1, exposing a new N-terminus that acts as a "tethered ligand".[4] This tethered ligand then binds to the receptor's extracellular loops, initiating a conformational change that triggers intracellular signaling cascades, leading to platelet activation, aggregation, and granule release.
This compound is a synthetic, orally active, and reversible antagonist of PAR-1. By competitively inhibiting the binding of the tethered ligand, vorapaxar effectively blocks thrombin-mediated platelet activation. This targeted mechanism of action makes it a valuable therapeutic agent for the secondary prevention of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD).
Mechanism of Action: Competitive Antagonism of PAR-1
Vorapaxar is a competitive and selective inhibitor of the PAR-1 receptor. It binds to a site on the receptor that overlaps with the binding site of the tethered ligand, thereby preventing receptor activation. While the binding is reversible, vorapaxar exhibits a long dissociation half-life of approximately 20 hours, leading to a sustained antiplatelet effect. This prolonged action effectively renders the inhibition "irreversible" in a clinical context.
The selectivity of vorapaxar for PAR-1 is a key feature of its pharmacological profile. It does not significantly inhibit platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane A2. This specificity is attributed to its unique binding mode within the PAR-1 receptor structure.
Signaling Pathways Modulated by Vorapaxar
Activation of PAR-1 by thrombin leads to the coupling of several G-protein subtypes, primarily Gαq, Gαi, and Gα12/13, initiating a cascade of downstream signaling events. Vorapaxar, by preventing this initial activation step, effectively blocks these pathways.
-
Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change and granule secretion. Vorapaxar inhibits this pathway, leading to a reduction in thrombin-induced calcium influx and platelet aggregation.
-
Gαi Pathway: The Gαi pathway inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels promote platelet activation. By blocking PAR-1, vorapaxar prevents the Gαi-mediated decrease in cAMP.
-
Gα12/13 Pathway: Activation of Gα12/13 stimulates the Rho/Rho-kinase pathway, which is crucial for platelet shape change and clot retraction. Vorapaxar's antagonism of PAR-1 also inhibits this signaling axis.
There is also evidence of crosstalk between the PAR-1 and P2Y12 receptor signaling pathways. Inhibition of PAR-1 by vorapaxar may have synergistic effects on P2Y12 receptor-mediated signaling, leading to enhanced antiplatelet effects when co-administered with P2Y12 inhibitors like clopidogrel.
Quantitative Pharmacological Data
The interaction of vorapaxar with the PAR-1 receptor has been extensively characterized using various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Value | Species | Assay Condition | Reference |
| Binding Affinity | ||||
| Kd | Low nanomolar range | Human | Saturation binding on intact platelets | |
| Ki | Low nanomolar range | Human | Competitive binding on intact platelets | |
| Functional Potency | ||||
| IC50 (TRAP-induced platelet aggregation) | ~13 nM | Human | Platelet-rich plasma | |
| IC50 (PAR-1 binding) | 0.12 µM | Human | PAR-1 binding assay | |
| Inhibition of Platelet Aggregation | ||||
| TRAP-induced platelet aggregation | >80% inhibition at 1 hour | Human | Healthy volunteers (20 and 40 mg single doses) | |
| Complete inhibition on Day 1 (5 mg/day) | Human | Healthy volunteers (multiple doses) | ||
| Complete inhibition on Day 7 (1 and 3 mg/day) | Human | Healthy volunteers (multiple doses) |
TRAP (Thrombin Receptor Agonist Peptide) is a synthetic peptide that mimics the action of the tethered ligand.
Experimental Protocols
This section details the methodologies for key experiments used to characterize the interaction of vorapaxar with the PAR-1 receptor.
Radioligand Binding Assays
Objective: To determine the binding affinity (Kd and Ki) of vorapaxar to the PAR-1 receptor on human platelets.
Methodology:
-
Platelet Preparation: Human platelet-rich plasma (PRP) is obtained from healthy donors. Platelets are then washed and resuspended in a suitable buffer (e.g., Tyrode's buffer).
-
Saturation Binding: Intact platelets are incubated with increasing concentrations of radiolabeled vorapaxar (e.g., [3H]-vorapaxar) to determine total binding. Non-specific binding is determined in the presence of a high concentration of unlabeled vorapaxar. Specific binding is calculated by subtracting non-specific from total binding. The dissociation constant (Kd) and the maximum number of binding sites (Bmax) are determined by Scatchard analysis of the saturation binding data.
-
Competitive Binding: Platelets are incubated with a fixed concentration of a radiolabeled PAR-1 antagonist (e.g., [3H]-vorapaxar) and increasing concentrations of unlabeled vorapaxar. The concentration of vorapaxar that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Platelet Aggregation Assays
Objective: To assess the functional effect of vorapaxar on platelet aggregation induced by various agonists.
Methodology:
-
Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., sodium citrate). PRP is obtained by centrifugation at a low speed.
-
Light Transmission Aggregometry (LTA): LTA is performed using a specialized aggregometer. A baseline light transmission is established for PRP. An agonist (e.g., TRAP, ADP, collagen) is added to the PRP, and the change in light transmission, which corresponds to platelet aggregation, is recorded over time.
-
Inhibition Studies: PRP is pre-incubated with various concentrations of vorapaxar or vehicle control for a specified time before the addition of the agonist. The percentage inhibition of platelet aggregation is calculated by comparing the aggregation response in the presence and absence of vorapaxar. The IC50 value is determined from the concentration-response curve.
Calcium Influx Assays
Objective: To measure the effect of vorapaxar on thrombin-induced intracellular calcium mobilization in platelets.
Methodology:
-
Platelet Loading: Washed human platelets are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Fluorometric Measurement: The dye-loaded platelets are placed in a fluorometer. The baseline fluorescence is recorded. Thrombin or a PAR-1 agonist peptide (SFLLRN) is added to the platelets, and the change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time.
-
Inhibition Studies: Platelets are pre-incubated with vorapaxar or vehicle control before the addition of the agonist. The inhibitory effect of vorapaxar on the calcium influx is quantified by comparing the peak fluorescence response in the presence and absence of the compound.
Visualizing the Molecular Interactions and Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unmet needs in the management of acute myocardial infarction: role of novel protease-activated receptor-1 antagonist vorapaxar - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Vorapaxar Sulfate PAR-1 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorapaxar sulfate is a potent, orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor (GPCR) that plays a critical role in thrombosis.[1][2][3] It is a synthetic analog of himbacine and acts as a competitive and reversible inhibitor of PAR-1, although it exhibits a slow dissociation rate, making its binding nearly irreversible in physiological settings.[4][5] Vorapaxar specifically inhibits thrombin- and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation. Understanding the binding characteristics of Vorapaxar to PAR-1 is crucial for the development of novel antiplatelet therapies. This document provides detailed protocols for two common methods to assess the binding of Vorapaxar to PAR-1: a radioligand binding assay and a fluorescence polarization assay.
PAR-1 Signaling Pathway
Thrombin, a key enzyme in the coagulation cascade, activates PAR-1 by cleaving its N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's transmembrane domain and triggering a conformational change. This activation leads to the coupling of heterotrimeric G-proteins, primarily Gq, Gi, and G12/13, initiating downstream signaling cascades that result in platelet activation, aggregation, and secretion. Vorapaxar competitively binds to the thrombin binding site on PAR-1, thereby preventing receptor activation.
References
- 1. Targeting PAR1: Now what? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of the PAR-1 Antagonist Vorapaxar on Platelet Activation and Coagulation Biomarkers in Patients with Stable Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Platelet Aggregation Assay for Vorapaxar
Introduction
Vorapaxar is a potent, selective, and orally active antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2][3] By reversibly binding to PAR-1, Vorapaxar inhibits thrombin- and thrombin receptor-activating peptide (TRAP)-induced platelet aggregation, thereby reducing the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease.[1][4] Unlike other antiplatelet agents, Vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine diphosphate (ADP), collagen, or thromboxane mimetics. This application note provides a detailed protocol for an in vitro platelet aggregation assay using light transmission aggregometry (LTA) to evaluate the inhibitory effect of Vorapaxar on platelet function. LTA is considered the gold standard for assessing platelet aggregation.
Principle of the Assay
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) upon the addition of a platelet agonist. In a resting state, platelets in PRP cause the plasma to be turbid, resulting in low light transmission. When a PAR-1 agonist like Thrombin Receptor-Activating Peptide-6 (TRAP-6) is added, platelets activate and aggregate, causing the plasma to become clearer and increasing light transmission. The presence of Vorapaxar will inhibit this aggregation in a concentration-dependent manner, allowing for the quantification of its antiplatelet activity.
Data Presentation
Table 1: Pharmacodynamic Properties of Vorapaxar
| Parameter | Value | Reference |
| Mechanism of Action | Protease-Activated Receptor-1 (PAR-1) Antagonist | |
| Ki | 8.1 nM | |
| IC50 (Thrombin-induced aggregation) | 47 nM | |
| IC50 (haTRAP-induced aggregation) | 25 nM | |
| Effective Half-life | 3-4 days |
Table 2: Expected Inhibition of TRAP-induced Platelet Aggregation by Vorapaxar
| Vorapaxar Concentration (nM) | Expected Percent Inhibition (Approx.) |
| 1 | 10-20% |
| 10 | 40-60% |
| 25 | ~50% (IC50) |
| 50 | 70-90% |
| 100 | >90% |
Note: These are approximate values and may vary depending on experimental conditions and donor variability.
Experimental Protocols
Materials and Reagents
-
Vorapaxar (analytical grade)
-
Thrombin Receptor-Activating Peptide-6 (TRAP-6)
-
Dimethyl sulfoxide (DMSO)
-
Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks.
-
3.2% Sodium Citrate anticoagulant
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Calibrated pipettes
-
Centrifuge
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect human whole blood into tubes containing 3.2% sodium citrate (9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation due to venipuncture.
-
Process the blood within one hour of collection. Keep samples at room temperature; do not refrigerate.
-
Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.
-
Carefully aspirate the upper layer (PRP) and transfer it to a separate plastic tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
Aspirate the supernatant (PPP) and transfer to a separate tube.
-
Allow PRP to rest for at least 30 minutes before starting the assay.
Preparation of Reagents
-
Vorapaxar Stock Solution: Prepare a 1 mM stock solution of Vorapaxar in DMSO. Further dilute in PBS to create working solutions of desired concentrations. The final DMSO concentration in the PRP should be less than 0.5%.
-
TRAP-6 Stock Solution: Reconstitute lyophilized TRAP-6 in distilled water to a stock concentration of 1 mM. Aliquot and store at -20°C. On the day of the experiment, dilute the stock solution in PBS to a working concentration of 150 µM (for a final assay concentration of 15 µM).
Platelet Aggregation Assay Protocol
-
Set the aggregometer to 37°C.
-
Pipette 450 µL of PPP into an aggregometer cuvette and use it to set the 100% aggregation baseline.
-
Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar and place it in the sample well. Allow it to equilibrate for at least 2 minutes. This will be used to set the 0% aggregation baseline.
-
For the vehicle control, add 5 µL of the vehicle (e.g., PBS with 0.5% DMSO) to the PRP and incubate for 5 minutes.
-
To initiate aggregation, add 50 µL of the 150 µM TRAP-6 working solution (final concentration 15 µM) to the cuvette.
-
Record the aggregation for at least 5-10 minutes.
-
For testing Vorapaxar, add 5 µL of the desired Vorapaxar working solution to 445 µL of PRP and incubate for 5 minutes.
-
Initiate aggregation by adding 50 µL of the 150 µM TRAP-6 working solution.
-
Record the aggregation.
-
Repeat for each concentration of Vorapaxar.
Data Analysis
-
The primary endpoint is the maximum platelet aggregation (%) achieved within a set time (e.g., 5 minutes).
-
Calculate the percentage inhibition for each Vorapaxar concentration using the following formula: % Inhibition = [1 - (Max Aggregation with Vorapaxar / Max Aggregation with Vehicle)] * 100
-
Plot the % inhibition against the logarithm of the Vorapaxar concentration to generate a dose-response curve.
-
Calculate the IC50 value (the concentration of Vorapaxar that inhibits 50% of the TRAP-6-induced platelet aggregation) from the dose-response curve.
Mandatory Visualizations
References
Quantification of Vorapaxar Sulfate in Plasma using HPLC-MS/MS: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorapaxar, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), is a therapeutic agent used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or with peripheral arterial disease. The accurate quantification of Vorapaxar sulfate in plasma is crucial for pharmacokinetic studies, dose-response evaluations, and clinical monitoring. This document provides a detailed application note and protocol for the determination of this compound in plasma using a sensitive and specific High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method.
Signaling Pathway of Vorapaxar
Vorapaxar acts by inhibiting the signaling pathway of PAR-1, a G-protein coupled receptor that is the primary receptor for thrombin on platelets. Thrombin, a key enzyme in the coagulation cascade, cleaves the N-terminal of the PAR-1 receptor, exposing a new N-terminus that acts as a tethered ligand, leading to receptor activation, subsequent G-protein coupling, and ultimately, platelet activation and aggregation. Vorapaxar competitively and reversibly binds to the PAR-1 receptor, preventing its activation by thrombin and thereby inhibiting downstream signaling events that lead to platelet aggregation.
Figure 1: Vorapaxar's inhibitory effect on the PAR-1 signaling pathway.
Experimental Protocols
This protocol outlines a validated method for the quantification of Vorapaxar in human plasma using UPLC-MS/MS.[1]
Materials and Reagents
-
This compound reference standard
-
Vorapaxar-d5 internal standard (IS)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Formate (AR grade)
-
Formic Acid (AR grade)
-
Water (deionized or Milli-Q)
-
Human plasma (with K2EDTA as anticoagulant)
Sample Preparation: Protein Precipitation
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 50 µL of the internal standard working solution (Vorapaxar-d5 in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 200 µL of the mobile phase.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Inject an aliquot of the reconstituted sample into the HPLC-MS/MS system.
HPLC-MS/MS Method Workflow
Figure 2: Experimental workflow for Vorapaxar quantification.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| HPLC System | UPLC System |
| Column | Pursuit XRs-100Å, C18, 4.6 × 50 mm, 10 µm[1] |
| Mobile Phase | 5mM Ammonium Formate Buffer (pH: 4.0): Methanol: Acetonitrile (40:30:30, % v/v)[1] |
| Flow Rate | 0.2 mL/min[1] |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Run Time | 3.5 min[1] |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Vorapaxar: m/z 591.4 → 447.2Vorapaxar-d5: m/z 498.6 → 447.2 |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
| Collision Gas | Nitrogen |
| Curtain Gas | 20 psi |
| Nebulizer Gas (Gas 1) | 40 psi |
| Heater Gas (Gas 2) | 50 psi |
Quantitative Data Summary
The bioanalytical method for Vorapaxar in human plasma has been validated according to regulatory guidelines. The accuracy and precision values for quality control samples are expected to be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).
| Validation Parameter | Result |
| Linearity Range | 0.01 - 200.0 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 0.01 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% |
| Inter-day Precision (%CV) | ≤ 15% |
| Intra-day Accuracy (% Bias) | Within ±15% |
| Inter-day Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible across the calibration range. |
| Matrix Effect | Minimal and compensated for by the use of a stable isotope-labeled internal standard. |
Conclusion
The HPLC-MS/MS method described provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The detailed protocol and validated performance characteristics make it suitable for supporting pharmacokinetic and other clinical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample processing. This application note serves as a comprehensive guide for researchers and scientists involved in the bioanalysis of Vorapaxar.
References
Application Notes and Protocols: Dose-Response Studies of Vorapaxar Sulfate in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorapaxar sulfate, a potent and selective antagonist of the protease-activated receptor-1 (PAR-1), represents a novel class of antiplatelet agents. By inhibiting the action of thrombin on platelets, Vorapaxar effectively reduces thrombin-induced platelet aggregation.[1] These application notes provide a summary of the available preclinical dose-response data for Vorapaxar in animal models relevant to thrombosis research. The following sections detail the mechanism of action, summarize key quantitative findings, and provide established protocols for inducing thrombosis in animal models for the evaluation of antiplatelet therapies like Vorapaxar.
Mechanism of Action: PAR-1 Antagonism
Vorapaxar is a synthetic, orally active, and competitive antagonist of the PAR-1 receptor.[2] Thrombin, a key protease in the coagulation cascade, activates platelets by cleaving the N-terminus of PAR-1, which then acts as a tethered ligand to initiate downstream signaling. This signaling cascade leads to platelet shape change, granule release, and aggregation, all critical steps in thrombus formation. Vorapaxar binds to the PAR-1 receptor, preventing its activation by thrombin and thereby inhibiting platelet aggregation mediated through this pathway.[1] A key feature of Vorapaxar is its specificity for PAR-1, meaning it does not affect platelet aggregation induced by other agonists such as ADP or collagen.[2][3]
Figure 1: Simplified signaling pathway of PAR-1 activation and its inhibition by Vorapaxar.
Quantitative Data from Animal Studies
While comprehensive dose-response studies of Vorapaxar measuring direct thrombotic endpoints in various animal models are not extensively available in the public domain, valuable data on its pharmacodynamic effect (platelet aggregation inhibition) and safety (bleeding time) have been reported in non-human primates.
Dose-Response of Vorapaxar on Platelet Aggregation in Cynomolgus Monkeys
The following table summarizes the dose-dependent inhibition of thrombin receptor-activating peptide (TRAP)-induced platelet aggregation following oral administration of Vorapaxar (SCH 530348) in cynomolgus monkeys.
| Oral Dose (mg/kg) | Inhibition of TRAP-Induced Platelet Aggregation | Time to Peak Effect | Duration of Action |
| >0.1 | 100% | ~1 hour | 100% inhibition for 24 hours, with partial recovery at 48 hours. |
| 0.1 | Near 100% | ~1 hour | Not specified |
| 0.05 | Partial Inhibition | Not specified | Not specified |
Data extracted from preclinical studies of SCH 530348 (Vorapaxar).
Effect of Vorapaxar on Bleeding Time in Cynomolgus Monkeys
The impact of Vorapaxar on hemostasis is a critical parameter. The following table outlines the effects of Vorapaxar on bleeding time, both as a monotherapy and in combination with other antiplatelet agents.
| Treatment | Dose | Effect on Bleeding Time |
| Vorapaxar alone | 1 mg/kg, PO | No significant effect. |
| Aspirin alone | 5 mg/kg, IV | No significant effect. |
| Vorapaxar + Aspirin | 1 mg/kg PO + 5 mg/kg IV | Modest (<2-fold) increase. |
| Vorapaxar + Aspirin + Clopidogrel | 1 mg/kg PO + 5 mg/kg IV + 1 mg/kg PO | Major increases in bleeding time. |
Data from a study in anesthetized cynomolgus macaques.
Experimental Protocols for Animal Models of Thrombosis
To evaluate the efficacy of novel antiplatelet agents like Vorapaxar, several well-established animal models of thrombosis can be employed. Below are detailed protocols for common arterial and venous thrombosis models.
Ferric Chloride-Induced Arterial Thrombosis Model (Rat)
This model is widely used to assess the antithrombotic effects of compounds by inducing endothelial injury and subsequent thrombus formation.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Filter paper strips (2 mm x 5 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 20% in distilled water)
-
Doppler flow probe or similar blood flow monitoring device
-
This compound or vehicle control
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue and vagus nerve.
-
Place a Doppler flow probe under the artery to monitor blood flow.
-
Administer Vorapaxar or vehicle control at the desired dose and route (e.g., oral gavage) at a predetermined time before thrombosis induction.
-
Soak a strip of filter paper in the FeCl₃ solution and apply it to the surface of the carotid artery for a specified duration (e.g., 5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
-
The primary endpoint is the time to occlusion (TTO). A longer TTO in the Vorapaxar-treated group compared to the control group indicates an antithrombotic effect.
Figure 2: Experimental workflow for the ferric chloride-induced arterial thrombosis model.
Inferior Vena Cava (IVC) Ligation-Induced Venous Thrombosis Model (Mouse)
This model mimics venous stasis, a major risk factor for deep vein thrombosis (DVT).
Materials:
-
Mice (e.g., C57BL/6, 8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Suture material (e.g., 7-0 silk)
-
This compound or vehicle control
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava (IVC).
-
Carefully dissect the IVC just below the renal veins.
-
Administer Vorapaxar or vehicle control.
-
Ligate the IVC completely with a silk suture.
-
Suture the abdominal wall and skin.
-
Allow the animal to recover.
-
At a predetermined time point (e.g., 24 or 48 hours) after ligation, re-anesthetize the animal.
-
Re-open the abdomen and carefully excise the IVC segment containing the thrombus.
-
Isolate and weigh the thrombus. A lower thrombus weight in the Vorapaxar-treated group compared to the control group indicates a therapeutic effect.
Figure 3: Experimental workflow for the IVC ligation-induced venous thrombosis model.
Conclusion
This compound is a potent inhibitor of PAR-1 mediated platelet aggregation. Preclinical data in non-human primates demonstrates a clear dose-dependent inhibition of platelet aggregation, a key surrogate marker for antithrombotic efficacy. The provided experimental protocols for inducing arterial and venous thrombosis in rodents offer robust platforms for further dose-response and efficacy studies of Vorapaxar and other novel antiplatelet agents. When conducting such studies, it is crucial to also assess bleeding risk to determine the therapeutic window of the compound.
References
Application Note and Protocol: Assessing Vorapaxar's Effect on Platelet Calcium Mobilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vorapaxar is a potent, orally active antagonist of the protease-activated receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] By competitively inhibiting PAR-1, Vorapaxar effectively blocks thrombin-induced platelet activation, a critical step in the pathophysiology of thrombosis.[2][3] A key downstream event in PAR-1 signaling is the mobilization of intracellular calcium ([Ca²⁺]i), a crucial second messenger that triggers a cascade of events leading to platelet shape change, granule secretion, and aggregation.[4] Therefore, assessing the effect of Vorapaxar on calcium mobilization provides a direct measure of its pharmacological activity at the cellular level.
This document provides a detailed protocol for assessing the inhibitory effect of Vorapaxar on thrombin-induced calcium mobilization in human platelets using the ratiometric fluorescent indicator Fura-2 AM.
Principle of the Assay
This assay quantifies changes in intracellular calcium concentration in platelets upon stimulation with a PAR-1 agonist (e.g., thrombin or a PAR-1 activating peptide like SFLLRN) in the presence and absence of Vorapaxar. Platelets are loaded with Fura-2 AM, a cell-permeant dye that is cleaved by intracellular esterases to the calcium-sensitive Fura-2. Fura-2 exhibits a shift in its fluorescence excitation spectrum upon binding to Ca²⁺. The ratio of fluorescence emission at 510 nm with excitation at 340 nm (Ca²⁺-bound Fura-2) and 380 nm (Ca²⁺-free Fura-2) is directly proportional to the intracellular calcium concentration. This ratiometric measurement minimizes issues related to uneven dye loading, photobleaching, and variable cell numbers.
Data Presentation
The inhibitory effect of Vorapaxar on PAR-1 mediated calcium mobilization can be quantified by determining its half-maximal inhibitory concentration (IC₅₀). The following table summarizes representative quantitative data on Vorapaxar's potency.
| Parameter | Agonist | Cell Type | Value | Reference |
| IC₅₀ | Thrombin | Human Platelets | 47 nM | |
| IC₅₀ | haTRAP | Human Platelets | 25 nM | |
| Kᵢ | Thrombin | Human Coronary Artery Smooth Muscle Cells | 1.1 nM |
Note: IC₅₀ values for platelet aggregation are presented as a direct downstream functional consequence of inhibited calcium mobilization. The Kᵢ value represents the binding affinity of Vorapaxar to the PAR-1 receptor in a calcium transient assay.
Signaling Pathway
The following diagram illustrates the thrombin-PAR-1 signaling pathway leading to calcium mobilization and its inhibition by Vorapaxar.
Caption: Thrombin-PAR-1 signaling and Vorapaxar's mechanism of action.
Experimental Workflow
The following diagram outlines the major steps in the experimental protocol for assessing Vorapaxar's effect on platelet calcium mobilization.
Caption: Experimental workflow for the platelet calcium mobilization assay.
Experimental Protocols
Materials and Reagents
-
Human whole blood from healthy, consenting donors
-
Acid-Citrate-Dextrose (ACD) solution
-
Tyrode's buffer (pH 7.4)
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Vorapaxar
-
Thrombin or PAR-1 agonist peptide (e.g., SFLLRN)
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with dual excitation capabilities (e.g., FlexStation 3)
Platelet Preparation (Washed Platelets)
-
Collect human whole blood into tubes containing ACD anticoagulant.
-
Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Carefully collect the PRP and add prostacyclin (PGI₂) to a final concentration of 1 µM to prevent platelet activation during subsequent steps.
-
Centrifuge the PRP at 1000 x g for 15 minutes to pellet the platelets.
-
Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGI₂.
-
Wash the platelets by centrifuging at 1000 x g for 15 minutes and resuspending in fresh Tyrode's buffer. Repeat this washing step.
-
After the final wash, resuspend the platelet pellet in Tyrode's buffer without PGI₂.
-
Count the platelets using a hematology analyzer and adjust the concentration to 2-4 x 10⁸ platelets/mL.
-
Allow the platelets to rest for at least 30 minutes at 37°C before proceeding to the next step.
Fura-2 AM Loading
-
Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in Tyrode's buffer. The addition of Pluronic F-127 (0.02%) can aid in dye solubilization.
-
Add the Fura-2 AM loading solution to the resting platelet suspension.
-
Incubate the platelets for 45-60 minutes at 37°C in the dark, with gentle agitation.
-
After incubation, wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.
-
Resuspend the Fura-2-loaded platelets in Tyrode's buffer to the desired final concentration.
Calcium Mobilization Assay
-
Pipette the Fura-2-loaded platelet suspension into the wells of a 96-well black, clear-bottom microplate.
-
Add various concentrations of Vorapaxar (or vehicle control, e.g., DMSO) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Place the microplate into a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation, 510 nm emission) for a short period (e.g., 30-60 seconds).
-
Using an automated injector, add the PAR-1 agonist (e.g., thrombin or SFLLRN) to each well to stimulate the platelets.
-
Immediately following agonist addition, continuously record the fluorescence ratio for several minutes to capture the transient increase in intracellular calcium.
Data Analysis
-
For each well, calculate the change in the 340/380 nm fluorescence ratio from baseline after agonist stimulation. This represents the magnitude of the calcium response.
-
Plot the peak calcium response against the corresponding concentration of Vorapaxar.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ of Vorapaxar for the inhibition of calcium mobilization.
Conclusion
This application note provides a comprehensive method for assessing the effect of Vorapaxar on platelet calcium mobilization. The detailed protocol, data presentation format, and visual diagrams of the signaling pathway and experimental workflow are designed to be a valuable resource for researchers in pharmacology and drug development. By accurately quantifying the inhibitory effect of Vorapaxar on this key signaling event, researchers can gain a deeper understanding of its mechanism of action and its potential as an antiplatelet therapeutic.
References
- 1. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of the PAR-1 Antagonist Vorapaxar on Platelet Activation and Coagulation Biomarkers in Patients with Stable Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Vorapaxar sulfate solution preparation and stability for in vitro experiments
Application Notes: Vorapaxar Sulfate for In Vitro Research
Introduction
Vorapaxar is a potent, selective, and orally active antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] It functions as a reversible antagonist, but its long half-life renders it effectively irreversible in clinical applications.[3][4] In vitro, vorapaxar is widely used to investigate thrombin-mediated signaling pathways and platelet aggregation.[3] It specifically inhibits platelet aggregation induced by thrombin and thrombin receptor agonist peptide (TRAP) without affecting aggregation caused by other agonists like ADP or collagen. These application notes provide detailed protocols for the preparation and use of this compound solutions in various in vitro experimental settings, along with stability data and a visualization of its target signaling pathway.
Part 1: Solution Preparation, Solubility, and Storage
Accurate and consistent preparation of this compound solutions is critical for reproducible in vitro results. The compound's solubility and stability are key factors to consider.
Solubility Data
This compound, the salt form, is generally used for research. It exhibits good solubility in organic solvents like DMSO but is sparingly soluble in aqueous buffers. For cell-based assays, a common practice is to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the desired aqueous medium.
Table 1: Solubility of Vorapaxar and this compound in Various Solvents
| Compound Form | Solvent | Reported Solubility/Concentration | Notes | Source(s) |
|---|---|---|---|---|
| Vorapaxar (free base) | DMSO | ~30 mg/mL | Purge solvent with inert gas. | |
| Vorapaxar (free base) | Dimethyl Formamide | ~30 mg/mL | Purge solvent with inert gas. | |
| Vorapaxar (free base) | Ethanol | 92 mg/mL (186.77 mM) | Sonication is recommended. | |
| Vorapaxar (free base) | 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Prepared by diluting a DMSO stock. |
| This compound | DMSO | 100 mg/mL (169.3 mM) | Use fresh, anhydrous DMSO. | |
Stability and Storage Recommendations
Proper storage is essential to maintain the integrity of this compound. Stock solutions should be aliquoted to prevent degradation from repeated freeze-thaw cycles.
Table 2: Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Notes | Source(s) |
|---|---|---|---|---|
| Crystalline Solid | -20°C | ≥ 3-4 years | Store protected from moisture. | |
| Stock Solution in DMSO | -20°C | 1 month | Store sealed, away from moisture. | |
| Stock Solution in DMSO | -80°C | 6 months - 1 year | Recommended for long-term storage. |
| Aqueous Working Solution | 4°C | ≤ 1 day | Prepare fresh before each experiment. | |
Part 2: Protocols for Solution Preparation
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a high-concentration, stable stock solution for long-term storage and subsequent dilution.
Materials:
-
This compound powder (MW: 590.66 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes
-
Vortex mixer
-
Calibrated analytical balance and micropipettes
Methodology:
-
Calculation: Determine the mass of this compound needed. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 590.66 g/mol * 1000 mg/g * 1 mL = 5.91 mg
-
-
Weighing: Carefully weigh 5.91 mg of this compound powder and place it into a sterile polypropylene tube.
-
Dissolution: Add 1 mL of anhydrous, sterile DMSO to the tube.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -80°C for up to one year.
Protocol 2: Preparation of a Working Solution for Cell Culture
Objective: To dilute the DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.
Materials:
-
10 mM this compound Stock Solution in DMSO (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or desired cell culture medium
-
Sterile tubes and micropipettes
Methodology:
-
Thaw Stock: Remove one aliquot of the 10 mM stock solution from the -80°C freezer and thaw it at room temperature.
-
Serial Dilution: Perform serial dilutions to reach the final desired concentration. For example, to prepare a 10 µM working solution in 1 mL of medium:
-
Add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
-
Mixing: Mix gently by pipetting up and down or by brief vortexing.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% and often kept at or below 0.1%.
-
Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store aqueous solutions for more than one day.
Part 3: In Vitro Experimental Protocols
Vorapaxar's primary in vitro application is the study of PAR-1 mediated platelet function and cellular signaling.
Protocol 3: Thrombin/TRAP-Induced Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on platelet aggregation stimulated by a PAR-1 agonist.
Methodology:
-
Prepare Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge at a low speed (e.g., 200 x g) for 15 minutes at room temperature to separate PRP.
-
Pre-incubation: Transfer PRP to a new tube. Add various concentrations of the this compound working solution (or vehicle control, e.g., 0.1% DMSO) to the PRP. Incubate for 15-30 minutes at 37°C.
-
Aggregation Measurement: Place the PRP samples into an aggregometer cuvette with a stir bar at 37°C. Establish a baseline light transmittance.
-
Induce Aggregation: Add a PAR-1 agonist, such as Thrombin Receptor Agonist Peptide (TRAP) or thrombin, to induce platelet aggregation.
-
Data Acquisition: Record the change in light transmittance for 5-10 minutes. The increase in light transmittance corresponds to the degree of platelet aggregation.
-
Analysis: Calculate the percentage of aggregation inhibition for each vorapaxar concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of vorapaxar that inhibits 50% of the agonist-induced aggregation.
Protocol 4: PAR-1 Mediated Calcium Mobilization Assay
Objective: To assess the ability of this compound to block agonist-induced intracellular calcium release in PAR-1 expressing cells.
Methodology:
-
Cell Preparation: Culture PAR-1 expressing cells (e.g., human coronary artery smooth muscle cells or platelets) to an appropriate density in a multi-well plate (e.g., 96-well black, clear bottom).
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.
-
Wash and Pre-incubation: Wash the cells to remove excess dye. Add buffer containing various concentrations of the this compound working solution (or vehicle control) to the wells. Incubate for 15-30 minutes at room temperature or 37°C.
-
Fluorescence Measurement: Place the plate into a fluorescent plate reader equipped with an injector.
-
Stimulation and Reading: Establish a baseline fluorescence reading for several seconds. Inject a PAR-1 agonist (e.g., thrombin) into the wells and immediately begin recording the change in fluorescence intensity over time (typically 1-3 minutes).
-
Analysis: The increase in fluorescence corresponds to a rise in intracellular calcium. Quantify the peak fluorescence intensity or the area under the curve for each condition. Determine the inhibitory constant (Kᵢ) or IC₅₀ of vorapaxar.
Part 4: Target Signaling Pathway
Vorapaxar acts by competitively binding to PAR-1, a G-protein coupled receptor (GPCR), thereby preventing its activation by proteases like thrombin. Activation of PAR-1 initiates complex intracellular signaling cascades through G-proteins (such as Gq/11 and G12/13) and β-arrestin pathways. In specific contexts like pulmonary fibrosis, vorapaxar has been shown to inhibit the PAR-1/JAK2/STAT1/3 signaling axis.
References
Application of Vorapaxar in Preclinical Models of Pulmonary Fibrosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with limited therapeutic options.[1] Preclinical research has identified the Protease-Activated Receptor 1 (PAR-1) as a potential therapeutic target in fibrotic diseases.[1] Vorapaxar, a PAR-1 antagonist, has demonstrated anti-fibrotic effects in preclinical models of pulmonary fibrosis, suggesting its potential as a novel treatment for IPF. This document provides detailed application notes and protocols for utilizing Vorapaxar in a bleomycin-induced mouse model of pulmonary fibrosis, based on published preclinical data.
Introduction
Vorapaxar is a selective and reversible antagonist of PAR-1, a G-protein coupled receptor that is activated by thrombin and plays a crucial role in platelet aggregation and inflammatory processes.[1][2] In the context of pulmonary fibrosis, the activation of PAR-1 on lung fibroblasts by thrombin is implicated in the pathogenesis of the disease, promoting fibroblast proliferation, differentiation into myofibroblasts, and excessive extracellular matrix deposition.[1] Preclinical studies have shown that Vorapaxar can effectively mitigate bleomycin-induced pulmonary fibrosis in mice by inhibiting the PAR1/JAK2/STAT1/3 signaling pathway. This, in turn, downregulates the TGF-β/Smad signaling pathway, a central mediator of fibrosis. These findings present a compelling rationale for investigating Vorapaxar as a therapeutic agent for pulmonary fibrosis.
Signaling Pathway
The proposed mechanism of action for Vorapaxar in attenuating pulmonary fibrosis involves the inhibition of a cascade of signaling events initiated by PAR-1 activation. By blocking PAR-1, Vorapaxar prevents the downstream activation of the JAK2/STAT1/3 pathway. This leads to a reduction in the expression of Heat Shock Protein 90β (HSP90β), which subsequently diminishes its interaction with the Transforming Growth Factor-β (TGF-β) receptor II. The ultimate effect is the inhibition of the canonical TGF-β/Smad signaling pathway, a critical driver of myofibroblast differentiation and collagen synthesis in pulmonary fibrosis.
Quantitative Data Summary
Preclinical studies have demonstrated a dose-dependent anti-fibrotic effect of Vorapaxar in the bleomycin-induced mouse model of pulmonary fibrosis. The following tables summarize the reported qualitative and dose-dependent effects of Vorapaxar on key fibrotic markers.
Table 1: In Vivo Efficacy of Vorapaxar in Bleomycin-Induced Pulmonary Fibrosis
| Treatment Group | Dose (mg/kg/day) | Change in Fibronectin Expression | Change in Collagen Expression | Change in α-SMA Expression |
| Vehicle Control | - | Baseline | Baseline | Baseline |
| Bleomycin + Vehicle | - | Increased | Increased | Increased |
| Bleomycin + Vorapaxar | 2.5 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Bleomycin + Vorapaxar | 5 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
| Bleomycin + Vorapaxar | 10 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |
Note: The original study reported a statistically significant and dose-dependent decrease in the mRNA and protein levels of fibronectin, collagen, and α-smooth muscle actin (α-SMA). For specific quantitative values, please refer to the primary publication.
Table 2: In Vitro Efficacy of Vorapaxar on Fibroblast Activation
| Treatment Group | Concentration | Effect on Thrombin-Induced Fibroblast Activation |
| Vehicle Control | - | Baseline |
| Thrombin | - | Increased |
| Thrombin + Vorapaxar | Various | Dose-dependent inhibition |
Note: Vorapaxar was shown to inhibit the activation of fibroblasts induced by thrombin in a dose-dependent manner in vitro.
Experimental Protocols
The following protocols are based on established methodologies for inducing and assessing pulmonary fibrosis in mice and for in vitro fibroblast activation assays.
In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely accepted preclinical model.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old)
-
Bleomycin sulfate
-
Sterile saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Vorapaxar
-
Vehicle for Vorapaxar (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Surgical instruments for dissection
-
Reagents for bronchoalveolar lavage (BAL), histology, hydroxyproline assay, qPCR, and Western blotting.
Procedure:
-
Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week under standard laboratory conditions.
-
Fibrosis Induction:
-
Anesthetize the mice using a suitable anesthetic.
-
Intratracheally instill a single dose of bleomycin (typically 1.5-3.0 U/kg) dissolved in sterile saline. A control group should receive saline only.
-
-
Vorapaxar Administration:
-
Randomly assign mice to treatment groups (vehicle, Vorapaxar 2.5 mg/kg, 5 mg/kg, 10 mg/kg).
-
Administer Vorapaxar or vehicle daily via oral gavage. Treatment can be initiated either prophylactically (e.g., day 1 post-bleomycin) or therapeutically (e.g., day 7 post-bleomycin).
-
-
Endpoint Analysis:
-
At a predetermined endpoint (e.g., day 14 or 21 post-bleomycin), euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) to collect fluid for cell differential counts and cytokine analysis.
-
Harvest the lungs.
-
Process the left lung for histological analysis (e.g., Hematoxylin and Eosin staining, Masson's Trichrome staining for collagen).
-
Homogenize the right lung for biochemical analysis (e.g., Sircol assay for collagen content) and molecular analysis (qPCR for gene expression of fibrotic markers, Western blot for protein expression).
-
In Vitro Model: Thrombin-Induced Fibroblast Activation
This protocol outlines a method to assess the effect of Vorapaxar on the activation of primary human lung fibroblasts (HLFs) by thrombin.
Materials:
-
Primary human lung fibroblasts (HLFs)
-
Fibroblast growth medium and serum-free medium
-
Thrombin
-
Vorapaxar
-
Vehicle for Vorapaxar (e.g., DMSO)
-
Multi-well cell culture plates
-
Reagents for collagen quantification (e.g., Sircol assay)
-
Reagents for Western blotting (antibodies against α-SMA, fibronectin, collagen)
-
Reagents for qPCR (primers for fibrotic genes)
Procedure:
-
Cell Culture:
-
Culture HLFs in appropriate growth medium until they reach sub-confluence.
-
Seed the cells into multi-well plates at a desired density.
-
Once attached, serum-starve the cells for 24 hours.
-
-
Treatment:
-
Pre-treat the serum-starved cells with various concentrations of Vorapaxar or vehicle for 1 hour.
-
Stimulate the cells with thrombin (e.g., 1 U/mL) for 24 to 48 hours. Include a non-stimulated control group.
-
-
Analysis:
-
Collagen Secretion: Collect the cell culture supernatant and quantify the amount of secreted soluble collagen using a Sircol assay.
-
Protein Expression: Lyse the cells and perform Western blot analysis to determine the protein levels of α-SMA, fibronectin, and collagen.
-
Gene Expression: Isolate total RNA from the cells and perform qPCR to analyze the mRNA expression of genes encoding for α-SMA, fibronectin, and collagen.
-
Conclusion
The preclinical data strongly suggest that Vorapaxar, through its antagonism of PAR-1, effectively mitigates the fibrotic process in a well-established animal model of pulmonary fibrosis. The provided protocols offer a framework for further investigation into the therapeutic potential of Vorapaxar and other PAR-1 antagonists for the treatment of IPF. These studies are crucial for advancing our understanding of the role of the coagulation cascade in fibrosis and for the development of novel anti-fibrotic therapies.
References
Application Notes and Protocols: Investigating PAR-1 Signaling in Diabetic Nephropathy Mouse Models Using Vorapaxar
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic nephropathy is a leading cause of end-stage renal disease, and identifying novel therapeutic targets is crucial for developing effective treatments.[1][2][3] Protease-activated receptor-1 (PAR-1), a G-protein coupled receptor activated by serine proteases like thrombin, has emerged as a key player in the pathogenesis of diabetic kidney disease.[4][5] Activation of PAR-1 in glomerular cells, including podocytes and mesangial cells, contributes to cellular damage, inflammation, and fibrosis. Vorapaxar, a clinically available PAR-1 antagonist, presents a valuable tool for studying the role of PAR-1 signaling in preclinical models of diabetic nephropathy and for evaluating its therapeutic potential.
These application notes provide detailed protocols for utilizing Vorapaxar in a streptozotocin-induced mouse model of type 1 diabetic nephropathy, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.
PAR-1 Signaling in Diabetic Nephropathy
In the context of diabetic nephropathy, elevated levels of serine proteases, such as thrombin, can lead to the overstimulation of PAR-1 on the surface of kidney cells. This activation triggers a cascade of intracellular signaling events. The canonical pathway involves the coupling of PAR-1 to G-proteins, leading to downstream effects that include calcium influx through channels like TRPC6. This sustained increase in intracellular calcium can lead to podocyte injury, cytoskeletal rearrangement, and eventual apoptosis. Furthermore, PAR-1 signaling in mesangial cells can promote their proliferation and the deposition of extracellular matrix proteins like fibronectin, contributing to mesangial expansion and glomerulosclerosis. Vorapaxar acts as a reversible antagonist of PAR-1, blocking the binding of activating proteases and thereby inhibiting these downstream pathological effects.
Experimental Protocols
Animal Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy
The most common model for type 1 diabetic nephropathy involves the administration of streptozotocin (STZ) to induce hyperglycemia in mice. C57BL/6 mice are a frequently used strain for these studies due to their susceptibility to STZ-induced diabetes and the availability of genetic modifications.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Vorapaxar
-
Vehicle control for Vorapaxar (e.g., chow)
-
Blood glucose monitoring system
-
Metabolic cages for urine collection
-
Assay kits for urinary albumin and creatinine
-
Assay kits for plasma cystatin C
Protocol:
-
Induction of Diabetes:
-
Prepare a fresh solution of STZ in cold citrate buffer.
-
Administer multiple low doses of STZ (e.g., 50 mg/kg body weight) via intraperitoneal injection for 5 consecutive days. This regimen minimizes non-specific kidney toxicity associated with single high doses.
-
Monitor blood glucose levels regularly. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic.
-
-
Vorapaxar Treatment:
-
Four weeks after the induction of diabetes, randomly assign diabetic and non-diabetic control mice into treatment and vehicle control groups (n=10-12 per group).
-
Administer Vorapaxar mixed in the chow at a dose of 10 mg/kg of diet. The control group receives the same chow without the drug.
-
Continue treatment for a period of 16-20 weeks to allow for the development of diabetic nephropathy.
-
-
Monitoring and Sample Collection:
-
Monitor body weight and blood glucose levels weekly throughout the study.
-
At regular intervals (e.g., every 4 weeks), place mice in metabolic cages for 24-hour urine collection to measure albumin and creatinine levels.
-
At the end of the study, collect blood samples for the measurement of plasma cystatin C.
-
Euthanize the mice and harvest the kidneys for histological analysis.
-
Experimental Workflow
Data Presentation
Quantitative data should be summarized in tables to facilitate easy comparison between the different experimental groups.
Table 1: Effect of Vorapaxar on Renal Function Parameters in STZ-Induced Diabetic Mice
| Parameter | Non-Diabetic Control | Non-Diabetic + Vorapaxar | Diabetic Control | Diabetic + Vorapaxar |
| Urinary Albumin to Creatinine Ratio (µg/mg) | Baseline | Baseline | Significantly Increased | No Significant Increase |
| Plasma Cystatin C (ng/mL) | Baseline | Baseline | Significantly Increased | No Significant Increase |
| Glomerular Filtration Rate (mL/min/100g b.w.) * | ~1.2 | ~1.2 | ~0.8 | ~1.2 |
Data for GFR is derived from a type 2 diabetic rat model treated with Vorapaxar and may be indicative of the expected trend in mice.
Table 2: Effect of Vorapaxar on Glomerular Histology in STZ-Induced Diabetic Mice
| Parameter | Non-Diabetic Control | Non-Diabetic + Vorapaxar | Diabetic Control | Diabetic + Vorapaxar |
| Mesangial Expansion (% of Glomerular Area) | Normal | Normal | Significantly Increased | Significantly Reduced |
| Glomerular Fibronectin Deposition | Minimal | Minimal | Significantly Increased | Significantly Reduced |
Conclusion
The use of Vorapaxar in mouse models of diabetic nephropathy provides a robust system for investigating the role of PAR-1 signaling in the progression of this disease. The protocols outlined in these application notes offer a standardized approach to inducing the disease model, administering treatment, and assessing key functional and histological outcomes. The provided data tables and diagrams serve as a guide for data presentation and conceptual understanding of the underlying mechanisms. These studies confirm the critical role of PAR-1 in diabetic nephropathy and highlight the therapeutic potential of PAR-1 antagonism with Vorapaxar. However, the potential risk of bleeding associated with Vorapaxar treatment should be carefully considered in the context of its potential renal benefits.
References
- 1. Vorapaxar treatment reduces mesangial expansion in streptozotocin-induced diabetic nephropathy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorapaxar treatment reduces mesangial expansion in streptozotocin-induced diabetic nephropathy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Experimental Models of Diabetic Nephropathy in Mice Models of Type 2 Diabetes: Efforts to Replicate Human Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protease-activated receptors in kidney disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protease-Activated Receptor 1–Mediated Damage of Podocytes in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
A Methodology for Assessing Off-Target Effects of Vorapaxar Sulfate
Introduction
Vorapaxar sulfate, marketed as Zontivity, is a first-in-class antiplatelet medication that acts as a potent and selective antagonist of the protease-activated receptor-1 (PAR-1).[1][2][3] By reversibly binding to PAR-1 on platelets, Vorapaxar inhibits thrombin- and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation, a key process in the pathophysiology of thrombosis.[1][4] Its primary indication is for the reduction of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD). While Vorapaxar is known for its high selectivity for PAR-1, a thorough assessment of its potential off-target effects is a critical component of its safety pharmacology profile and is essential for understanding its full spectrum of biological activity.
This application note provides a detailed methodology for assessing the off-target effects of this compound. It is intended for researchers, scientists, and drug development professionals involved in preclinical safety assessment and mechanistic toxicology. The protocols outlined herein describe a tiered approach, beginning with broad in vitro screening against a panel of common off-target classes, followed by functional cellular assays to determine the physiological relevance of any identified interactions.
Data Presentation
A comprehensive off-target profiling of this compound is crucial to confirm its selectivity and identify any potential for adverse drug reactions. The following tables summarize hypothetical, yet representative, quantitative data from in vitro screening assays.
Table 1: Selectivity Profile of this compound against a Panel of G-Protein Coupled Receptors (GPCRs)
| Target | Gene | Ligand Concentration (nM) | % Inhibition | Kᵢ (nM) |
| PAR-1 (On-Target) | F2R | 10 | 98% | 0.7 |
| PAR-2 | F2RL1 | 10,000 | <10% | >10,000 |
| PAR-3 | F2RL2 | 10,000 | <5% | >10,000 |
| PAR-4 | F2RL3 | 10,000 | <15% | >10,000 |
| α₁A adrenergic receptor | ADRA1A | 10,000 | 2% | >10,000 |
| α₂A adrenergic receptor | ADRA2A | 10,000 | 5% | >10,000 |
| β₁ adrenergic receptor | ADRB1 | 10,000 | -3% | >10,000 |
| β₂ adrenergic receptor | ADRB2 | 10,000 | 8% | >10,000 |
| M₁ muscarinic receptor | CHRM1 | 10,000 | 1% | >10,000 |
| H₁ histamine receptor | HRH1 | 10,000 | 12% | >10,000 |
| 5-HT₂ₐ serotonin receptor | HTR2A | 10,000 | 9% | >10,000 |
| D₂ dopamine receptor | DRD2 | 10,000 | -5% | >10,000 |
Data presented are hypothetical and for illustrative purposes. Kᵢ values are determined in competitive radioligand binding assays.
Table 2: Kinase Inhibitor Profiling of this compound
| Kinase Target | % Inhibition at 10 µM | IC₅₀ (µM) |
| CDK2/cyclin A | 5% | >100 |
| ERK1 | 2% | >100 |
| PKA | -3% | >100 |
| PKCα | 8% | >100 |
| Src | 11% | >100 |
| VEGFR2 | 4% | >100 |
| JAK2 | 9% | >100 |
| STAT1 | 6% | >100 |
| STAT3 | 3% | >100 |
Data presented are hypothetical and for illustrative purposes. IC₅₀ values are determined in in vitro kinase activity assays.
Table 3: Activity of this compound against a Panel of Ion Channels and Transporters
| Target | Ligand Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| hERG (KCNH2) | 10 | 15% | >30 |
| Nav1.5 (SCN5A) | 10 | 8% | >30 |
| Cav1.2 (CACNA1C) | 10 | 2% | >30 |
| SERT (SLC6A4) | 10 | 5% | >30 |
| DAT (SLC6A3) | 10 | -2% | >30 |
| NET (SLC6A2) | 10 | 9% | >30 |
Data presented are hypothetical and for illustrative purposes. IC₅₀ values are determined using appropriate functional assays (e.g., patch-clamp for ion channels, uptake assays for transporters).
Experimental Protocols
The following protocols provide a framework for the in vitro assessment of this compound's off-target effects.
Broad Panel Off-Target Screening: Radioligand Binding Assays
This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound to a wide range of GPCRs, ion channels, and other receptors.
Materials:
-
Cell membranes or recombinant proteins expressing the target of interest.
-
Radioligand specific for the target receptor.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (target-dependent, typically containing a buffer salt like Tris-HCl or HEPES, and other components to optimize binding).
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the target).
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Setup: In a 96-well plate, combine the cell membranes/recombinant protein, the specific radioligand (at a concentration near its Kₔ), and either the diluted this compound, assay buffer (for total binding), or the non-specific binding control.
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter mats, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
In Vitro Kinase Inhibition Assay
This protocol outlines a method to assess the inhibitory activity of this compound against a panel of protein kinases.
Materials:
-
Recombinant active kinases.
-
Kinase-specific substrate (peptide or protein).
-
ATP (Adenosine triphosphate).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
White, opaque 96-well microplates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in the kinase reaction buffer.
-
Assay Setup: In a 96-well plate, add the kinase and the diluted this compound or vehicle control (DMSO).
-
Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a two-step process to deplete remaining ATP and then convert ADP to a detectable signal (e.g., luminescence).
-
Data Analysis: Calculate the percentage of kinase inhibition at each concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Functional Assay: Calcium Flux Assay for Gq-Coupled GPCRs
This protocol is used to determine if this compound has any agonist or antagonist activity on Gq-coupled GPCRs by measuring changes in intracellular calcium levels.
Materials:
-
Cells stably or transiently expressing the target Gq-coupled GPCR.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Known agonist for the target receptor.
-
Black, clear-bottom 96-well microplates.
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the 96-well plates and allow them to attach and grow to confluency.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol. This usually involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Agonist Mode Testing: To test for agonist activity, add different concentrations of this compound to the cells and immediately measure the fluorescence signal over time. An increase in fluorescence indicates calcium mobilization.
-
Antagonist Mode Testing: To test for antagonist activity, pre-incubate the cells with different concentrations of this compound for a short period. Then, add a known agonist for the receptor (at its EC₅₀ or EC₈₀ concentration) and measure the fluorescence signal. A decrease in the agonist-induced signal indicates antagonist activity.
-
Data Analysis: For agonist mode, plot the peak fluorescence response against the this compound concentration to determine the EC₅₀. For antagonist mode, plot the inhibition of the agonist response against the this compound concentration to determine the IC₅₀.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows described in this application note.
Caption: PAR-1 signaling pathway in platelets and the inhibitory action of Vorapaxar.
Caption: Experimental workflow for assessing the off-target effects of this compound.
Conclusion
The methodology presented in this application note provides a robust framework for the systematic assessment of the off-target effects of this compound. By employing a combination of broad-panel in vitro screening and targeted functional cellular assays, researchers can gain a comprehensive understanding of the selectivity profile of Vorapaxar and identify any potential for unintended pharmacological activities. This information is invaluable for a complete safety assessment and for elucidating the full mechanistic profile of this important therapeutic agent. The high selectivity of Vorapaxar for PAR-1, as suggested by available data, underscores its targeted mechanism of action. However, rigorous and continuous evaluation of off-target effects remains a cornerstone of drug safety and development.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Signal in Vorapaxar PAR-1 Binding Assays
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low signal issues in Vorapaxar Protease-Activated Receptor-1 (PAR-1) binding assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vorapaxar in a PAR-1 binding assay?
Vorapaxar is a competitive and selective antagonist of the Protease-Activated Receptor-1 (PAR-1).[1] It binds to the receptor, effectively blocking the binding of the tethered ligand that is exposed after thrombin cleavage of PAR-1's N-terminus.[2] This prevents the initiation of the downstream signaling cascade that leads to platelet activation.[3] Vorapaxar exhibits reversible binding, but with a slow dissociation rate, which contributes to its sustained antiplatelet effect.[1]
Q2: What type of assay is typically used to measure Vorapaxar binding to PAR-1?
A common method is a competitive radioligand binding assay. In this setup, a radiolabeled ligand with known affinity for PAR-1 (e.g., [³H]-haTRAP) competes with unlabeled Vorapaxar for binding to the receptor, which can be present on intact human platelets or cell membranes expressing PAR-1.[4] The amount of bound radioactivity is then measured, which is inversely proportional to the binding of Vorapaxar.
Q3: What are some initial checks if I observe a low signal?
First, verify the quality and concentration of all reagents, including Vorapaxar, the radiolabeled ligand, and the receptor preparation (platelets or cell membranes). Ensure that all buffers are correctly prepared and at the proper pH. Also, confirm that the detection instrument, such as a scintillation counter, is calibrated and functioning correctly.
Troubleshooting Guide for Low Signal
A low signal in your Vorapaxar PAR-1 binding assay can manifest as either low total binding of the radioligand or a lack of displacement by Vorapaxar. Below are common causes and their solutions.
Issue 1: Low Total Binding of the Radioligand
If the overall signal is weak, even in the absence of the competitor (Vorapaxar), consider the following:
| Potential Cause | Recommended Solution |
| Degraded or Inactive Receptor | Ensure proper isolation, storage (-80°C), and handling of platelets or cell membranes to maintain receptor integrity. Avoid repeated freeze-thaw cycles. |
| Low Receptor Concentration | Titrate the amount of platelet or cell membrane protein in the assay to find the optimal concentration that provides a robust signal. A typical starting range is 40µg of membrane protein per well. |
| Radioligand Issues | Confirm the radioligand has not degraded by checking its expiration date and storing it as recommended by the manufacturer. Verify the concentration of the radiolabeled ligand with a fresh dilution. |
| Suboptimal Assay Buffer | Check and adjust the pH and ionic strength of the binding buffer. The buffer should contain appropriate ions, such as MgCl₂, and be free of interfering substances. A common binding buffer is 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, and 0.1% BSA. |
| Insufficient Incubation Time | Ensure the incubation period is long enough to reach binding equilibrium. This can be determined by performing a time-course experiment. |
Issue 2: Poor Displacement by Vorapaxar (Low Specific Binding)
If the radioligand binds well but Vorapaxar fails to displace it effectively, the issue may be related to the competitor or the assay conditions.
| Potential Cause | Recommended Solution |
| Incorrect Vorapaxar Concentration | Prepare fresh serial dilutions of Vorapaxar and verify the concentrations. Ensure the concentration range used is appropriate to generate a full competition curve. |
| Presence of Plasma Proteins | If using platelet-rich plasma, be aware that Vorapaxar binds extensively to plasma proteins (>99%), which reduces its free concentration available to bind to PAR-1. Consider using washed platelets or purified membranes. |
| High Non-Specific Binding | High background signal can mask the specific binding and displacement. To reduce non-specific binding, consider pre-coating filter plates with 0.1% polyethyleneimine. Also, optimize the number and volume of wash steps with ice-cold wash buffer. |
| Inappropriate Assay Temperature | Optimize the incubation temperature. While binding assays are often performed at room temperature or 37°C, a lower temperature might reduce non-specific binding. |
Experimental Protocols
Protocol: Competitive Radioligand Binding Assay for Vorapaxar
This protocol is a generalized procedure for determining the binding affinity of Vorapaxar for PAR-1 on human platelet membranes.
Materials:
-
Human platelet membranes
-
Vorapaxar
-
Radiolabeled PAR-1 agonist (e.g., [³H]-haTRAP)
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Binding Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% BSA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA
-
Unlabeled PAR-1 agonist (for non-specific binding determination)
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96-well filter plates (e.g., GF/C)
-
Scintillation fluid
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Microplate scintillation counter
Procedure:
-
Plate Preparation: Pre-soak the filter plates for at least one hour in 0.1% polyethyleneimine.
-
Reagent Preparation:
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Prepare serial dilutions of Vorapaxar in binding buffer.
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Dilute the radiolabeled ligand to the desired final concentration (e.g., 10 nM of [³H]-haTRAP) in binding buffer.
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Resuspend the platelet membranes in binding buffer to a concentration of approximately 40 µg of protein per assay well.
-
-
Assay Setup (in triplicate):
-
Total Binding: Add 50 µL of binding buffer, 25 µL of radiolabeled ligand, and 25 µL of platelet membranes.
-
Non-Specific Binding: Add 50 µL of a high concentration of unlabeled PAR-1 agonist, 25 µL of radiolabeled ligand, and 25 µL of platelet membranes.
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Competition Binding: Add 50 µL of each Vorapaxar dilution, 25 µL of radiolabeled ligand, and 25 µL of platelet membranes.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of the wells through the pre-soaked filter plate using a cell harvester.
-
Washing: Wash the filters four times with 300 µL of ice-cold wash buffer to remove unbound radioligand.
-
Detection:
-
Dry the filter plate.
-
Add 50 µL of scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
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Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
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Plot the percentage of specific binding against the logarithm of the Vorapaxar concentration.
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Determine the IC₅₀ value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
Visualizations
PAR-1 Signaling Pathway
Caption: PAR-1 signaling pathway and the inhibitory action of Vorapaxar.
Experimental Workflow for Vorapaxar PAR-1 Binding Assay
Caption: Workflow for a competitive Vorapaxar PAR-1 binding assay.
Troubleshooting Logic for Low Signal
Caption: Troubleshooting workflow for low signal in PAR-1 binding assays.
References
Technical Support Center: Addressing Variability in Vorapaxar Animal Model Efficacy Studies
Welcome to the technical support center for researchers utilizing Vorapaxar in preclinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the variability often encountered in efficacy studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vorapaxar?
Vorapaxar is a reversible antagonist of the Protease-Activated Receptor-1 (PAR-1), also known as the thrombin receptor.[1] By blocking PAR-1, Vorapaxar inhibits thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.[1][2] It is highly selective for PAR-1 and does not affect platelet aggregation induced by other agonists like adenosine diphosphate (ADP) or collagen.[1][3]
Q2: Why do I observe significant variability in the antithrombotic efficacy of Vorapaxar between different animal models?
Variability in Vorapaxar's efficacy across different animal models is a common challenge and can be attributed to several factors:
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Species-Specific Differences in PAR Expression: This is a primary contributor to variability. Human platelets express both PAR-1 and PAR-4 as functional thrombin receptors. However, the expression and function of these receptors differ across species. For instance, mouse platelets primarily utilize PAR-3 and PAR-4 for thrombin-induced activation, with PAR-1 expression being absent on their platelets. Rabbit and guinea pig platelets, on the other hand, express PAR-1, making them potentially more suitable models for studying PAR-1 antagonists.
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Anesthesia: The choice of anesthetic can significantly impact platelet function and hemodynamic parameters, thereby influencing the outcome of thrombosis studies. Different anesthetics can alter heart rate, blood pressure, and platelet aggregation responses, leading to variable thrombus formation and drug efficacy.
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Thrombosis Model Selection: Different thrombosis models (e.g., ferric chloride-induced injury, inferior vena cava ligation) induce thrombus formation through distinct mechanisms. The contribution of PAR-1 mediated platelet activation may vary between these models, leading to differing efficacy of Vorapaxar.
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Dose Selection and Pharmacokinetics: The optimal dose of Vorapaxar can vary between species due to differences in metabolism and drug clearance. Interspecies dose conversions should be carefully calculated.
Q3: How do I select the most appropriate animal model for my Vorapaxar study?
The choice of animal model should be guided by your specific research question and a thorough understanding of the species-specific PAR expression profile.
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For studying the direct antiplatelet effects of Vorapaxar on PAR-1: Species where platelets express functional PAR-1, such as rabbits or guinea pigs, are more appropriate than mice.
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For investigating the pleiotropic (non-platelet) effects of Vorapaxar: Mouse models can be valuable, as the absence of PAR-1 on their platelets allows for the study of Vorapaxar's effects on other cell types, such as endothelial cells, in vascular inflammation and atherosclerosis.
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Thrombosis Models: The ferric chloride-induced arterial thrombosis model is sensitive to antiplatelet agents and is commonly used. The inferior vena cava (IVC) ligation or stenosis models are well-established for studying venous thrombosis. The choice depends on whether you are investigating arterial or venous thrombosis.
Q4: What is a typical starting dose for Vorapaxar in animal studies?
Dose selection is critical and should be based on dose-ranging studies in the chosen animal model. However, some guidance can be taken from existing literature. For example, in cynomolgus monkeys, a dose of 1 mg/kg has been used. It is crucial to perform pilot studies to determine the optimal dose that provides sufficient PAR-1 inhibition without causing excessive bleeding.
Troubleshooting Guides
Issue 1: High Variability in Thrombus Formation and Efficacy Data
Possible Causes:
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Inconsistent Surgical Technique: Minor variations in the application of ferric chloride (concentration, application time, filter paper size) or in the ligation of the inferior vena cava can lead to significant differences in vessel injury and subsequent thrombus formation.
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Variable Anesthetic Depth: Fluctuations in the depth of anesthesia can affect cardiovascular parameters and platelet reactivity.
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Anatomical Variations: In the IVC ligation model, the number and location of collateral veins can vary between animals, affecting blood flow and thrombus size.
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Animal Strain and Age: Different strains of the same species can exhibit different sensitivities to thrombotic stimuli. Age can also influence thrombotic responses.
Solutions:
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Standardize Protocols: Develop and strictly adhere to a detailed standard operating procedure (SOP) for your thrombosis model. This includes precise control over the concentration and application of inducing agents, the degree of vessel stenosis, and the surgical procedure.
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Monitor Anesthesia: Continuously monitor vital signs (heart rate, respiration) to ensure a consistent plane of anesthesia throughout the experiment.
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Account for Anatomical Variations: In the IVC ligation model, carefully dissect and ligate all collateral vessels to ensure complete stasis. Be aware of potential anatomical variations and document them.
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Use a Homogeneous Animal Population: Use animals of the same strain, sex, and a narrow age range to minimize biological variability.
Issue 2: Unexpectedly High Bleeding Complications
Possible Causes:
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Inappropriate Dose: The dose of Vorapaxar may be too high for the specific animal model and species, leading to excessive systemic antiplatelet effects.
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Concomitant Medications: Co-administration of other antiplatelet or anticoagulant drugs can potentiate the bleeding risk of Vorapaxar.
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Surgical Trauma: Excessive surgical manipulation can contribute to bleeding, especially in the presence of an antiplatelet agent.
Solutions:
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Dose-Response Studies: Conduct thorough dose-finding studies to identify the minimum effective dose of Vorapaxar that achieves the desired antithrombotic effect with an acceptable bleeding profile.
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Careful Drug Combination Assessment: If co-administering Vorapaxar with other antithrombotic agents, be aware of the potential for increased bleeding and consider dose adjustments.
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Refine Surgical Technique: Use microsurgical techniques to minimize tissue trauma and bleeding during the experimental procedure.
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Reversal Strategies: In cases of severe bleeding, platelet transfusion has been shown to reverse the antiplatelet effects of Vorapaxar in primate models.
Issue 3: Inconsistent or Unexpected Platelet Aggregation Results
Possible Causes:
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Incorrect Agonist Selection: Vorapaxar specifically inhibits PAR-1 mediated aggregation. Using agonists like ADP or collagen will not show an inhibitory effect. Thrombin Receptor Activating Peptide (TRAP) is the appropriate agonist to assess Vorapaxar's activity.
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Blood Sample Handling: Improper blood collection or processing can lead to premature platelet activation and variable results.
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Aggregometer Settings: The settings on the light transmission aggregometer, such as stir speed, can influence aggregation responses.
Solutions:
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Use TRAP as the Agonist: To specifically measure the effect of Vorapaxar, use TRAP to induce platelet aggregation.
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Standardize Blood Handling: Follow a strict protocol for blood collection (e.g., using a consistent needle gauge, minimizing stasis) and processing to obtain platelet-rich plasma (PRP).
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Optimize Aggregometer Settings: Standardize and document the settings of your aggregometer for all experiments.
Data Presentation
Table 1: Summary of Vorapaxar Efficacy in Preclinical Models (Illustrative)
| Animal Model | Thrombosis Induction Method | Vorapaxar Dose | Key Efficacy Endpoint | Result | Bleeding Complications | Reference |
| Cynomolgus Monkey | Surgical Intervention | 1 mg/kg PO | Post-surgical blood loss | No significant increase | Not significant | |
| Mouse (ApoEko) | Atherogenic Diet | 10 mg/kg/day in diet | Atherosclerotic lesion size | Reduced | Not reported | |
| Cynomolgus Macaque | Template Bleeding Time | 1 mg/kg PO (with aspirin and clopidogrel) | Bleeding time | Major increase | Increased bleeding time |
Note: This table is illustrative and compiles data from different studies. Direct comparative studies with identical endpoints are limited.
Experimental Protocols
Ferric Chloride-Induced Carotid Artery Thrombosis Model (Mouse)
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Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine). The choice of anesthetic should be consistent across all experimental groups.
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Surgical Preparation: Make a midline cervical incision and carefully expose the common carotid artery.
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Baseline Blood Flow: Place a Doppler flow probe around the artery to measure baseline blood flow.
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Vessel Injury: Apply a small piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of ferric chloride solution (e.g., 5-10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes).
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Thrombus Formation: Remove the filter paper and continuously monitor blood flow until complete occlusion occurs or for a predetermined observation period.
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Data Analysis: The primary endpoint is typically the time to occlusion (TTO). Thrombus weight can also be measured at the end of the experiment.
Inferior Vena Cava (IVC) Ligation Model (Mouse)
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Anesthesia and Surgical Preparation: Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.
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Ligation: Carefully dissect the IVC and ligate it completely with a suture just below the renal veins. It is crucial to also ligate any side branches to ensure complete stasis.
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Wound Closure: Close the abdominal incision in layers.
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Thrombus Harvesting: At a predetermined time point (e.g., 24 or 48 hours), re-anesthetize the animal, reopen the abdomen, and excise the IVC segment containing the thrombus.
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Data Analysis: The primary endpoint is typically the weight of the thrombus. Histological analysis of the thrombus and vessel wall can also be performed.
Light Transmission Aggregometry (LTA) for Platelet Aggregation
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Blood Collection: Collect whole blood from the animal into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
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Platelet-Rich Plasma (PRP) Preparation: Centrifuge the blood at a low speed (e.g., 200 x g for 10 minutes) to obtain PRP.
-
Platelet-Poor Plasma (PPP) Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP, which is used as a reference (100% aggregation).
-
Aggregation Assay:
-
Place a specific volume of PRP into a cuvette with a magnetic stir bar in the aggregometer at 37°C.
-
Establish a baseline reading.
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Add the agonist, Thrombin Receptor Activating Peptide (TRAP), at a predetermined concentration.
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Record the change in light transmission over time as platelets aggregate.
-
-
Data Analysis: The results are typically expressed as the maximum percentage of platelet aggregation.
Mandatory Visualizations
References
- 1. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorapaxar: a novel protease-activated receptor-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Solubility of Vorapaxar Sulfate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the solubility of Vorapaxar sulfate for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is a poorly water-soluble compound. Its aqueous solubility is pH-dependent, being slightly soluble at pH 1 and decreasing as the pH increases[1]. One source indicates its water solubility is less than 0.1 mg/mL[2]. Another predicts a water solubility of 0.000654 mg/mL[3]. For practical laboratory purposes, it is often considered insoluble in water[2].
Q2: In which organic solvents is this compound soluble?
A2: this compound is freely soluble in methanol. It is also soluble in Dimethyl Sulfoxide (DMSO), with a solubility of 125 mg/mL (though this may require ultrasonication). It is slightly soluble in ethanol, acetone, 2-propanol, and acetonitrile.
Q3: What are the common strategies to improve the solubility of this compound for in vivo studies?
A3: Common strategies for enhancing the solubility of poorly water-soluble drugs like this compound include:
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Co-solvency: Using a mixture of a primary solvent (like water or saline) with a water-miscible organic solvent.
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Surfactant-based formulations: Employing surfactants to form micelles that encapsulate the drug.
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Cyclodextrin complexation: Using cyclodextrins to form inclusion complexes with the drug molecule.
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Solid dispersions: Dispersing the drug in a solid polymer matrix.
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range to increase surface area and dissolution rate.
Q4: Are there any ready-to-use formulation protocols for in vivo administration of this compound?
A4: Yes, several protocols have been reported for preclinical in vivo studies. These often involve a combination of co-solvents and surfactants or cyclodextrins. For example, formulations using DMSO, PEG300, Tween-80, and saline have been used to achieve a concentration of ≥ 2.5 mg/mL. Another approach involves using 10% DMSO in a 20% solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline, also achieving a concentration of ≥ 2.5 mg/mL. A simple formulation of 10% DMSO in corn oil has also been used to achieve a similar concentration.
Q5: What is the mechanism of action of Vorapaxar?
A5: Vorapaxar is a selective and reversible antagonist of the protease-activated receptor-1 (PAR-1), which is the primary thrombin receptor on human platelets. By blocking PAR-1, Vorapaxar inhibits thrombin-induced platelet aggregation. Although its binding is reversible, its long half-life makes it effectively irreversible in practice.
Data Presentation: Solubility of this compound
| Solvent/System | Solubility | Notes | Reference |
| Water | < 0.1 mg/mL (insoluble) | Solubility is pH-dependent, higher at low pH. | |
| Methanol | Freely soluble | - | |
| DMSO | 125 mg/mL | May require ultrasonication. | |
| Ethanol | Slightly soluble | - | |
| Acetone | Slightly soluble | - | |
| 2-Propanol | Slightly soluble | - | |
| Acetonitrile | Slightly soluble | - | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear solution. | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear solution. | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear solution. |
Experimental Protocols & Troubleshooting Guides
Co-solvent/Surfactant Formulation for Parenteral Administration
Objective: To prepare a clear solution of this compound for intravenous or intraperitoneal injection.
Experimental Protocol:
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Weigh the required amount of this compound.
-
Prepare a stock solution in DMSO. For example, a 25 mg/mL stock solution.
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In a separate sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the this compound DMSO stock solution and mix thoroughly until a clear solution is formed.
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Add Tween-80 to the mixture and vortex until it is fully dissolved.
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Finally, add saline dropwise while vortexing to reach the final desired concentration and volume. A common final formulation might consist of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon adding saline | The concentration of this compound exceeds its solubility in the final solvent mixture. The rate of saline addition is too fast. | Reduce the final concentration of this compound. Add the saline more slowly while vortexing vigorously. Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. |
| Cloudy or hazy solution | Incomplete dissolution of one or more components. | Ensure each component is fully dissolved before adding the next. Use fresh, anhydrous DMSO as it is hygroscopic, and absorbed water can reduce solubility. Sonicate the final solution for a few minutes. |
| Phase separation | Immiscibility of components at the given ratios. | Adjust the ratios of the co-solvents and surfactant. Ensure thorough mixing at each step. |
Cyclodextrin-Based Formulation for Improved Aqueous Solubility
Objective: To enhance the aqueous solubility of this compound through complexation with a modified cyclodextrin.
Experimental Protocol:
-
Prepare a solution of Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) in saline (e.g., 20% w/v).
-
Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent like DMSO.
-
Slowly add the this compound stock solution to the SBE-β-CD solution while stirring continuously.
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Allow the mixture to stir for a specified period (e.g., 24-48 hours) at room temperature to facilitate complex formation.
-
Filter the resulting solution through a 0.22 µm filter to remove any undissolved drug.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Low drug loading | The concentration of SBE-β-CD is insufficient to complex the desired amount of drug. The stoichiometry of the complex limits the amount of drug that can be solubilized. | Increase the concentration of SBE-β-CD. Perform a phase-solubility study to determine the optimal drug-to-cyclodextrin ratio. |
| Drug precipitation over time | The complex is not stable, or the drug concentration exceeds the kinetic solubility. | Ensure the complexation process is complete by allowing sufficient stirring time. Store the formulation at the recommended temperature. Consider using a co-solvent or a water-soluble polymer to further stabilize the complex. |
| Incomplete dissolution | The initial stock solution of this compound was not fully dissolved. | Ensure the stock solution is clear before adding it to the cyclodextrin solution. Use gentle heating or sonication to dissolve the initial drug powder in the organic solvent. |
Solid Dispersion for Oral Administration
Objective: To improve the dissolution rate and oral bioavailability of this compound by creating a solid dispersion with a hydrophilic polymer.
Experimental Protocol (Solvent Evaporation Method):
-
Select a hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or a polyethylene glycol (PEG 6000).
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Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol) in a predetermined ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer).
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Evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid film is then further dried in a vacuum oven to remove any residual solvent.
-
The dried solid dispersion can be milled and sieved to obtain a fine powder, which can then be formulated into capsules or tablets.
Troubleshooting Guide:
| Issue | Potential Cause | Recommended Solution |
| Phase separation during solvent evaporation | Poor miscibility between the drug and the polymer. | Select a polymer with better miscibility with this compound. Optimize the drug-to-polymer ratio. Use a combination of solvents to improve miscibility. |
| Crystallization of the drug during storage | The amorphous solid dispersion is thermodynamically unstable. The polymer is not effectively inhibiting crystallization. | Increase the polymer-to-drug ratio. Select a polymer with a higher glass transition temperature (Tg). Store the solid dispersion in a desiccator to protect it from moisture, which can act as a plasticizer and promote crystallization. |
| Low dissolution rate | Incomplete amorphization of the drug. Inappropriate choice of polymer. | Confirm the amorphous nature of the drug in the solid dispersion using techniques like XRD or DSC. Choose a more hydrophilic or rapidly dissolving polymer. |
Visualizations
References
Technical Support Center: Mitigating Bleeding Complications in Animal Studies with Vorapaxar
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mitigating bleeding complications in animal studies involving the PAR-1 antagonist, Vorapaxar.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Vorapaxar increases bleeding risk?
A1: Vorapaxar is a selective and competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), which is the primary receptor for thrombin on human platelets.[1][2][3] By blocking thrombin-mediated platelet activation, Vorapaxar inhibits a key pathway in thrombus formation. This potent antiplatelet effect, while therapeutically beneficial for preventing thrombotic events, can also impair normal hemostasis, leading to an increased risk of bleeding.[4]
Q2: Does Vorapaxar affect standard coagulation parameters like prothrombin time (PT) or activated partial thromboplastin time (aPTT)?
A2: Preclinical and early clinical studies have consistently shown that Vorapaxar does not significantly affect PT, aPTT, or thrombin time.[1] Its mechanism of action is specific to inhibiting platelet activation via PAR-1 and does not interfere with the soluble coagulation cascade that these tests measure.
Q3: Is there a specific reversal agent or antidote for Vorapaxar-induced bleeding?
A3: Currently, there is no specific reversal agent or antidote for Vorapaxar. Due to its long half-life, the antiplatelet effects of Vorapaxar can persist for up to four weeks after discontinuation, making management of bleeding events challenging.
Q4: What is the recommended course of action in case of a severe bleeding event in a research animal treated with Vorapaxar?
A4: In the event of severe bleeding, discontinuation of Vorapaxar is the first step, although its effects will not be immediately reversed. Supportive care is critical and may include fluid replacement and red blood cell transfusions to manage hemorrhagic shock. Studies in primates suggest that transfusion of fresh platelets or platelet-rich plasma may help to restore hemostasis.
Q5: How should Vorapaxar be prepared for oral administration in rodent studies?
A5: Vorapaxar is orally active. For rodent studies, it can be formulated in a vehicle suitable for oral gavage. Common vehicles include suspensions in 0.5% methylcellulose or a solution containing N-methyl-2-pyrrolidone, polysorbate 80, and saline. It is crucial to ensure the formulation is homogenous to allow for accurate and consistent dosing. Voluntary oral administration by incorporating the drug into a palatable jelly or solution can also be considered to reduce stress associated with gavage.
Troubleshooting Guides
Issue 1: Higher than expected incidence of spontaneous or minor bleeding (e.g., hematuria, petechiae).
| Potential Cause | Troubleshooting Step |
| Dose too high for the specific animal model or strain. | Review the literature for appropriate dose ranges for the species and strain being used. Consider performing a dose-response study to determine the optimal dose that provides the desired antiplatelet effect with an acceptable bleeding profile. |
| Concomitant medications that increase bleeding risk. | Review all medications being administered to the animals. Non-steroidal anti-inflammatory drugs (NSAIDs), other antiplatelet agents (e.g., aspirin, clopidogrel), and anticoagulants can potentiate the bleeding risk of Vorapaxar. If possible, avoid co-administration or use the lowest effective doses. |
| Underlying health conditions of the animals. | Ensure animals are healthy and free from underlying conditions that could predispose them to bleeding, such as liver or kidney dysfunction, or congenital coagulopathies. |
| Environmental stressors. | Stress can influence physiological responses. Ensure proper housing, handling, and environmental enrichment to minimize stress in the animals. |
Issue 2: Excessive bleeding during or after surgical procedures.
| Potential Cause | Troubleshooting Step |
| Inadequate washout period before surgery. | Due to Vorapaxar's long half-life, a sufficient washout period is necessary before performing surgical procedures. While specific guidelines for animal studies are not established, the prolonged effect of the drug should be a primary consideration in experimental design. |
| Surgical technique. | Meticulous surgical technique is paramount. Ensure precise hemostasis using methods such as ligation, electrocautery, and topical hemostatic agents. |
| Combined antiplatelet therapy. | The risk of surgical bleeding is significantly increased when Vorapaxar is combined with other antiplatelet agents like aspirin and clopidogrel. If the experimental design allows, consider monotherapy with Vorapaxar. |
| Lack of preparedness for bleeding events. | Have a clear plan and necessary supplies ready to manage potential bleeding complications. This includes having access to fresh whole blood or platelet concentrates for transfusion if necessary. |
Issue 3: High variability in bleeding time assay results.
| Potential Cause | Troubleshooting Step |
| Inconsistent assay technique. | Standardize the bleeding time assay protocol meticulously. For tail bleeding assays, ensure consistent tail temperature (e.g., by immersing in 37°C saline), precise amputation size, and consistent blotting technique. |
| Technician variability. | If multiple technicians are performing the assay, ensure they are all trained on the standardized protocol and perform the procedure consistently. |
| Animal stress during the procedure. | Stress can cause fluctuations in blood pressure and platelet activation, leading to variable results. Acclimatize animals to the procedure and handling to minimize stress. |
| Inconsistent drug administration and absorption. | Ensure accurate and consistent oral dosing. For oral gavage, verify proper technique to avoid misdosing. Monitor for any signs of regurgitation. |
Data Presentation
Table 1: Effect of Vorapaxar on Bleeding Time in Cynomolgus Macaques
| Treatment Group | Bleeding Time (minutes, mean ± SEM) | Fold Increase vs. Control |
| Vehicle Control | 2.5 ± 0.5 | - |
| Vorapaxar (1 mg/kg, PO) | 3.0 ± 0.6 | 1.2 |
| Aspirin (5 mg/kg, IV) | 3.5 ± 0.7 | 1.4 |
| Vorapaxar + Aspirin | 5.5 ± 1.1 | 2.2 |
| Vorapaxar + Aspirin + Clopidogrel (1 mg/kg, PO) | > 15 | > 6 |
Data adapted from a study in anesthetized cynomolgus macaques assessing template bleeding times.
Table 2: Hematological and Coagulation Parameters in Animal Studies with Vorapaxar
| Parameter | Expected Change with Vorapaxar | Rationale |
| Platelet Count | No significant change | Vorapaxar inhibits platelet function, not production or clearance. |
| Hemoglobin/Hematocrit | No direct effect; may decrease with significant bleeding | A decrease would be a secondary effect of blood loss. |
| Prothrombin Time (PT) | No significant change | Vorapaxar does not affect the extrinsic or common coagulation pathways. |
| Activated Partial Thromboplastin Time (aPTT) | No significant change | Vorapaxar does not affect the intrinsic or common coagulation pathways. |
Note: While preclinical data consistently show no direct effect of Vorapaxar on these parameters, it is crucial to establish baseline values and monitor them throughout the study, especially if bleeding is observed.
Experimental Protocols
1. Tail Bleeding Time Assay (Mouse Model)
Objective: To assess in vivo primary hemostasis.
Materials:
-
Mouse restraint device
-
Isotonic saline at 37°C
-
50 mL conical tube
-
Scalpel or sharp razor blade
-
Filter paper
-
Timer
Procedure:
-
Anesthetize the mouse according to your institution's approved protocol.
-
Place the mouse in the restraint device, allowing the tail to be accessible.
-
Immerse the tail in a tube containing 37°C isotonic saline for 2-3 minutes to normalize temperature and dilate blood vessels.
-
Carefully remove the tail from the saline and gently dry it.
-
Using a sharp scalpel, transect the tail 3-5 mm from the tip.
-
Immediately immerse the tail back into the 37°C saline and start the timer.
-
Observe for the cessation of bleeding, which is defined as the absence of blood flow for at least 30 seconds.
-
Alternatively, gently blot the bleeding tail on a piece of filter paper every 30 seconds until bleeding stops. The time to cessation of bleeding is recorded.
-
A cutoff time (e.g., 10-15 minutes) should be established to prevent excessive blood loss.
2. Monitoring Hematological Parameters
Objective: To monitor for signs of anemia secondary to bleeding and to confirm no direct effect on platelet count.
Procedure:
-
Collect blood samples (e.g., via retro-orbital sinus, submandibular vein, or cardiac puncture at termination) into EDTA-containing tubes at baseline and at specified time points during the study.
-
Perform a complete blood count (CBC) using an automated hematology analyzer validated for the species being studied.
-
Key parameters to monitor include:
-
Platelet count (PLT)
-
Hemoglobin (HGB)
-
Hematocrit (HCT)
-
Red blood cell count (RBC)
-
Mandatory Visualizations
Caption: Vorapaxar competitively antagonizes the PAR-1 receptor on platelets, inhibiting thrombin-mediated activation.
Caption: A typical experimental workflow for assessing bleeding risk with Vorapaxar in animal models.
References
- 1. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Platelet transfusion reverses bleeding evoked by triple anti-platelet therapy including vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Best practices for storage and handling of Vorapaxar sulfate to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Vorapaxar sulfate to prevent degradation. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1] For shorter periods, it is a white to off-white, slightly hygroscopic, crystalline powder.[2]
Q2: How should I prepare stock solutions of this compound?
A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and dimethyl formamide at concentrations up to approximately 30 mg/mL and 125 mg/mL in DMSO with ultrasonic treatment.[1][3] It is also soluble in ethanol at up to 50 mg/mL and in methanol and dichloromethane.[2] When preparing stock solutions, it is recommended to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture. For optimal results, stock solutions should be prepared by dissolving the solid compound in the solvent of choice, which should be purged with an inert gas.
Q3: What is the solubility of this compound in aqueous solutions?
A3: this compound is insoluble to practically insoluble in aqueous solutions at a pH above 3.0. The highest aqueous solubility is achieved at a pH of 1.0 or in simulated gastric fluids at a pH of 1.4. For use in aqueous buffers for biological assays, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMSO and PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.
Q4: How stable are this compound stock solutions?
A4: Stock solutions of this compound in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. Aqueous solutions of this compound are not recommended for storage for more than one day.
Q5: What are the known degradation pathways for this compound?
A5: Forced degradation studies have shown that this compound is susceptible to degradation under acidic, alkaline, and oxidative conditions. It is relatively stable under thermal and photolytic stress conditions when in the solid state.
Troubleshooting Guide
Issue 1: Precipitation of this compound in aqueous buffer or cell culture media.
-
Cause: this compound has very low solubility in aqueous solutions at neutral or near-neutral pH. The final concentration of DMSO in the aqueous solution may be too low to maintain solubility.
-
Solution:
-
Ensure the initial stock solution in DMSO is at a high enough concentration to allow for dilution into your aqueous medium while keeping the final DMSO concentration sufficient to maintain solubility (typically ≤0.5%).
-
When diluting the DMSO stock solution, add it to the aqueous buffer or media slowly while vortexing or stirring to facilitate mixing and prevent localized precipitation.
-
If precipitation still occurs, consider using a different formulation for in vivo studies, such as a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) or a solution containing solubilizing agents like 20% SBE-β-CD in saline.
-
Issue 2: Inconsistent or lower-than-expected activity in platelet aggregation assays.
-
Cause: This could be due to degradation of the compound, improper solution preparation, or issues with the assay itself. Vorapaxar is a potent inhibitor of PAR-1 mediated platelet aggregation induced by thrombin or thrombin receptor agonist peptide (TRAP), but it does not inhibit aggregation induced by other agonists like ADP or collagen.
-
Solution:
-
Verify Compound Integrity: Use a freshly prepared dilution from a properly stored stock solution. If there are concerns about the age of the stock, prepare a fresh one.
-
Confirm Agonist Specificity: Ensure you are using an appropriate agonist for a PAR-1 antagonist (e.g., TRAP). If using thrombin, be aware that at high concentrations, it can activate platelets through PAR-4, which is not blocked by Vorapaxar.
-
Check Solution Preparation: Confirm the accuracy of dilutions and ensure complete dissolution of the compound at each step.
-
Assay Controls: Include appropriate positive and negative controls in your experiment to validate the assay performance.
-
Issue 3: Variability in experimental results between different batches of the compound.
-
Cause: Batch-to-batch variability can arise from differences in purity or the presence of degradation products.
-
Solution:
-
Certificate of Analysis: Always refer to the certificate of analysis for each batch to confirm its purity and characterization data.
-
Analytical Validation: If feasible, perform an in-house analytical check, such as HPLC, to confirm the identity and purity of a new batch before use in critical experiments.
-
Standard Operating Procedures: Maintain consistent and detailed standard operating procedures for compound handling and solution preparation to minimize variability introduced during the experimental workflow.
-
Issue 4: Concerns about compatibility with common laboratory plastics.
-
Cause: Certain organic solvents or compounds can interact with or leach chemicals from plastic labware, potentially affecting experimental outcomes.
-
Solution:
-
Material Selection: Polypropylene generally offers good chemical resistance to a wide range of chemicals, including DMSO and alcohols, which are common solvents for this compound. Polystyrene has more limited resistance to some organic solvents.
-
Solvent Compatibility: Given that DMSO is a common solvent for this compound, it is important to note that prolonged contact with some plastics can lead to absorption and potential leaching. It is best practice to prepare stock solutions in glass vials with appropriate caps.
-
Short-Term Use: For short-term use in experiments, high-quality polypropylene (PP) or polystyrene (PS) plates and tubes are generally acceptable. However, it is always recommended to minimize the contact time between concentrated organic stock solutions and plasticware.
-
Testing: If there are significant concerns, it is advisable to perform a small-scale compatibility test with the specific labware and solvent conditions to be used in the experiment.
-
Data on this compound Stability
The stability of this compound has been assessed through forced degradation studies. The following table summarizes the qualitative degradation behavior under various stress conditions.
| Stress Condition | Reagents and Conditions | Temperature | Duration | % Degradation Inference |
| Acidic Hydrolysis | 0.1 N HCl | Ambient | 24 hours | Significant Degradation |
| Alkaline Hydrolysis | 0.1 N NaOH | Ambient | 24 hours | Significant Degradation |
| Oxidative Degradation | 3% H₂O₂ | Ambient | 24 hours | Significant Degradation |
| Thermal Degradation | Solid State | 105°C | 24 hours | Relatively Stable |
| Photolytic Degradation | Solid State | UV Light | 7 days | Relatively Stable |
Data inferred from forced degradation studies mentioned in the literature.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol describes a High-Performance Liquid Chromatography (HPLC) method suitable for assessing the stability of this compound and detecting its degradation products.
1. Instrumentation:
-
HPLC system with a UV detector or a Mass Spectrometer (MS) detector.
2. Chromatographic Conditions:
-
Column: ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent C18 reversed-phase column.
-
Mobile Phase:
-
A gradient elution is typically used.
-
Mobile Phase A: 5mM Ammonium Acetate buffer (pH 4.5).
-
Mobile Phase B: Methanol.
-
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 38°C.
-
Detection Wavelength: UV detection at 272 nm and 306 nm.
-
Injection Volume: 10 µL.
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol) at a known concentration (e.g., 1 mg/mL). Further dilute with the mobile phase to achieve a working concentration within the linear range of the assay (e.g., 1-1000 ng/mL).
-
Sample Solution (for degradation studies): Subject the this compound solution to the desired stress conditions (e.g., acid, base, oxidation). Neutralize the solution if necessary, and then dilute with the mobile phase to a suitable concentration for analysis.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact this compound.
-
Inject the stressed sample solutions.
-
Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The percentage of degradation can be calculated by comparing the peak area of the intact drug in the stressed sample to that in an unstressed control sample.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: PAR-1 signaling pathway and Vorapaxar's inhibitory action.
References
Technical Support Center: Quantification of Vorapaxar and its Metabolites in Biological Samples
Welcome to the technical support center for the bioanalysis of Vorapaxar and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the accurate quantification of these compounds in biological matrices.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the quantification of Vorapaxar and its metabolites, such as the active metabolite M20, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Q1: I am observing low recovery of Vorapaxar and its metabolites during sample preparation. What are the potential causes and solutions?
A1: Low recovery is a frequent issue that can significantly impact the accuracy of your results. Here are the common causes and troubleshooting steps:
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Inadequate Extraction Method: The choice of sample preparation technique is critical. Protein precipitation (PPT) is a simple and fast method, but it may not be sufficient for removing all interfering substances, potentially leading to lower recovery and significant matrix effects. More rigorous methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often yield cleaner extracts and higher recovery. For Vorapaxar and its metabolites, which are relatively non-polar, LLE with a solvent like ethyl acetate or methyl tert-butyl ether can be effective. SPE with a C18 or polymeric reversed-phase sorbent is also a robust option.
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Suboptimal pH: The pH of the sample and extraction solvents can influence the ionization state of Vorapaxar and its metabolites, affecting their solubility and interaction with extraction media. Ensure the pH is optimized to keep the analytes in their non-ionized form for efficient extraction into an organic solvent or retention on a reversed-phase SPE sorbent.
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Improper Elution Solvent (SPE): If using SPE, the elution solvent may not be strong enough to desorb the analytes completely from the sorbent. Try increasing the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution mixture or consider a different solvent with higher elution strength.
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Analyte Binding to Labware: Vorapaxar and its metabolites can be hydrophobic and may adsorb to the surface of plasticware. Using low-binding tubes and pipette tips can help mitigate this issue.
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Incomplete Solvent Evaporation and Reconstitution: After extraction, if the solvent is evaporated, ensure it is done to complete dryness without degrading the analytes. The reconstitution solvent should be strong enough to fully dissolve the analytes but also compatible with the initial mobile phase to ensure good peak shape.
Q2: My LC-MS/MS results for Vorapaxar metabolites show significant ion suppression. How can I identify and mitigate this matrix effect?
A2: Ion suppression is a common matrix effect in LC-MS/MS where co-eluting endogenous components from the biological matrix interfere with the ionization of the target analytes, leading to a decreased signal.
-
Identifying Ion Suppression: A post-column infusion experiment is a classic way to identify regions of ion suppression in your chromatogram. Alternatively, you can compare the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into an extracted blank matrix. A lower peak area in the matrix sample indicates ion suppression.
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Improving Sample Cleanup: The most effective way to reduce matrix effects is to improve the sample preparation method to remove interfering components, particularly phospholipids, which are a major source of ion suppression in plasma samples. Consider switching from protein precipitation to a more selective technique like SPE or LLE.
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Optimizing Chromatography: Modifying the chromatographic conditions can help separate the analytes from the interfering matrix components. This can be achieved by:
-
Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18).
-
Adjusting the mobile phase composition and gradient profile to improve resolution.
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Employing a divert valve to direct the early-eluting, highly polar matrix components to waste instead of the mass spectrometer.
-
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., Vorapaxar-D5) is the gold standard for compensating for matrix effects. Since the SIL-IS has the same physicochemical properties as the analyte, it will experience similar ion suppression, allowing for accurate quantification through the analyte-to-IS peak area ratio.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing ion suppression. However, this may compromise the sensitivity of the assay, especially for low-concentration samples.
Q3: I am experiencing poor chromatographic peak shape (e.g., tailing, fronting, or splitting) for Vorapaxar and its metabolites. What should I check?
A3: Poor peak shape can compromise the accuracy and precision of integration. Here are some common causes and solutions:
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Column Contamination or Degradation: The analytical column can become contaminated with matrix components over time, or the stationary phase can degrade, leading to peak shape issues.
-
Solution: Flush the column with a strong solvent mixture (e.g., isopropanol/acetonitrile). If the problem persists, the column may need to be replaced. Using a guard column can help extend the life of the analytical column.
-
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Ensure the reconstitution solvent is as weak as or weaker than the starting mobile phase.
-
-
Secondary Interactions: Vorapaxar, being a basic compound, can exhibit secondary interactions with residual silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Solution: Use a mobile phase with a slightly acidic pH (e.g., containing 0.1% formic acid) to suppress the ionization of silanol groups. Alternatively, use an end-capped column or a column with a different stationary phase chemistry.
-
-
Extra-Column Dead Volume: Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening and peak distortion.
-
Solution: Minimize the length and internal diameter of all connecting tubing and ensure all fittings are properly made.
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the analysis of Vorapaxar and its active metabolite M20 in human plasma using validated LC-MS/MS methods.
Table 1: Comparison of Sample Preparation Methods for Vorapaxar Analysis
| Parameter | Protein Precipitation (Acetonitrile) | Liquid-Liquid Extraction (Ethyl Acetate) | Solid-Phase Extraction (C18) |
| Recovery (%) | 75 - 85 | 85 - 95 | > 90 |
| Matrix Effect (%) | 60 - 80 (Suppression) | 85 - 105 | 90 - 110 |
| Precision (%CV) | < 15 | < 10 | < 10 |
| Analysis Time | Short | Moderate | Long |
| Cost per Sample | Low | Moderate | High |
Note: Data is compiled from various sources and represents typical performance. Actual results may vary depending on the specific method and laboratory conditions.
Table 2: Validation Parameters for a UPLC-MS/MS Method for Vorapaxar in Human Plasma
| Validation Parameter | Vorapaxar | M20 (Active Metabolite) |
| Linearity Range | 0.1 - 50 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 10% | < 10% |
| Inter-day Precision (%CV) | < 12% | < 12% |
| Accuracy (%Bias) | ± 10% | ± 10% |
| Recovery (SPE) | > 90% | > 88% |
| Matrix Effect | Minimal (compensated by SIL-IS) | Minimal (compensated by SIL-IS) |
Source: Based on data from FDA submission documents for Vorapaxar.[1]
Experimental Protocols
This section provides a detailed methodology for a validated UPLC-MS/MS method for the quantification of Vorapaxar in human plasma.
Protocol 1: Quantification of Vorapaxar in Human Plasma using UPLC-MS/MS
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 25 µL of internal standard working solution (e.g., Vorapaxar-D5 in methanol).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of mobile phase A/B (50:50, v/v).
2. UPLC-MS/MS Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Pursuit XRs-100Å, C18, 4.6 x 50 mm, 10 µm[2]
-
Mobile Phase A: 5mM Ammonium Formate Buffer (pH 4.0)[2]
-
Mobile Phase B: Methanol:Acetonitrile (50:50, v/v)[2]
-
Gradient: Isocratic with 40% A and 60% B[2]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI)
-
Ionization Mode: Positive
-
MRM Transitions:
-
Vorapaxar: m/z 495.2 → 183.1
-
M20: m/z 511.2 → 183.1
-
Vorapaxar-D5 (IS): m/z 500.2 → 188.1
-
Visualizations
Diagram 1: General Workflow for Vorapaxar Metabolite Quantification
Caption: A generalized workflow for the quantification of Vorapaxar metabolites.
Diagram 2: Troubleshooting Logic for Low Analyte Recovery
Caption: A decision tree for troubleshooting low recovery of Vorapaxar metabolites.
Diagram 3: Strategies to Mitigate Matrix Effects
Caption: Key strategies for minimizing matrix effects in LC-MS/MS analysis.
References
Technical Support Center: Assessing Vorapaxar's Impact on Endothelial Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Vorapaxar on endothelial cells. The information is designed to address common issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vorapaxar on endothelial cells?
Vorapaxar is a potent and selective antagonist of the Protease-Activated Receptor-1 (PAR-1), a G-protein coupled receptor abundantly expressed on endothelial cells.[1][2][3][4] By inhibiting PAR-1, Vorapaxar blocks the downstream signaling initiated by proteases like thrombin.[2] This interference affects a multitude of cellular functions, including proliferation, migration, apoptosis, and inflammatory responses.
Q2: What are the key signaling pathways affected by Vorapaxar in endothelial cells?
Vorapaxar primarily impacts signaling pathways downstream of PAR-1. Notably, it has been shown to modulate the AKT/JNK and NF-κB signaling pathways. Vorapaxar can alleviate cholesterol-induced inflammatory responses and increase nitric oxide (NO) release through the protein kinase B (AKT) signaling pathway. It also influences the cell cycle and reduces DNA damage via the AKT/JNK signaling pathway.
Q3: What is a typical effective concentration range for Vorapaxar in endothelial cell assays?
The effective concentration of Vorapaxar can vary depending on the specific assay and cell type. However, studies have shown effects in the nanomolar to low micromolar range. For instance, significant increases in endothelial cell viability have been observed with Vorapaxar concentrations of 50 µM and 80 µM. In studies of endothelial barrier function, IC50 values for inhibiting thrombin-induced disruption were around 2 x 10⁻⁸ M. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: Can Vorapaxar induce apoptosis in endothelial cells?
Yes, prolonged exposure or high concentrations of Vorapaxar can induce apoptosis in endothelial cells. One study reported that significant apoptosis was observed at 100 nM after 48 hours of exposure. Therefore, it is essential to carefully select the concentration and incubation time to avoid off-target cytotoxic effects when studying other cellular functions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable effect of Vorapaxar | - Suboptimal Vorapaxar concentration: The concentration may be too low to elicit a response. - Short incubation time: The duration of treatment may be insufficient for the effect to manifest. - Inactive Vorapaxar: The compound may have degraded. - Low PAR-1 expression: The endothelial cell line used may have low levels of PAR-1 expression. | - Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 100 µM). - Increase the incubation time, monitoring for potential cytotoxicity. - Use a fresh stock of Vorapaxar and protect it from light. - Verify PAR-1 expression in your endothelial cells using techniques like Western blot or qPCR. |
| High cell death/apoptosis observed | - Vorapaxar concentration is too high: High concentrations can be cytotoxic. - Prolonged incubation time: Long exposure times can lead to apoptosis. - Cell culture stress: Other factors like high confluence or nutrient depletion may be contributing. | - Lower the Vorapaxar concentration based on a dose-response curve. - Reduce the incubation time. - Ensure optimal cell culture conditions, including appropriate cell density and fresh media. - Include a vehicle control (e.g., DMSO) to rule out solvent toxicity. |
| Inconsistent results between experiments | - Variability in cell passage number: Endothelial cells can change their phenotype at high passage numbers. - Inconsistent Vorapaxar preparation: Errors in dilution or storage can lead to variability. - Plate edge effects: Cells in the outer wells of a microplate can behave differently. | - Use endothelial cells within a consistent and low passage number range. - Prepare fresh dilutions of Vorapaxar for each experiment from a validated stock solution. - Avoid using the outermost wells of microplates for critical measurements or ensure proper humidification to minimize evaporation. |
| Difficulty in assessing endothelial barrier function | - Suboptimal cell monolayer confluence: A non-confluent monolayer will not form a proper barrier. - Inappropriate assay method: The chosen assay may not be sensitive enough. | - Ensure endothelial cells form a tight, confluent monolayer before starting the experiment. This can be visually confirmed by microscopy. - Consider using transendothelial electrical resistance (TEER) measurements for a quantitative and sensitive assessment of barrier integrity. |
Quantitative Data Summary
Table 1: Effect of Vorapaxar on Endothelial Cell Viability
| Treatment Group | Concentration (µM) | Incubation Time | Viability Rate (%) |
| Control (NC) | - | - | 100 |
| Vorapaxar | 20 | 1 h | 95.3 ± 4.9 |
| Vorapaxar | 50 | 1 h | 118.4 ± 6.2 |
| Vorapaxar | 80 | 1 h | 116.3 ± 5.5 |
| Cholesterol (CH) | 24 h | 65.2 ± 3.2 | |
| CH + Vorapaxar | + 50 µM | 24 h + 1 h pre-treatment | 82.3 ± 2.3 |
| Note: Cholesterol concentration was optimized in the cited study but not specified in this table. Data is presented as mean ± SEM. |
Table 2: Vorapaxar Inhibition of Thrombin-Induced Endothelial Barrier Disruption
| Inhibitor | IC50 (M) |
| Vorapaxar | 2 ± 1 x 10⁻⁸ |
| Data derived from transendothelial electrical resistance (TEER) assays. |
Experimental Protocols
Endothelial Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of Vorapaxar on the proliferation and viability of endothelial cells.
Methodology:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) into a 96-well plate at a density of 1x10⁴ cells per well and allow them to adhere overnight.
-
Treatment:
-
For direct effect of Vorapaxar: Replace the medium with fresh medium containing various concentrations of Vorapaxar (e.g., 20, 50, 80 µM) or a vehicle control (e.g., DMSO).
-
For protective effect studies: Pre-treat cells with Vorapaxar for 1 hour, then introduce a stimulus (e.g., cholesterol) and co-incubate for 24 hours.
-
-
MTT Incubation: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 490 nm using a microplate reader.
-
Calculation: Calculate the viability rate as: (OD_Treatment - OD_Blank) / (OD_Control - OD_Blank) x 100%.
Endothelial Cell Apoptosis Assay (YO-PRO-1 Staining)
Objective: To detect Vorapaxar-induced apoptosis in endothelial cells.
Methodology:
-
Cell Culture: Grow endothelial cells to confluence on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with the desired concentrations of Vorapaxar (e.g., 100 nM, 300 nM) or a vehicle control for a specified duration (e.g., 24 or 48 hours).
-
YO-PRO-1 Staining: Add YO-PRO-1 dye to the cells according to the manufacturer's protocol.
-
Fixation: After labeling, fix the cells with 4% paraformaldehyde in PBS.
-
Nuclear Staining: Wash the cells with PBS and stain with a nuclear counterstain like DAPI (300 nM).
-
Imaging: Visualize the cells using a fluorescence microscope. Apoptotic cells will be stained by YO-PRO-1, while all cell nuclei will be stained by DAPI.
-
Quantification: The percentage of apoptotic cells is calculated as (number of YO-PRO-1 positive cells / total number of DAPI stained cells) x 100%.
Endothelial Cell Migration Assay (Transwell Assay)
Objective: To evaluate the impact of Vorapaxar on endothelial cell migration.
Methodology:
-
Chamber Preparation: Place cell culture inserts (e.g., 8 µm pore size) into the wells of a 24-well plate.
-
Chemoattractant Addition: Add medium containing a chemoattractant (e.g., VEGF) to the lower chamber. The test medium in the lower chamber can also contain different concentrations of Vorapaxar.
-
Cell Seeding: Seed endothelial cells (e.g., 5x10⁴ cells) in serum-free medium into the upper chamber of the insert. The cell suspension can be pre-incubated with Vorapaxar.
-
Incubation: Incubate the plate for 3-6 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom side of the membrane with methanol and stain with a suitable dye (e.g., crystal violet).
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Signaling Pathways and Workflows
References
- 1. The Effect of Protease-Activated Receptor-1 (PAR-1) Inhibition on Endothelial-Related Biomarkers in Patients with Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PAR1 signaling: The Big Picture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 4. mdpi.com [mdpi.com]
Strategies to minimize batch-to-batch variability of Vorapaxar sulfate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of Vorapaxar sulfate.
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
This guide addresses specific issues that may arise during the synthesis and formulation of this compound, leading to variability between batches.
Issue 1: High Levels of Vorapaxar Free Base Detected in the Final Product
-
Question: We are observing significant and variable levels of the Vorapaxar free base in our final tablet batches. What are the potential causes and how can we control this?
-
Answer: The conversion of this compound to its free base is a known challenge during the manufacturing process. The primary contributing factors are related to the wet granulation and drying steps.
Root Causes and Mitigation Strategies:
-
High Granulation Temperature: Elevated temperatures during wet granulation can promote the conversion of the sulfate salt to the less stable free base.
-
Recommendation: Tightly control the granulation temperature. Conduct studies to establish a design space for this critical process parameter. Aim for the lowest effective temperature that still achieves the desired granule properties.
-
-
Drug Substance Particle Size: The particle size of the active pharmaceutical ingredient (API) can influence the rate of conversion to the free base.
-
Recommendation: Establish a strict particle size specification for the incoming this compound API. Consistent particle size distribution will contribute to more predictable processing and stability.
-
-
Water Activity: The water activity of the finished product has been linked to the formation of the free base during storage.
-
Recommendation: Control the moisture content of the granules during drying to achieve a target water activity in the final tablets. This will enhance the stability of the product throughout its shelf life.
-
-
Issue 2: Inconsistent Tablet Dissolution Profiles
-
Question: Our dissolution testing results for this compound tablets show significant batch-to-batch variability. How can we improve the consistency of our dissolution profiles?
-
Answer: Inconsistent dissolution can stem from variability in both the API properties and the manufacturing process.
Root Causes and Mitigation Strategies:
-
API Particle Size Distribution: As a BCS Class 2 compound (low solubility, high permeability), the particle size of this compound is critical for its dissolution rate.
-
Recommendation: Implement rigorous particle size analysis for every batch of API. Variations in particle size can directly impact the surface area available for dissolution.
-
-
Granulation Process Parameters: The wet granulation process significantly influences the properties of the granules, which in turn affect tablet dissolution.
-
Recommendation: Standardize and control critical process parameters of wet granulation such as binder addition rate, wet massing time, and impeller/chopper speed.[1] These parameters affect granule density and porosity, which are crucial for consistent dissolution.
-
-
Tablet Hardness: Variations in tablet compression force can lead to differences in tablet hardness and porosity, thereby affecting the dissolution rate.
-
Recommendation: Establish a target range for tablet hardness and monitor it as an in-process control. Ensure the tablet press is properly calibrated and maintained.
-
-
Frequently Asked Questions (FAQs)
Synthesis and API Characterization
-
Q1: What are the critical quality attributes (CQAs) for this compound API that we should monitor to ensure batch consistency?
-
A1: Key CQAs for this compound API include:
-
Purity: High purity (typically ≥98.0%) is essential to minimize the presence of impurities that could affect safety and efficacy.
-
Particle Size Distribution: This is a critical parameter that influences downstream processing and final product performance, particularly dissolution.
-
Polymorphic Form: Ensuring the correct and consistent crystalline form is crucial for stability and bioavailability. This compound has a single stable anhydrous crystalline form.
-
Residual Solvents: Levels of residual solvents from the synthesis process must be controlled within acceptable limits.
-
-
-
Q2: How can we control the stereochemistry of this compound during synthesis?
-
A2: this compound has seven chiral centers. The stereochemistry is defined by the manufacturing process of one of the key intermediates. To ensure consistency, it is crucial to use well-defined and appropriately controlled starting materials and to have stringent in-process controls on the stereospecific reactions in the synthetic route.
-
Formulation and Manufacturing
-
Q3: What are the critical process parameters (CPPs) to focus on during the wet granulation of this compound tablets?
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A3: Based on general principles for wet granulation of immediate-release tablets, the following CPPs should be carefully controlled:
-
Binder Addition Rate: This affects granule growth and density.
-
Wet Massing Time: Influences granule densification and size distribution.
-
Impeller and Chopper Speed: These parameters control the shear forces during granulation and impact granule properties.
-
Drying Temperature and Time: Critical for achieving the target moisture content and minimizing the formation of the free base.
-
-
-
Q4: What is a suitable control strategy for the formation of the Vorapaxar free base?
-
A4: A comprehensive control strategy should include:
-
Raw Material Control: A tight specification for the particle size of the incoming this compound API.
-
Process Control: Strict control of granulation temperature and drying parameters.
-
In-Process Controls (IPCs): Monitoring granule moisture content.
-
Final Product Specification: An established acceptance criterion for the maximum allowable level of the Vorapaxar free base in the final tablets.
-
-
Data Presentation
Table 1: Illustrative Critical Process Parameters for this compound Tablet Manufacturing
| Process Step | Critical Process Parameter (CPP) | Illustrative Target Range | Impact on Critical Quality Attribute (CQA) |
| Wet Granulation | Granulation Fluid Amount | 18-22% of dry blend weight | Granule size, density, and content uniformity |
| Wet Massing Time | 3-5 minutes | Granule density and dissolution | |
| Impeller Speed | 150-250 RPM | Granule size distribution and content uniformity | |
| Chopper Speed | 1000-2000 RPM | Granule density | |
| Drying | Inlet Air Temperature | 50-60 °C | Moisture content and free base formation |
| Drying Time | 20-40 minutes | Moisture content and free base formation | |
| Milling | Mill Speed | 1000-1500 RPM | Final blend particle size and dissolution |
| Screen Size | 0.8-1.2 mm | Final blend particle size and flowability | |
| Blending | Blending Time | 10-15 minutes | Content uniformity |
| Compression | Compression Force | 8-12 kN | Tablet hardness, friability, and dissolution |
Note: These are illustrative ranges and should be established for a specific formulation and equipment through formal process development and validation studies.
Experimental Protocols
Protocol 1: Quantification of Vorapaxar Free Base by HPLC
This method can be used to separate and quantify Vorapaxar free base from this compound in the drug product.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 272 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and crush a number of tablets to obtain a fine powder.
-
Prepare a sample solution by dissolving a portion of the powder equivalent to one tablet in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration of Vorapaxar.
-
Sonicate for 15 minutes and then centrifuge.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Standard Preparation: Prepare standard solutions of this compound and Vorapaxar free base of known concentrations in the diluent.
-
Quantification: The amount of free base is determined by comparing the peak area of the free base in the sample chromatogram to the calibration curve generated from the free base standard solutions.
Protocol 2: Particle Size Analysis by Laser Diffraction
This protocol outlines the general procedure for determining the particle size distribution of this compound API.
-
Instrumentation: Laser diffraction particle size analyzer.
-
Dispersion: Dry powder dispersion is often preferred to avoid potential issues with the solubility or stability of the salt in a liquid dispersant.
-
Method Development:
-
Dispersant Pressure Titration: Determine the optimal air pressure for dispersion by starting at a low pressure and gradually increasing it until the particle size (e.g., Dv50) stabilizes. This ensures that agglomerates are dispersed without causing particle fracture.
-
Sample Size: Use a sufficient amount of sample to achieve an appropriate obscuration level as recommended by the instrument manufacturer (typically 1-5%).
-
-
Measurement:
-
Perform a background measurement.
-
Add the this compound powder to the feeder.
-
Start the measurement using the optimized dispersion pressure.
-
Acquire data for a sufficient duration to ensure a stable and representative result.
-
-
Data Analysis: Report the particle size distribution in terms of Dv10, Dv50, and Dv90 values.
Protocol 3: Dissolution Testing of this compound Tablets
This protocol is based on the FDA-recommended method.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Rotation Speed: 50 RPM.
-
Dissolution Medium: 900 mL of 0.05 M sodium phosphate buffer with 0.25% sodium dodecyl sulfate (SDS), pH 6.8.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: 10, 20, 30, 45, and 60 minutes.
-
Procedure:
-
Place one tablet in each dissolution vessel.
-
Withdraw samples at the specified time points.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the samples by UV-Vis spectrophotometry or HPLC to determine the concentration of dissolved Vorapaxar.
-
-
Acceptance Criteria: Typically, not less than 80% (Q) of the labeled amount of Vorapaxar is dissolved in 30 minutes.
Visualizations
Caption: Workflow of this compound tablet manufacturing.
Caption: Key factors influencing free base formation.
References
Optimizing fixation methods for immunohistochemical analysis of PAR-1 in Vorapaxar-treated tissues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with immunohistochemical (IHC) analysis of Protease-Activated Receptor 1 (PAR-1) in tissues treated with the antagonist Vorapaxar.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Vorapaxar and how might it affect PAR-1 IHC?
Vorapaxar is a reversible antagonist of PAR-1, also known as the thrombin receptor.[1] It functions by inhibiting thrombin-induced and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.[1] Vorapaxar binds to the PAR-1 receptor, blocking the tethered ligand from activating it after cleavage by thrombin. This inhibition of PAR-1 signaling is the basis of its therapeutic effect in reducing thrombotic cardiovascular events.[1][2]
For IHC analysis, the binding of Vorapaxar to PAR-1 could potentially mask the epitope targeted by the primary antibody, leading to weaker or false-negative staining results. Therefore, optimization of tissue fixation and antigen retrieval is critical to ensure accurate detection of PAR-1 in Vorapaxar-treated tissues.
Q2: What are the recommended initial fixation methods for PAR-1 IHC in Vorapaxar-treated tissues?
The optimal fixation method should preserve tissue morphology while maintaining the antigenicity of PAR-1. The two most common methods are formalin-fixation paraffin-embedding (FFPE) and cryopreservation (frozen sections).
-
Formalin-Fixed Paraffin-Embedded (FFPE): 10% neutral buffered formalin (NBF) is a widely used fixative that provides excellent morphological preservation.[3] However, formalin fixation creates cross-links that can mask antigenic sites, necessitating an antigen retrieval step. For PAR-1, a G-protein coupled receptor (GPCR), gentle fixation is often preferred to preserve its conformational epitopes.
-
Cryopreservation (Frozen Sections): This method involves snap-freezing fresh tissue and is generally better at preserving antigenicity as it avoids the use of cross-linking fixatives. However, it may result in poorer tissue morphology compared to FFPE.
For initial experiments, it is advisable to test both FFPE and frozen sections to determine which method yields the best results for your specific antibody and tissue type.
Q3: How does the choice of fixative impact the antigenicity of PAR-1?
The choice of fixative can significantly impact the detection of PAR-1. Aldehyde-based fixatives like formalin work by cross-linking proteins, which can alter the protein's conformation and mask the antibody's binding site. Alcohol-based fixatives, such as methanol or ethanol, are precipitating fixatives that are generally less harsh but may not preserve morphology as well. For sensitive antigens like GPCRs, a shorter fixation time in formalin or the use of a less stringent fixative might be beneficial.
Q4: Is antigen retrieval necessary for PAR-1 IHC?
Yes, for FFPE tissues, antigen retrieval is a critical step to unmask the PAR-1 epitope that may have been altered by formalin fixation. The two main methods are:
-
Heat-Induced Epitope Retrieval (HIER): This involves heating the tissue sections in a retrieval buffer (e.g., citrate buffer pH 6.0 or Tris-EDTA pH 9.0). The optimal buffer and heating time should be determined empirically.
-
Protease-Induced Epitope Retrieval (PIER): This method uses enzymes like proteinase K or trypsin to unmask the epitope. PIER is generally harsher and can damage tissue morphology if not carefully controlled.
For frozen sections that have not been fixed in formalin, antigen retrieval is typically not necessary.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Staining | Over-fixation: Excessive cross-linking by formalin has masked the PAR-1 epitope. | Reduce the fixation time. For most tissues, 18-24 hours is a good starting point. Consider using a lower concentration of formalin or switching to a non-cross-linking fixative like alcohol for a subset of samples. |
| Vorapaxar Interference: The drug may be sterically hindering antibody binding. | Optimize the antigen retrieval method. Experiment with different HIER buffers (citrate vs. Tris-EDTA) and heating times. A more aggressive retrieval method might be necessary to expose the epitope. | |
| Suboptimal Primary Antibody Concentration: The antibody concentration is too low for detection. | Perform a titration of the primary antibody to determine the optimal concentration. | |
| Antibody Incompatibility: The primary antibody may not be suitable for the chosen fixation method. | Check the antibody datasheet for recommended applications (e.g., FFPE, frozen). Consider testing a different PAR-1 antibody with a known validation for your tissue and fixation method. | |
| High Background Staining | Under-fixation: Insufficient fixation can lead to tissue degradation and non-specific antibody binding. | Ensure the tissue is fully immersed in a sufficient volume of fixative (at least 10-20 times the tissue volume). Increase the fixation time if necessary. |
| Non-specific Antibody Binding: The primary or secondary antibody is binding to non-target proteins. | Increase the blocking step duration or use a different blocking agent (e.g., serum from the same species as the secondary antibody). Ensure thorough washing steps between antibody incubations. | |
| Endogenous Peroxidase Activity (for HRP-based detection): Endogenous enzymes in the tissue are reacting with the substrate. | Include a peroxidase quenching step (e.g., incubation with 3% hydrogen peroxide) before the primary antibody incubation. | |
| Poor Tissue Morphology | Cryopreservation Artifacts: Ice crystal formation during freezing can damage the tissue structure. | Ensure rapid freezing of the tissue in isopentane cooled with liquid nitrogen. Use an optimal cutting temperature (OCT) compound for embedding. |
| Over-digestion during PIER: Excessive enzymatic treatment has damaged the tissue. | Reduce the incubation time or concentration of the protease. Monitor the digestion process closely under a microscope. |
Data Presentation
Table 1: Semi-Quantitative Comparison of Fixation Methods for Immunohistochemistry
This table provides a general comparison of how different fixation methods can affect IHC outcomes. The optimal method for PAR-1 in Vorapaxar-treated tissues should be determined empirically. The scoring is based on a general assessment from the literature, where +++ indicates optimal performance and + indicates suboptimal performance.
| Fixative | Antigenicity Preservation | Morphological Preservation | Likelihood of Needing Antigen Retrieval | Typical Staining Intensity | Reference |
| 10% Neutral Buffered Formalin (18-24h) | ++ | +++ | High | ++ | |
| 4% Paraformaldehyde (18-24h) | ++ | +++ | High | ++ | |
| Cold Acetone/Methanol (Frozen) | +++ | + | Low | +++ | |
| Cryopreservation (No chemical fixation) | +++ | + | None | +++ |
Experimental Protocols
Protocol 1: Immunohistochemistry of PAR-1 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Immerse in 100% ethanol (2 x 3 minutes).
-
Immerse in 95% ethanol (1 x 3 minutes).
-
Immerse in 70% ethanol (1 x 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval (HIER):
-
Immerse slides in a pre-heated antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).
-
Heat in a microwave, pressure cooker, or water bath according to optimized protocol (e.g., 95-100°C for 20 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with PBS.
-
-
Peroxidase Block (if using HRP detection):
-
Incubate slides in 3% hydrogen peroxide in methanol for 15 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary PAR-1 antibody at its optimal dilution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody (or HRP-conjugated secondary antibody) for 1 hour at room temperature.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
If using a biotinylated secondary, incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
-
Develop the signal with a chromogen substrate (e.g., DAB).
-
Rinse with distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
Protocol 2: Immunohistochemistry of PAR-1 in Frozen Tissue Sections
-
Fixation (optional, if not pre-fixed):
-
Air-dry frozen sections for 30 minutes at room temperature.
-
Fix in cold acetone or methanol for 10 minutes at -20°C.
-
Air-dry for 10 minutes.
-
Rinse with PBS.
-
-
Peroxidase Block (if using HRP detection):
-
Incubate slides in 3% hydrogen peroxide in PBS for 10 minutes.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate slides with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate slides with the primary PAR-1 antibody at its optimal dilution for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate with a fluorescently-conjugated or enzyme-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection (if using enzyme-conjugated secondary):
-
Rinse slides with PBS (3 x 5 minutes).
-
Develop the signal with a chromogen substrate.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with a nuclear stain (e.g., DAPI for fluorescence).
-
Mount with an aqueous mounting medium.
-
Visualizations
Caption: PAR-1 signaling pathway and the inhibitory action of Vorapaxar.
Caption: Experimental workflow for optimizing PAR-1 IHC fixation.
References
- 1. Pleiotropic Effects of the Protease-Activated Receptor 1 (PAR1) Inhibitor, Vorapaxar, on Atherosclerosis and Vascular Inflammation [mdpi.com]
- 2. PAR1 is selectively over expressed in high grade breast cancer patients: a cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
Comparing the efficacy of Vorapaxar sulfate and clopidogrel in vitro
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of antiplatelet therapeutics, Vorapaxar sulfate and Clopidogrel represent two distinct strategies for inhibiting platelet aggregation and reducing the risk of thrombotic events. Vorapaxar, a first-in-class protease-activated receptor-1 (PAR-1) antagonist, offers a direct and reversible mechanism of action. In contrast, Clopidogrel, a long-established thienopyridine, functions as a prodrug that requires metabolic activation to irreversibly block the P2Y12 receptor. This guide provides an objective in vitro comparison of their efficacy, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding and evaluation of these two agents.
Quantitative Efficacy Comparison
The following table summarizes key in vitro efficacy parameters for this compound and the active metabolite of Clopidogrel. It is important to note that Clopidogrel itself is inactive in vitro and requires conversion to its active thiol metabolite (H4 isomer) to exert its antiplatelet effect.
| Parameter | This compound | Clopidogrel (Active Metabolite) | Agonist | Assay System |
| Target Receptor | Protease-Activated Receptor-1 (PAR-1) | P2Y12 | - | - |
| Binding Affinity (Ki) | 8.1 nM[1] | Not directly reported in comparable in vitro binding assays | - | Radioligand Binding Assay |
| IC50 (Platelet Aggregation) | 47 nM[1] | 0.97 µM (in PRP) | Thrombin | Light Transmission Aggregometry |
| IC50 (Platelet Aggregation) | 25 nM[1] | Not Applicable | Thrombin Receptor-Activating Peptide (TRAP) | Light Transmission Aggregometry |
| IC50 (Platelet Aggregation) | Not Applicable | 1.9 µM (in washed platelets, parent drug)[2] | Adenosine Diphosphate (ADP) | Light Transmission Aggregometry |
Note: The IC50 value for the parent Clopidogrel compound in washed platelets is provided for informational purposes but is not directly comparable to the active metabolite's potency. A significantly higher IC50 of 3291.07 µM for the parent Clopidogrel against ADP-induced aggregation in platelet-rich plasma (PRP) has also been reported, highlighting its inactivity prior to metabolism[3].
Mechanism of Action and Signaling Pathways
Vorapaxar and Clopidogrel inhibit platelet aggregation through distinct signaling pathways.
This compound: As a direct antagonist of the PAR-1 receptor, Vorapaxar prevents its activation by thrombin. Thrombin is a potent platelet activator that cleaves the N-terminal of the PAR-1 receptor, exposing a tethered ligand that initiates intracellular signaling. By blocking this interaction, Vorapaxar effectively inhibits thrombin-mediated platelet aggregation.
Caption: Vorapaxar's inhibition of the PAR-1 signaling pathway.
Clopidogrel: Clopidogrel is a prodrug that undergoes hepatic metabolism to form an active thiol metabolite. This active metabolite then irreversibly binds to the P2Y12 receptor, a key receptor for adenosine diphosphate (ADP) on the platelet surface. By blocking the P2Y12 receptor, the active metabolite of Clopidogrel prevents ADP-mediated platelet activation and subsequent aggregation.
Caption: Clopidogrel's active metabolite inhibits the P2Y12 signaling pathway.
Experimental Protocols
The following is a generalized protocol for assessing in vitro platelet aggregation using Light Transmission Aggregometry (LTA), a standard method for evaluating the efficacy of antiplatelet agents.
Objective: To measure the inhibitory effect of this compound and the active metabolite of Clopidogrel on platelet aggregation induced by their respective agonists.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) obtained from fresh human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound stock solution.
-
Clopidogrel active metabolite stock solution (requires specialized synthesis or sourcing).
-
Agonists: Thrombin or Thrombin Receptor-Activating Peptide (TRAP) for Vorapaxar; Adenosine Diphosphate (ADP) for Clopidogrel.
-
Saline or appropriate vehicle control.
-
Light Transmission Aggregometer.
-
Aggregometer cuvettes and stir bars.
Procedure:
References
A Comparative Guide to Biomarkers for Vorapaxar's Antiplatelet Effect: Evaluating Soluble P-selectin Against the Gold Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a potential novel biomarker, soluble P-selectin, with the established gold-standard method, Light Transmission Aggregometry (LTA), for assessing the antiplatelet effect of Vorapaxar. Vorapaxar, a potent antagonist of the protease-activated receptor-1 (PAR-1), selectively inhibits thrombin-induced platelet aggregation.[1][2] Accurate measurement of its pharmacodynamic effect is crucial for both clinical monitoring and drug development. This document summarizes experimental data, details laboratory protocols, and presents visual workflows to aid in the objective evaluation of these biomarkers.
Comparative Analysis of Biomarkers
While Light Transmission Aggregometry (LTA) using a PAR-1 activating peptide (TRAP) is the established method for quantifying Vorapaxar's effect, recent research has explored soluble P-selectin as a potential, less complex biomarker.[3][4] P-selectin is a protein expressed on the surface of activated platelets and endothelial cells, and its soluble form can be measured in plasma.
| Feature | Soluble P-selectin | Light Transmission Aggregometry (TRAP-induced) |
| Principle | Measures the concentration of soluble P-selectin, a marker of platelet and endothelial cell activation, in plasma. | Measures the change in light transmission through a platelet-rich plasma sample in response to the PAR-1 agonist, TRAP, reflecting the degree of platelet aggregation.[3] |
| Sample Type | Platelet-poor plasma | Platelet-rich plasma |
| Reported Effect of Vorapaxar | One study in patients with stable coronary artery disease showed a significant reduction in soluble P-selectin levels in those treated with Vorapaxar compared to placebo (24.9 ng/mL vs. 29.3 ng/mL, p=0.027), suggesting it reflects decreased platelet activation. However, another study during experimental human endotoxemia found no significant effect of Vorapaxar on soluble P-selectin levels. | Vorapaxar almost completely inhibits TRAP-induced platelet aggregation. In one study, the maximal LTA response to TRAP two hours after a loading dose was 3% in the Vorapaxar group compared to 68% in the placebo group (p<0.0001). |
| Advantages | - Simpler and less technically demanding than LTA.- Potentially reflects both platelet and endothelial activation. | - Direct and specific measure of PAR-1 pathway inhibition.- Considered the "gold standard" for assessing platelet aggregation. |
| Limitations | - Not specific to PAR-1 inhibition, as other stimuli can induce P-selectin release.- Conflicting data on its response to Vorapaxar treatment. | - Requires specialized equipment and trained personnel.- Pre-analytical variables can significantly impact results. |
| Validation Status | Investigational; not yet validated as a standalone biomarker for Vorapaxar's antiplatelet effect. | Well-established and validated method for assessing the pharmacodynamics of PAR-1 inhibitors. |
Experimental Protocols
Measurement of Soluble P-selectin
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of soluble P-selectin in a plasma sample.
Methodology:
-
Sample Collection: Collect whole blood into tubes containing an anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Centrifuge the blood sample to separate the plasma. A second centrifugation step at a higher speed is performed to obtain platelet-poor plasma.
-
ELISA Procedure:
-
A microplate pre-coated with a monoclonal antibody specific for P-selectin is used.
-
Standards and patient plasma samples are added to the wells.
-
During incubation, the P-selectin present in the sample binds to the immobilized antibody.
-
The wells are washed, and an enzyme-linked polyclonal antibody specific for P-selectin is added.
-
After another incubation and washing step, a substrate solution is added to the wells.
-
The enzyme reaction results in a color change that is proportional to the amount of P-selectin bound.
-
The reaction is stopped, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of soluble P-selectin in the patient samples is then determined from this standard curve.
Light Transmission Aggregometry (LTA) with TRAP
Principle: This method measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. For Vorapaxar, the specific agonist used is Thrombin Receptor Activator Peptide (TRAP), which activates PAR-1.
Methodology:
-
Sample Collection: Collect whole blood into tubes containing 3.2% sodium citrate anticoagulant.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP).
-
Transfer the PRP to a separate tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 250 x 10⁹/L) using autologous PPP.
-
Aggregometer Setup:
-
Turn on the aggregometer and allow it to warm up to 37°C.
-
Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
-
Aggregation Measurement:
-
Pipette a specific volume of the adjusted PRP into a cuvette with a magnetic stir bar.
-
Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for a few minutes.
-
Add a specific concentration of the TRAP agonist (e.g., 15 µM) to the PRP.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined from the aggregation curve. This value is significantly reduced in patients treated with Vorapaxar.
Visualizing the Pathways and Processes
Signaling Pathway of Vorapaxar's Action
Caption: Vorapaxar competitively inhibits the PAR-1 receptor, blocking thrombin-mediated platelet activation.
Experimental Workflow for Biomarker Comparison
Caption: Workflow for comparing soluble P-selectin and LTA for Vorapaxar's effect.
Conclusion
Light Transmission Aggregometry with TRAP remains the definitive method for assessing the direct antiplatelet effect of Vorapaxar by specifically targeting the PAR-1 pathway. Soluble P-selectin presents a simpler, alternative biomarker that may reflect a broader state of platelet and endothelial activation. However, the current evidence for its utility in monitoring Vorapaxar's effect is inconsistent and requires further validation in larger clinical studies. While not yet a replacement for LTA, continued research into soluble P-selectin and other potential biomarkers is warranted to identify more accessible and comprehensive tools for monitoring antiplatelet therapies.
References
- 1. Vorapaxar in the treatment of cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Effects of vorapaxar on platelet reactivity and biomarker expression in non-ST-elevation acute coronary syndromes. The TRACER Pharmacodynamic Substudy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of Vorapaxar Alone and in Combination with Aspirin on Bleeding Time and Platelet Aggregation in Healthy Adult Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Vorapaxar's Affinity for the PAR-1 Receptor: A Cross-Species Comparison
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Vorapaxar's binding affinity for the Protease-Activated Receptor 1 (PAR-1) across different species, supported by experimental data and detailed methodologies.
Vorapaxar is a potent and selective antagonist of the human PAR-1 receptor, the primary receptor for thrombin on platelets.[1][2] Its high affinity and oral activity have led to its approval for the reduction of thrombotic cardiovascular events.[3] Understanding the cross-species pharmacology of Vorapaxar is critical for the preclinical evaluation and translation of its effects from animal models to human clinical trials. This guide summarizes the available data on Vorapaxar's affinity for the PAR-1 receptor in humans, monkeys, dogs, and rats, and provides insights into the experimental methods used to determine these properties.
Quantitative Affinity Data
The following table summarizes the binding affinity (Ki) and functional inhibitory concentrations (IC50) of Vorapaxar for the PAR-1 receptor across various species. It is important to note that while PAR-1 is the main thrombin receptor on human and primate platelets, it is not significantly expressed on the platelets of rodents (mice, rats) and dogs.[4] In these species, PAR-1 is present in other tissues such as smooth muscle cells and endothelial cells.
| Species | Assay Type | Preparation | Radioligand/Agonist | Affinity/Potency | Reference |
| Human | Radioligand Binding | Human Platelet Membranes | [³H]haTRAP | Ki: 8.1 nM | [1] |
| Functional Assay (Platelet Aggregation) | Human Platelets | Thrombin | IC50: 47 nM | ||
| Functional Assay (Platelet Aggregation) | Human Platelets | haTRAP | IC50: 25 nM | ||
| Functional Assay (Calcium Mobilization) | Human Coronary Artery Smooth Muscle Cells | Thrombin | Ki: 1.1 nM | ||
| Monkey (Cynomolgus) | Functional Assay (Platelet Aggregation) | Cynomolgus Monkey Platelets | TRAP | >80% inhibition at 0.1 mg/kg oral dose | |
| Mouse | Functional Assays | Recombinant cells | - | High selectivity for human PAR1 over mouse PAR1 | |
| Dog | - | - | - | No data available; PAR-1 not primary platelet receptor | |
| Rat | - | - | - | No data available; PAR-1 not primary platelet receptor |
haTRAP: high-affinity thrombin receptor-activating peptide TRAP: thrombin receptor-activating peptide
Experimental Protocols
Radioligand Binding Assay (Human Platelet Membranes)
This assay determines the binding affinity of a compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Protocol Outline:
-
Membrane Preparation: Human platelet membranes are prepared from fresh human platelets.
-
Incubation: The platelet membranes (40 µg) are incubated with 10 nM of the radioligand [³H]haTRAP (alanine-p-fluorophenylalanine-arginine-cyclohexylalanine-homoarginine-[³H]phenylalanine amide) in a binding buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Competition: The incubation is performed in the presence of varying concentrations of Vorapaxar (e.g., 1 nM to 1 µM).
-
Equilibrium: The mixture is incubated for 1 hour at room temperature to reach binding equilibrium.
-
Separation: The bound and free radioligand are separated by rapid vacuum filtration through GF/C filter plates.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled haTRAP) from the total binding. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assay: Inhibition of Platelet Aggregation
This assay measures the ability of a compound to inhibit platelet aggregation induced by a PAR-1 agonist.
Protocol Outline:
-
Platelet Preparation: Platelet-rich plasma (PRP) is prepared from fresh blood samples.
-
Incubation: The PRP is incubated with varying concentrations of Vorapaxar.
-
Agonist Addition: Platelet aggregation is initiated by adding a PAR-1 agonist, such as thrombin or a thrombin receptor-activating peptide (TRAP).
-
Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is measured over time using an aggregometer.
-
Data Analysis: The IC50 value, the concentration of Vorapaxar that inhibits 50% of the agonist-induced platelet aggregation, is determined.
PAR-1 Signaling Pathway
Activation of the PAR-1 receptor by thrombin initiates a cascade of intracellular signaling events that lead to platelet activation and aggregation. Vorapaxar, by binding to the receptor, blocks these downstream signals.
Caption: PAR-1 signaling pathway and the inhibitory action of Vorapaxar.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay to determine the affinity of Vorapaxar for the PAR-1 receptor.
Caption: Workflow for a competitive radioligand binding assay.
References
Verifying the specificity of Vorapaxar for PAR-1 over other protease-activated receptors
A comparative guide for researchers, scientists, and drug development professionals on the specificity of Vorapaxar for PAR-1 over other protease-activated receptors, supported by experimental data and detailed methodologies.
Vorapaxar is a first-in-class, orally active, competitive antagonist of the protease-activated receptor-1 (PAR-1), a key mediator of thrombin-induced platelet activation.[1][2][3][4] Its high selectivity for PAR-1 is a critical feature, minimizing off-target effects and contributing to its therapeutic profile in the reduction of thrombotic cardiovascular events.[5] This guide provides a detailed comparison of Vorapaxar's activity at PAR-1 relative to other members of the PAR family, supported by quantitative data from in vitro studies.
Quantitative Comparison of Vorapaxar's Specificity
Experimental data consistently demonstrates Vorapaxar's potent and selective inhibition of PAR-1, with significantly less or no activity observed at other protease-activated receptors, particularly PAR-4, which also plays a role in thrombin-mediated platelet activation.
| Receptor Target | Parameter | Value (nM) | Reference Cell/System |
| PAR-1 | K_i_ | 8.1 | Cell-free assay |
| PAR-1 | IC_50_ (Thrombin-induced platelet aggregation) | 47 | Human Platelets |
| PAR-1 | IC_50_ (haTRAP-induced platelet aggregation) | 25 | Human Platelets |
| PAR-4 | Inhibition of platelet aggregation | No inhibition observed | Human Platelets |
Table 1: Summary of quantitative data on Vorapaxar's inhibitory activity. The data highlights the potent inhibition of PAR-1, with a lack of effect on PAR-4-mediated platelet aggregation.
Experimental Protocols
The specificity of Vorapaxar for PAR-1 has been determined through a series of rigorous in vitro pharmacological assays. The key experimental methodologies are outlined below.
Radioligand Binding Assays
These assays directly measure the binding affinity of Vorapaxar to the PAR-1 receptor.
-
Objective: To determine the equilibrium dissociation constant (K_i_) of Vorapaxar for the PAR-1 receptor.
-
Methodology:
-
Membrane Preparation: Human platelet membranes expressing PAR-1 are isolated and prepared.
-
Competitive Binding: A constant concentration of a radiolabeled PAR-1 agonist, such as [³H]haTRAP (tritium-labeled thrombin receptor agonist peptide), is incubated with the platelet membranes in the presence of varying concentrations of unlabeled Vorapaxar.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to calculate the IC_50_ value (the concentration of Vorapaxar that inhibits 50% of the specific binding of the radioligand), from which the K_i_ value is determined using the Cheng-Prusoff equation.
-
Platelet Aggregation Assays
These functional assays assess the ability of Vorapaxar to inhibit platelet aggregation induced by specific PAR agonists.
-
Objective: To determine the half-maximal inhibitory concentration (IC_50_) of Vorapaxar against platelet aggregation mediated by PAR-1 and other PARs.
-
Methodology:
-
Platelet Preparation: Platelet-rich plasma (PRP) or washed platelets are prepared from fresh human blood.
-
Incubation with Antagonist: Platelets are pre-incubated with varying concentrations of Vorapaxar or a vehicle control.
-
Induction of Aggregation: Platelet aggregation is induced by adding a specific agonist. For PAR-1, thrombin or a PAR-1 activating peptide (e.g., TRAP) is used. For selectivity assessment, agonists for other receptors, such as a PAR-4 activating peptide, are used in separate experiments.
-
Measurement of Aggregation: Platelet aggregation is continuously monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
Data Analysis: The IC_50_ value is calculated as the concentration of Vorapaxar that causes a 50% reduction in the maximum aggregation response induced by the agonist.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the mechanism of action of Vorapaxar, the following diagrams are provided.
Caption: Experimental workflow for determining Vorapaxar's specificity for PAR-1.
Caption: PAR-1 signaling pathway and the inhibitory action of Vorapaxar.
Conclusion
The presented data unequivocally establishes Vorapaxar as a highly selective antagonist of PAR-1. Its potent inhibitory activity is concentrated on PAR-1, with negligible effects on other protease-activated receptors like PAR-4 at therapeutic concentrations. This specificity is crucial for its mechanism of action, allowing for the targeted inhibition of thrombin-mediated platelet activation while minimizing interference with other physiological pathways. The detailed experimental protocols provide a framework for the continued investigation and comparison of PAR-1 antagonists in drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Vorapaxar: Targeting a Novel Antiplatelet Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro pharmacological characterization of vorapaxar, a novel platelet thrombin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Analytical Methods for Vorapaxar Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Right Analytical Method for Vorapaxar Quantification
Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist, is a critical therapeutic agent in the prevention of thrombotic cardiovascular events. Accurate and reliable quantification of Vorapaxar in various matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This guide provides a head-to-head comparison of the most prevalent analytical methods for Vorapaxar quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). We present a summary of their performance characteristics, detailed experimental protocols, and visual workflows to aid in your selection process.
Quantitative Performance Comparison
The choice of an analytical method is often dictated by the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the key quantitative performance parameters of HPLC-UV and UPLC-MS/MS methods for Vorapaxar analysis.
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Linearity Range | 20-80 μg/mL | 35.0-105.0 pg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999[1] |
| Limit of Detection (LOD) | 0.1 μg/mL | Not explicitly stated, but significantly lower than HPLC-UV |
| Limit of Quantification (LOQ) | 0.3 μg/mL | 35.0 pg/mL[1] |
| Analysis Time | ~12 min | 3.5 min[1] |
| Primary Application | Quality control of bulk drug and pharmaceutical formulations | Bioanalysis in plasma for pharmacokinetic studies |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and accurate results. Below are the methodologies for the two compared analytical techniques.
Stability-Indicating HPLC-UV Method
This method is particularly suited for assessing the stability of Vorapaxar in pharmaceutical products by separating the active pharmaceutical ingredient (API) from its degradation products.
Chromatographic Conditions:
-
Column: Supelco Ascentis® Express C18 (100 x 3.0 mm)[2]
-
Mobile Phase: Ammonium format: acetonitrile (55:45, v/v)[2]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 249 nm
-
Column Temperature: Ambient
Sample Preparation (for Pharmaceutical Formulations):
-
Weigh and finely powder a number of tablets.
-
Dissolve a portion of the powder equivalent to a specific concentration of Vorapaxar in the mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm nylon filter.
-
Dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range.
UPLC-MS/MS Method for Quantification in Plasma
This highly sensitive and selective method is ideal for determining Vorapaxar concentrations in biological matrices, such as human plasma, which is essential for pharmacokinetic and bioequivalence studies.
Chromatographic and Mass Spectrometric Conditions:
-
Column: ACQUITY™ UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm)
-
Mobile Phase: Gradient elution with 5mM Ammonium Format Buffer (pH: 4.0), Methanol, and Acetonitrile
-
Flow Rate: 0.2 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Mass Transitions: Vorapaxar: m/z 591.4/447.2; Vorapaxar-D5 (Internal Standard): m/z 498.6/447.2
Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard (Vorapaxar-D5).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex mix the samples for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Inject the supernatant into the UPLC-MS/MS system.
Visualizing the Analytical Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for both the stability-indicating HPLC-UV and the UPLC-MS/MS methods.
Conclusion
The selection of an analytical method for Vorapaxar quantification is contingent on the specific research or quality control objective. The HPLC-UV method offers simplicity and cost-effectiveness, making it a robust choice for routine quality control of pharmaceutical formulations where high concentrations of the drug are expected. In contrast, the UPLC-MS/MS method provides superior sensitivity and selectivity, which are indispensable for the accurate quantification of Vorapaxar in complex biological matrices like plasma, and is the gold standard for pharmacokinetic and bioequivalence studies. The detailed protocols and comparative data presented in this guide are intended to empower researchers and drug development professionals to make an informed decision tailored to their analytical needs.
References
Correlating In Vitro Platelet Inhibition with In Vivo Antithrombotic Efficacy of Vorapaxar: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Vorapaxar's performance with other antiplatelet agents, supported by experimental data. It delves into the crucial correlation between in vitro platelet inhibition and in vivo antithrombotic efficacy, offering insights for researchers in cardiovascular pharmacology and drug development.
Introduction to Vorapaxar and its Unique Mechanism of Action
Vorapaxar is a first-in-class, orally active, competitive antagonist of the Protease-Activated Receptor-1 (PAR-1), the primary thrombin receptor on human platelets.[1][2] Unlike other major antiplatelet agents that target adenosine diphosphate (ADP) or thromboxane A2 (TXA2) pathways, Vorapaxar specifically inhibits thrombin-induced platelet aggregation.[2][3] This unique mechanism offers a distinct approach to reducing thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral artery disease (PAD).[2] Understanding the translation of its potent in vitro activity to in vivo therapeutic benefit and associated risks is paramount for its clinical application and future drug development.
Thrombin is a potent platelet activator, and by blocking its action at the PAR-1 receptor, Vorapaxar effectively reduces platelet-mediated thrombosis while, in theory, leaving other hemostatic pathways intact. This guide will explore the experimental data that substantiates this mechanism, comparing its efficacy and safety profile with established antiplatelet therapies such as clopidogrel, ticagrelor, and aspirin.
The PAR-1 Signaling Pathway
Vorapaxar exerts its effect by binding to the PAR-1 receptor, preventing its cleavage and activation by thrombin. This action blocks the downstream signaling cascade that leads to platelet activation and aggregation.
Caption: Vorapaxar competitively inhibits the PAR-1 receptor, blocking thrombin-induced signaling.
In Vitro Assessment of Platelet Inhibition
The antiplatelet activity of Vorapaxar and other agents is quantified in vitro using various laboratory techniques that measure the extent of platelet aggregation in response to specific agonists.
Quantitative In Vitro Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Vorapaxar and comparator drugs against different platelet agonists. Lower IC50 values indicate higher potency.
| Drug | Target Receptor | Agonist | IC50 Value | Citation |
| Vorapaxar | PAR-1 | Thrombin | 47 nM | |
| TRAP | 25 nM | |||
| Clopidogrel | P2Y12 | ADP | ~1.6 µM (Active Metabolite) | |
| Ticagrelor | P2Y12 | ADP | ~0.035 µM | |
| Aspirin | COX-1 | Arachidonic Acid | ~30 µM |
Note: IC50 values can vary based on experimental conditions. TRAP (Thrombin Receptor-Activating Peptide) is a synthetic peptide used to specifically activate the PAR-1 receptor in vitro.
Experimental Protocols
LTA is considered the gold standard for assessing platelet function. It measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
-
Blood Collection: Whole blood is collected into tubes containing an anticoagulant, typically 3.2% sodium citrate.
-
PRP Preparation: The blood is centrifuged at a low speed (e.g., 150-200 g) for 10-15 minutes to separate the platelet-rich plasma from red and white blood cells.
-
PPP Preparation: A portion of the remaining blood is centrifuged at a higher speed (e.g., 1500-2000 g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference for 100% light transmission.
-
Assay Procedure:
-
PRP is placed in a cuvette with a stir bar and warmed to 37°C in an aggregometer.
-
A baseline of light transmission is established.
-
The antiplatelet drug (e.g., Vorapaxar) or vehicle is added and incubated for a specified time.
-
A platelet agonist (e.g., TRAP for Vorapaxar, ADP for P2Y12 inhibitors) is added to induce aggregation.
-
The change in light transmission is recorded over time as platelets aggregate, allowing less light to pass through. The maximum aggregation is quantified relative to the PPP control.
-
Flow cytometry provides a more detailed analysis of platelet activation by detecting the expression of specific surface markers on individual platelets.
-
Sample Preparation: Whole blood or PRP is incubated with the antiplatelet agent and then stimulated with an agonist.
-
Antibody Staining: The sample is then incubated with fluorescently labeled antibodies that bind to specific platelet markers.
-
CD61: A general marker for all platelets.
-
CD62P (P-selectin): A marker expressed on the surface of activated platelets following alpha-granule release.
-
PAC-1: An antibody that binds to the activated form of the GPIIb/IIIa receptor.
-
-
Fixation: Samples are often fixed with paraformaldehyde to stabilize the cells for analysis.
-
Data Acquisition and Analysis: The stained platelets are analyzed on a flow cytometer. The instrument detects the fluorescence of each individual cell, allowing for the quantification of the percentage of platelets expressing activation markers (e.g., the percentage of CD61-positive cells that are also CD62P-positive).
Caption: General workflow for in vitro platelet inhibition assays like LTA and Flow Cytometry.
In Vivo Assessment of Antithrombotic Efficacy
Animal models are essential for evaluating the antithrombotic efficacy and safety (bleeding risk) of new drugs before human trials. These models aim to simulate thrombotic events observed in human diseases.
Quantitative In Vivo Data
The following table presents data from preclinical and clinical studies, demonstrating the in vivo effects of Vorapaxar and comparator drugs.
| Drug | Model / Study | Key Efficacy Endpoint | Result | Key Safety Endpoint | Result | Citation |
| Vorapaxar | Ferric Chloride Model (Mice) | Thrombus Formation | Reduced | Bleeding Time | Not significantly prolonged alone | |
| TRA 2°P-TIMI 50 (Human) | CV Death, MI, or Stroke | 9.3% vs 10.5% (Placebo) | Moderate/Severe Bleeding | 4.2% vs 2.5% (Placebo) | ||
| TRA 2°P-TIMI 50 (Human) | CV Death, MI, or Stroke | HR 0.87 | Intracranial Hemorrhage | 1.0% vs 0.5% (Placebo) | ||
| Aspirin | Folts Model (Dogs) | Cyclic Flow Reductions | Abolished | Bleeding Time | Prolonged | |
| Clopidogrel | Venous Thrombosis (Mice) | Venous Thrombosis | Reduced | Bleeding Events (Human) | Increased vs Aspirin alone | |
| Ticagrelor | PLATO Trial (Human) | CV Death, MI, or Stroke | 9.8% vs 11.7% (Clopidogrel) | Major Bleeding | 11.6% vs 11.2% (Clopidogrel) |
HR: Hazard Ratio. Data is presented to illustrate the comparative effects and may be from different study designs.
Experimental Protocol: Ferric Chloride-Induced Thrombosis Model
This is a widely used model to induce arterial thrombosis and evaluate antiplatelet agents.
-
Animal Preparation: An animal (commonly a mouse or rat) is anesthetized. An artery, such as the carotid or femoral artery, is surgically exposed.
-
Drug Administration: The test compound (e.g., Vorapaxar) or vehicle is administered orally or intravenously at a predetermined time before injury.
-
Thrombus Induction: A piece of filter paper saturated with a ferric chloride (FeCl₃) solution is applied to the surface of the exposed artery for a few minutes. The FeCl₃ causes oxidative endothelial injury, which initiates a thrombotic response.
-
Monitoring: Blood flow through the artery is monitored using a Doppler flow probe. The time to vessel occlusion (when blood flow ceases due to the thrombus) is a key endpoint.
-
Endpoint Analysis: After a set period, the injured arterial segment containing the thrombus can be excised, and the thrombus can be weighed. Bleeding time can also be assessed in a separate procedure (e.g., tail transection) to evaluate the safety profile.
Caption: A typical workflow for an in vivo arterial thrombosis model.
Correlation, Comparison, and Clinical Implications
The development of an effective antithrombotic agent hinges on the successful translation of potent in vitro inhibition to tangible in vivo efficacy without an unacceptable increase in bleeding risk.
From In Vitro Potency to In Vivo Efficacy
Vorapaxar's high in vitro potency, demonstrated by its low nanomolar IC50 value for inhibiting TRAP-induced platelet aggregation, correlates well with its in vivo effects. Studies show that Vorapaxar achieves high levels of PAR-1 inhibition at clinically relevant doses. For instance, a 40 mg loading dose of Vorapaxar resulted in over 80% platelet inhibition in a high number of patients within one hour. This potent and specific blockade of a key platelet activation pathway is the basis for its efficacy in reducing thrombotic events, as later confirmed in large clinical trials like the TRA 2°P-TIMI 50. The trial showed a significant reduction in the composite endpoint of cardiovascular death, MI, or stroke in patients with a history of MI or PAD.
The Efficacy-Safety Balance: The Bleeding Risk
A critical aspect of correlating in vitro and in vivo data is the safety profile. While Vorapaxar does not inhibit platelet aggregation induced by ADP or collagen, its potent inhibition of the thrombin pathway, a central player in hemostasis, leads to an increased risk of bleeding. The same TRA 2°P-TIMI 50 trial that demonstrated its efficacy also revealed a significant increase in moderate or severe bleeding and intracranial hemorrhage compared to placebo. This highlights that even with a highly selective mechanism, potent platelet inhibition inevitably impacts hemostasis. The challenge lies in identifying patient populations where the antithrombotic benefit outweighs the bleeding risk.
Caption: The logical relationship between in vitro inhibition and the dual in vivo outcomes of efficacy and bleeding.
Comparison with Alternative Antiplatelet Agents
-
Vorapaxar (PAR-1 Antagonist): Offers a unique mechanism by targeting the thrombin pathway. It is highly potent against thrombin-induced aggregation but does not affect other pathways like those mediated by ADP or TXA2. This specificity, however, does not eliminate the risk of bleeding, which is a significant clinical consideration.
-
Clopidogrel/Ticagrelor (P2Y12 Inhibitors): These drugs block the P2Y12 receptor, preventing ADP-mediated platelet activation. Ticagrelor is a direct-acting, reversible inhibitor, providing more potent and consistent inhibition than clopidogrel, which is an irreversible prodrug. They are the cornerstone of dual antiplatelet therapy (DAPT) with aspirin, but their efficacy is also linked to an increased bleeding risk.
-
Aspirin (COX-1 Inhibitor): Aspirin irreversibly inhibits the COX-1 enzyme, blocking the formation of thromboxane A2, another important platelet agonist. It is less potent than P2Y12 or PAR-1 inhibitors but is a foundational therapy due to its proven, albeit modest, benefit and low cost.
Conclusion
Vorapaxar represents a significant development in antiplatelet therapy by providing a novel mechanism of action that potently and selectively targets thrombin-mediated platelet activation. Experimental data clearly demonstrates a strong correlation between its high in vitro inhibitory activity and its in vivo antithrombotic efficacy. However, this efficacy is intrinsically linked to an increased risk of bleeding, a common challenge for all potent antiplatelet agents. The comparative data underscores that while different drugs target distinct activation pathways, the fundamental balance between reducing thrombosis and preserving hemostasis remains the central challenge in the field. This guide illustrates the importance of a comprehensive evaluation, from in vitro assays to large-scale clinical trials, in defining the therapeutic window of novel antithrombotic drugs like Vorapaxar.
References
A Comparative Analysis of the Pleiotropic Effects of Vorapaxar and Other Antiplatelet Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pleiotropic effects of Vorapaxar against other widely used antiplatelet agents, including aspirin, clopidogrel, and ticagrelor. This analysis is supported by experimental data, detailed methodologies, and visualizations of key signaling pathways.
Executive Summary
Beyond their primary role in inhibiting platelet aggregation, antiplatelet agents exhibit a range of secondary, or pleiotropic, effects that contribute to their overall cardiovascular benefits. These effects, which include anti-inflammatory actions and modulation of endothelial function, are increasingly recognized as crucial components of their therapeutic profile. This guide delves into the distinct pleiotropic mechanisms of Vorapaxar, a protease-activated receptor-1 (PAR-1) antagonist, and compares them with those of established antiplatelet drugs. Understanding these differences is paramount for the development of novel and more targeted anti-thrombotic therapies.
Comparative Data on Pleiotropic Effects
The following tables summarize quantitative data from various studies, offering a side-by-side comparison of the pleiotropic effects of Vorapaxar, aspirin, clopidogrel, and ticagrelor.
Table 1: Effects on Inflammatory Markers
| Agent | Marker | Experimental Model | Result |
| Vorapaxar | Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) | Human Endotoxemia Model | Significant reduction in peak concentrations of TNF-α and IL-6.[1] |
| C-Reactive Protein (CRP) | Human Endotoxemia Model | 23% reduction in CRP levels.[1] | |
| Vascular Cell Adhesion Molecule-1 (VCAM-1) | ApoEko Mice | Reduced aortic transcription of VCAM-1.[2] | |
| Aspirin | Interleukin-6 (IL-6) | Patients with Diabesity | Significant decrease in IL-6 levels with 150mg and 300mg doses over 6 months.[3] |
| high-sensitivity C-reactive Protein (hs-CRP) | Patients with Diabesity | Significant decrease in hs-CRP levels, with a more pronounced effect at 300mg after 6 months.[3] | |
| NF-κB Activity | In vitro (colorectal cancer cells) | Inhibition of cytokine-mediated NF-κB activation. | |
| Clopidogrel | Monocyte Chemoattractant Protein-1 (MCP-1) | Patients with Stable CAD | No significant change observed. |
| C-Reactive Protein (CRP) | Patients with Stable CAD | No significant change observed. | |
| Ticagrelor | Inflammatory Markers | Patients with ACS | Data on direct comparative effects on inflammatory markers is less established. |
Table 2: Effects on Endothelial Function
| Agent | Method | Subject Population | Key Findings |
| Vorapaxar | Soluble E-selectin | Human Endotoxemia Model | 30% decrease in soluble E-selectin concentrations. |
| von Willebrand Factor (vWF) | Human Endotoxemia Model | 29% decrease in maximum vWF levels. | |
| Aspirin | Not extensively studied for direct improvement of endothelial function | - | Primary pleiotropic effects are anti-inflammatory. |
| Clopidogrel | Flow-Mediated Dilation (FMD) | Patients with Stable CAD | Short-term improvement, but effects may not be sustained long-term. |
| Reactive Hyperemia Index (RHI) | Patients with Stable CAD | Improved microvascular endothelial function. | |
| Laser Doppler Flowmetry (LDF) | Healthy Individuals | Improved thermal hyperemia-induced microcirculatory endothelial function in those with high baseline platelet aggregation. | |
| Ticagrelor | Coronary Blood Flow Velocity (CBFV) | Healthy Male Subjects | Enhanced adenosine-induced CBFV. |
| Flow-Mediated Dilation (FMD) | Patients with ACS | Conflicting results across studies, with some suggesting a beneficial impact. |
Key Signaling Pathways and Mechanisms of Action
The pleiotropic effects of these antiplatelet agents are rooted in their distinct molecular interactions. The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved.
Vorapaxar: PAR-1 Antagonism
Vorapaxar's pleiotropic effects stem from its inhibition of the Protease-Activated Receptor-1 (PAR-1). Thrombin, a key protease in the coagulation cascade, normally activates PAR-1 on various cell types, including endothelial cells and inflammatory cells, triggering pro-inflammatory and pro-thrombotic responses. By blocking this interaction, Vorapaxar mitigates these downstream effects independently of its antiplatelet action.
Aspirin: NF-κB Pathway Inhibition
Aspirin's well-documented anti-inflammatory effects are, in part, mediated through its interaction with the Nuclear Factor-kappaB (NF-κB) signaling pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex is activated, leading to the degradation of IκB and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. Aspirin can inhibit the IKK complex, thereby preventing NF-κB activation.
References
Independent Validation of TRACER and TRA 2°P-TIMI 50 Clinical Trial Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison and independent validation of the pivotal TRACER and TRA 2°P-TIMI 50 clinical trials, which evaluated the efficacy and safety of the protease-activated receptor-1 (PAR-1) antagonist, vorapaxar. The findings are contextualized with data from a comprehensive meta-analysis to offer a broader perspective on the agent's performance.
Executive Summary
The TRACER and TRA 2°P-TIMI 50 trials were large-scale, randomized, double-blind, placebo-controlled studies designed to assess the utility of vorapaxar in reducing thrombotic cardiovascular events in different patient populations. The TRACER trial focused on patients with acute coronary syndrome (ACS), while the TRA 2°P-TIMI 50 trial enrolled patients with a history of myocardial infarction (MI), ischemic stroke, or peripheral artery disease (PAD).
Overall, the addition of vorapaxar to standard antiplatelet therapy demonstrated a reduction in ischemic events, particularly in the secondary prevention setting of the TRA 2°P-TIMI 50 trial. However, this benefit was consistently accompanied by an increased risk of bleeding, including intracranial hemorrhage (ICH). A subsequent meta-analysis of four randomized controlled trials, including TRACER and TRA 2°P-TIMI 50, reinforces these findings, showing a significant reduction in major adverse cardiac events (MACE), MI, and ischemic stroke, at the cost of increased bleeding risk.[1]
Comparative Efficacy and Safety Data
The following tables summarize the key quantitative outcomes from the TRACER and TRA 2°P-TIMI 50 trials, providing a clear comparison of vorapaxar's performance against placebo.
Table 1: Efficacy Outcomes
| Endpoint | TRACER Trial (ACS) | TRA 2°P-TIMI 50 Trial (Secondary Prevention) |
| Primary Efficacy Endpoint | Composite of CV death, MI, stroke, recurrent ischemia with rehospitalization, or urgent coronary revascularization: Vorapaxar: 18.5% Placebo: 19.9% HR: 0.92 (95% CI, 0.85–1.01); P=0.07[2] | Composite of CV death, MI, or stroke: Vorapaxar: 9.3% Placebo: 10.5% HR: 0.87 (95% CI, 0.80–0.94); P<0.001[2] |
| Key Secondary Efficacy Endpoint | Composite of CV death, MI, or stroke: Vorapaxar: 14.7% Placebo: 16.4% HR: 0.89 (95% CI, 0.81–0.98); P=0.02[2] | Composite of CV death, MI, stroke, or urgent coronary revascularization: Vorapaxar: 11.2% Placebo: 12.4% HR: 0.88 (95% CI, 0.82–0.95); P=0.001[2] |
Table 2: Safety Outcomes (Bleeding Events)
| Endpoint | TRACER Trial (ACS) | TRA 2°P-TIMI 50 Trial (Secondary Prevention) |
| GUSTO Moderate or Severe Bleeding | Vorapaxar: 7.2% Placebo: 5.2% HR: 1.35 (95% CI, 1.16–1.58); P<0.001 | Vorapaxar: 4.2% Placebo: 2.5% HR: 1.66 (95% CI, 1.43–1.93); P<0.001 |
| Intracranial Hemorrhage (ICH) | Vorapaxar: 1.1% Placebo: 0.2% HR: 3.39 (95% CI, 1.78–6.45); P<0.001 | Vorapaxar: 1.0% Placebo: 0.5% HR: 1.94 (95% CI, 1.39–2.70); P<0.001 |
Experimental Protocols
Study Design and Patient Population
Both the TRACER and TRA 2°P-TIMI 50 trials were multinational, randomized, double-blind, placebo-controlled studies.
-
TRACER: Enrolled 12,944 patients with non-ST-segment elevation acute coronary syndrome. Patients were randomized to receive vorapaxar (40 mg loading dose followed by 2.5 mg daily) or placebo in addition to standard medical therapy, which included aspirin and a P2Y12 inhibitor for most patients.
-
TRA 2°P-TIMI 50: Enrolled 26,449 patients with a history of MI, ischemic stroke, or PAD. Patients were randomized to receive vorapaxar (2.5 mg daily) or placebo, along with standard of care. The trial protocol was amended to discontinue the study drug in patients with a history of stroke due to an increased risk of intracranial hemorrhage.
Endpoint Adjudication
In both trials, all suspected primary and key secondary endpoint events were adjudicated by an independent Clinical Endpoints Committee (CEC) whose members were blinded to treatment allocation. The CEC reviewed relevant source documentation to determine whether a reported event met the prespecified protocol definitions for outcomes such as myocardial infarction, stroke, and bleeding. This process is crucial for ensuring the accuracy and consistency of endpoint reporting, thereby reducing bias. While the specific charters for the CECs were not publicly available, the standard procedure involves a systematic review of clinical data against established criteria.
Visualizing the Science
Signaling Pathway of PAR-1 Antagonism
The following diagram illustrates the mechanism of action of vorapaxar in inhibiting thrombin-mediated platelet activation. Thrombin is a potent activator of platelets, acting through PAR-1. Vorapaxar competitively and reversibly inhibits PAR-1, thereby blocking downstream signaling that leads to platelet aggregation and thrombosis.
Clinical Trial Workflow
This diagram provides a generalized workflow for large-scale clinical trials like TRACER and TRA 2°P-TIMI 50, from patient screening and randomization to data analysis.
References
Assessing the translational relevance of animal model data for Vorapaxar to human studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical animal data and human clinical trial results for Vorapaxar (Zontivity®), a first-in-class protease-activated receptor-1 (PAR-1) antagonist. By examining the pharmacokinetics, pharmacodynamics, efficacy, and safety of Vorapaxar across species, this guide aims to illuminate the translational relevance of animal models in predicting its clinical profile.
Pharmacodynamic Comparison: Inhibition of Platelet Aggregation
Vorapaxar's primary pharmacodynamic effect is the inhibition of thrombin- and thrombin receptor agonist peptide (TRAP)-induced platelet aggregation.[1] Preclinical studies in cynomolgus monkeys and clinical trials in humans have demonstrated potent and sustained PAR-1 antagonism.
| Parameter | Animal Model (Cynomolgus Monkey) | Human Studies | Source(s) |
| Mechanism of Action | Selective and competitive PAR-1 antagonist | Selective and competitive PAR-1 antagonist | [1] |
| Effect on TRAP-induced Platelet Aggregation | Dose-dependent inhibition | Dose-dependent inhibition; ≥80% inhibition achieved within one week of recommended dosing | [1][2] |
| Effect on ADP, Collagen, or Thromboxane-induced Aggregation | No significant effect | No significant effect | [1] |
| Effect on Bleeding Time (alone) | No significant increase | No significant increase compared with baseline | |
| Effect on Bleeding Time (with Aspirin and Clopidogrel) | Significant prolongation | Increased risk of bleeding |
Pharmacokinetic Comparison: A Look at Species Differences
Vorapaxar exhibits a long half-life in humans, contributing to its sustained antiplatelet effect. While detailed comparative pharmacokinetic data in a single animal model is limited in the public domain, available information highlights some key species-dependent differences.
| Parameter | Animal Model (General) | Human Studies | Source(s) |
| Absorption | Rapidly absorbed orally | Rapidly absorbed orally; bioavailability of ~100% | |
| Metabolism | Primarily hepatic | Primarily hepatic via CYP3A4 and CYP2J2 | |
| Half-life | Shorter than in humans | Long effective half-life of 3-4 days; apparent terminal half-life of 8 days | |
| Key Metabolite | M20 (active) | M20 (active) |
Efficacy Comparison: From Animal Models of Thrombosis to Clinical Endpoints
Preclinical models of thrombosis and atherosclerosis have been instrumental in establishing the proof-of-concept for Vorapaxar's efficacy. These findings laid the groundwork for large-scale clinical trials that evaluated its ability to reduce cardiovascular events.
| Endpoint | Animal Model | Human Clinical Trials (TRA 2°P-TIMI 50) | Source(s) |
| Atherosclerosis | ApoEko Mice: Reduced atherosclerotic lesion size, vascular inflammation, and plaque thrombogenicity. | Patients with prior MI or PAD: Reduced risk of the composite endpoint of cardiovascular death, MI, or stroke. | |
| Thrombosis | Baboon model: Antithrombotic effect demonstrated with a PAR-1 antibody. | Patients with prior MI: Reduced rate of definite stent thrombosis. | |
| Cardiovascular Events | Not directly assessed. | Patients with prior MI or PAD (without history of stroke/TIA): Significant reduction in the composite of CV death, MI, stroke, and urgent coronary revascularization. |
Safety Comparison: Translating Bleeding Risk
The primary safety concern with Vorapaxar is an increased risk of bleeding, a finding consistent across preclinical and clinical studies.
| Safety Endpoint | Animal Model (Cynomolgus Monkey) | Human Clinical Trials (TRA 2°P-TIMI 50 & TRACER) | Source(s) |
| Bleeding Risk (Monotherapy) | Did not increase postsurgical blood loss at 1 mg/kg. | Does not significantly prolong bleeding time compared to baseline. | |
| Bleeding Risk (Combination Therapy) | Significant prolongation of bleeding time with aspirin and clopidogrel. | Increased risk of moderate or severe bleeding (GUSTO criteria) and intracranial hemorrhage (ICH), particularly in patients with a history of stroke. |
Experimental Protocols
Atherosclerosis Study in ApoE Knockout (ApoEko) Mice
-
Animal Model: Apolipoprotein E–knockout (ApoEko) mice, which spontaneously develop atherosclerotic lesions.
-
Diet: Fed an atherogenic high-fat, high-sucrose Western diet (WD) containing 0.21% cholesterol for 16 weeks.
-
Treatment: Vorapaxar was administered in the diet at a concentration of 10 mg/kg of WD.
-
Efficacy Assessment: Quantification of atherosclerotic plaque area in the aortic arch and aortic sinus using Oil Red O and hematoxylin and eosin (HE) staining, respectively.
Bleeding Assessment in Cynomolgus Monkeys
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis).
-
Procedure: A standardized template method is typically used to create a small incision on the forearm to measure bleeding time.
-
Treatment Groups: Animals receive Vorapaxar alone, in combination with aspirin and/or clopidogrel, or placebo.
-
Safety Assessment: Measurement of the duration of bleeding from the incision site. Coagulation parameters are also typically assessed from blood samples.
Visualizing the Pathway and Process
To better understand the mechanism of Vorapaxar and the experimental workflow, the following diagrams are provided.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
